molecular formula C9H8ClNO B3281086 2-Propenal, 3-chloro-3-phenyl-, oxime CAS No. 72806-43-0

2-Propenal, 3-chloro-3-phenyl-, oxime

Cat. No.: B3281086
CAS No.: 72806-43-0
M. Wt: 181.62 g/mol
InChI Key: RWDKOOMKPUESNZ-UHFFFAOYSA-N
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Description

2-Propenal, 3-chloro-3-phenyl-, oxime is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenal, 3-chloro-3-phenyl-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 3-chloro-3-phenyl-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloro-3-phenylprop-2-enylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9(6-7-11-12)8-4-2-1-3-5-8/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKOOMKPUESNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70825202
Record name N-(3-Chloro-3-phenylprop-2-en-1-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70825202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72806-43-0
Record name N-(3-Chloro-3-phenylprop-2-en-1-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70825202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of (1E,2Z)-3-Chloro-3-phenylacrylaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 2-Propenal, 3-chloro-3-phenyl-, oxime —commonly referred to as (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime or


-chlorocinnamaldehyde oxime (CAS: 72806-43-0)—is a highly versatile bifunctional building block in advanced organic synthesis[1]. Featuring both a reactive 

-chloro-

-unsaturated system and an oxime moiety, it serves as a critical precursor for the construction of complex nitrogen- and oxygen-containing heterocycles, such as isoxazoles, pyrazoles, and pyrimidines, which are ubiquitous in modern drug discovery[2].

This technical whitepaper delineates a robust, scalable, and self-validating synthetic workflow for this compound. By examining the causality behind the Vilsmeier-Haack formylation and subsequent oximation, this guide ensures that synthetic chemists can achieve high stereoselectivity and yield while mitigating common side reactions.

Mechanistic Pathway & Synthetic Strategy

The synthesis of (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime is executed via a highly controlled two-step sequence:

Step 1: Vilsmeier-Haack Chloroformylation

The process begins with the reaction of acetophenone with the Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from phosphorus oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and dimethylformamide (DMF). The enol tautomer of acetophenone attacks the electrophilic iminium species. Subsequent elimination and hydrolysis yield the intermediate 

-chloroenal.

Causality in Stereoselection: The reaction exhibits profound stereoselectivity, predominantly yielding the (Z)-3-chloro-3-phenylacrylaldehyde isomer. Thermodynamic control dictates this outcome; the system minimizes steric clash by orienting the bulky phenyl ring and the formyl group trans to one another across the newly formed C=C double bond[3].

Step 2: Chemoselective Oximation

The isolated (Z)-


-chloroenal is then reacted with hydroxylamine hydrochloride (

).

Causality in Base Selection: The choice of base here is critical. Utilizing a mild base like sodium acetate (


) buffers the reaction. If a strong base were used, the highly electrophilic 

-carbon (activated by both the chlorine atom and the conjugated system) would be susceptible to an unwanted aza-Michael addition by hydroxylamine, potentially leading to premature cyclization into an isoxazole[4]. Mild buffering ensures the nucleophilic attack is strictly directed to the aldehyde carbonyl, preserving the vinylic chloride and yielding the (1E,2Z)-oxime.

Pathway A Acetophenone B (Z)-3-chloro-3-phenyl- acrylaldehyde A->B Formylation & Chlorination VR Vilsmeier Reagent (DMF + POCl3) VR->B Electrophilic Attack C (1E,2Z)-3-chloro-3-phenyl- acrylaldehyde oxime B->C Condensation NH2OH Hydroxylamine HCl + NaOAc NH2OH->C Oximation

Mechanistic pathway from Acetophenone to the final Oxime product.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure intermediate integrity before proceeding to the next stage.

Protocol A: Synthesis of (Z)-3-chloro-3-phenylacrylaldehyde
  • Vilsmeier Reagent Generation: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.0 equiv). Cool the flask to 0 °C using an ice-salt bath. Add

    
     (2.5 equiv) dropwise over 30 minutes. Note: Strict thermal control (< 5 °C) is mandatory to prevent the exothermic decomposition of the iminium salt.
    
  • Electrophilic Addition: Maintain the temperature at 0 °C and add acetophenone (1.0 equiv) dropwise.

  • Heating & Reaction: Remove the ice bath and gradually heat the reaction mixture to 60–70 °C for 3 hours.

  • IPC (TLC): Monitor the consumption of acetophenone via TLC (Hexane:EtOAc 8:2). The product will appear as a distinct, UV-active spot with a lower

    
     than the starting material.
    
  • Quench & Extraction: Pour the cooled mixture slowly over crushed ice to hydrolyze the iminium intermediate. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    and brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel column chromatography to afford the pure (Z)-aldehyde as a pale yellow oil or low-melting solid.

Protocol B: Synthesis of (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime
  • Preparation of Reagents: Dissolve the purified (Z)-3-chloro-3-phenylacrylaldehyde (1.0 equiv) in absolute ethanol (0.2 M concentration). In a separate beaker, dissolve

    
     (1.5 equiv) and anhydrous 
    
    
    
    (1.5 equiv) in a minimum amount of distilled water.
  • Oximation: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution at room temperature. Stir vigorously for 2–3 hours.

  • IPC (Precipitation): As the reaction progresses, the oxime will typically begin to precipitate as a white/off-white solid due to its lower solubility in the aqueous-ethanolic mixture compared to the starting aldehyde.

  • Isolation: Concentrate the mixture slightly under vacuum to remove excess ethanol, then dilute with ice-cold water. Filter the precipitate under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with copious amounts of ice-cold water to remove residual salts. Dry the solid in vacuo over

    
    .
    
  • Recrystallization: Recrystallize from an Ethanol/Water mixture to yield analytically pure (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime.

Workflow Step1 Step 1: Vilsmeier Reagent Prep POCl3 + DMF 0°C, strict thermal control Step2 Step 2: Electrophilic Addition Add Acetophenone Heat to 60-70°C, 3h Step1->Step2 Step3 Step 3: Quench & Isolate Ice-water quench Extract with DCM, dry, concentrate Step2->Step3 Step4 Step 4: Oximation Add NH2OH·HCl + NaOAc EtOH/H2O, RT, 2-3h Step3->Step4 Step5 Step 5: Purification Vacuum Filtration Recrystallization from EtOH/H2O Step4->Step5

Step-by-step experimental workflow for synthesis and isolation.

Characterization & Analytical Data

Rigorous analytical characterization is required to confirm the (1E,2Z) stereochemistry and the integrity of the vinylic chloride. The following tables summarize the expected quantitative data for the purified product[1].

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime
CAS Registry Number 72806-43-0
Molecular Formula

Molecular Weight 181.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in EtOH, MeOH, DMSO, DCM; Insoluble in

Table 2: Spectroscopic Data (Expected Values)
TechniqueKey Signals / ShiftsAssignment / Causality

H NMR (400 MHz, DMSO-

)

~11.50 (s, 1H)
Oxime -OH proton (broad singlet, exchanges with

).

~8.25 (d,

Hz, 1H)
Aldimine proton (-CH=N-). The coupling constant confirms the E-configuration of the oxime.

~7.40 – 7.70 (m, 5H)
Aromatic protons of the phenyl ring.

~6.85 (d,

Hz, 1H)
Vinylic proton (

-CH). Coupled to the aldimine proton.

C NMR (100 MHz, DMSO-

)

~148.5
Oxime carbon (C=N).

~132.0
Vinylic carbon bearing chlorine (C-Cl).

~128.0 - 130.0
Aromatic carbons.

~118.5
Vinylic carbon (

-C).
FT-IR (ATR, cm

)
~3250 (br), 1620, 1595, 930-OH stretch (oxime), C=N stretch, C=C stretch, N-O stretch.
HRMS (ESI-TOF) m/z 182.0367Calculated for

Note: The definitive proof of the (Z)-configuration of the alkene and (E)-configuration of the oxime is typically derived from 2D NOESY NMR experiments, where spatial proximity between the vinylic proton and the oxime hydroxyl proton can be observed, absent any steric interference from the phenyl ring.

References

  • β-Chlorovinylaldehydes as Intermediates in the Synthesis of New Functionalized β–Fluoroalkoxyvinyl Aldehydes and Corresponding Alcohols ResearchGate. URL:[Link]

  • Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent Amazon AWS / Massachusetts Institute of Technology. URL:[Link]

  • Organic Letters Vol. 22 No. 8 - ACS Publications (Reference for chemoselective reactions of (Z)-3-chloro-3-phenylacrylaldehyde) American Chemical Society. URL: [Link]

Sources

Comprehensive Spectroscopic Characterization and Validation Protocols for 2-Propenal, 3-chloro-3-phenyl-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Propenal, 3-chloro-3-phenyl-, oxime (commonly referred to as 3-chloro-3-phenylacrylaldehyde oxime; CAS RN: 72806-43-0) is a highly functionalized, halogenated vinylic oxime[1]. It serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, agrochemicals, and pharmaceutical APIs.

Due to the presence of both an


-unsaturated alkene and an oxime moiety, the molecule exhibits complex stereochemical dynamics, specifically 

isomerism at two distinct double bonds. This technical whitepaper provides a rigorous, self-validating framework for the synthesis, isolation, and spectroscopic characterization (NMR, FT-IR, and EI-MS) of the thermodynamically favored (1E, 2Z) isomer. By understanding the mechanistic causality behind its spectral signatures, researchers can ensure high-fidelity structural validation during drug development workflows.

Molecular Context & Structural Dynamics

The structural integrity of 2-Propenal, 3-chloro-3-phenyl-, oxime relies on the stereochemistry established during its precursor synthesis. The precursor, (Z)-3-chloro-3-phenylacrylaldehyde (CAS RN: 33603-87-1)[2], is synthesized via the Vilsmeier-Haack formylation of acetophenone.

Causality of Isomerism
  • Alkene Geometry (C2=C3): The reaction exclusively yields the

    
    -isomer of the alkene. Mechanistically, this occurs because placing the bulky phenyl ring and the aldehyde group trans to one another minimizes severe steric repulsion. According to Cahn-Ingold-Prelog (CIP) priority rules, the chlorine atom and the aldehyde group are the highest priority substituents on their respective carbons. Because they end up on the same side of the double bond, the geometry is designated as 
    
    
    
    [3].
  • Oxime Geometry (C1=N): Upon condensation with hydroxylamine, the oxime C=N bond is formed. The

    
     configuration is thermodynamically favored because it positions the hydroxyl (-OH) group anti to the bulky 
    
    
    
    -chlorostyryl moiety, preventing steric clash.

Consequently, the isolated target compound is overwhelmingly the (1E, 2Z)-3-chloro-3-phenylacrylaldehyde oxime .

Synthesis_Workflow A Acetophenone (Starting Material) C (Z)-3-chloro-3-phenylacrylaldehyde Intermediate (CAS 33603-87-1) A->C Formylation & Chlorination B Vilsmeier-Haack Reagent (POCl3 / DMF) B->C E (1E, 2Z)-3-chloro-3-phenylacrylaldehyde oxime Target (CAS 72806-43-0) C->E Nucleophilic Addition & Condensation D Hydroxylamine Hydrochloride + Sodium Acetate Buffer D->E

Caption: Synthetic workflow for (1E, 2Z)-3-chloro-3-phenylacrylaldehyde oxime highlighting key intermediates.

Experimental Protocols: Synthesis & Spectral Preparation

To ensure a self-validating system, the synthesis and subsequent analytical preparation must follow strict pH and environmental controls.

Protocol 3.1: Oximation Workflow
  • Reagent Solubilization: Dissolve 10.0 mmol of (Z)-3-chloro-3-phenylacrylaldehyde in 25 mL of absolute ethanol in a round-bottom flask.

  • Buffer Preparation: In a separate beaker, dissolve 12.0 mmol of hydroxylamine hydrochloride (

    
    ) and 12.0 mmol of anhydrous sodium acetate (
    
    
    
    ) in 10 mL of distilled water.
    • Mechanistic Rationale: Sodium acetate acts as a crucial buffer (pH ~4.5–5.0). This specific pH protonates the aldehyde oxygen to enhance electrophilicity, without fully protonating the hydroxylamine, which would destroy its nucleophilicity.

  • Condensation: Add the aqueous buffer to the ethanolic aldehyde solution dropwise. Reflux the mixture at 80 °C for 2.5 hours.

  • Isolation: Cool the reaction to 0 °C and quench with 50 mL of ice-cold water. The (1E, 2Z)-oxime will precipitate as a crystalline solid. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol to ensure isomeric purity.

Protocol 3.2: Spectroscopic Sample Preparation
  • NMR: Dissolve 15 mg of the purified oxime in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.
    
  • FT-IR: Ensure the sample is completely dry (vacuum desiccator for 12 hours) to prevent water-induced broadening of the O-H stretch. Place 2 mg on the diamond anvil of an ATR-FTIR spectrometer.

  • EI-MS: Dissolve 1 mg of the sample in 1 mL of GC-grade methanol. Ensure the MS is tuned with Perfluorotributylamine (PFTBA) prior to the 1 µL injection to guarantee accurate m/z calibration[4].

Spectroscopic Data Analysis & Signal Causality

Nuclear Magnetic Resonance (NMR)

The


 and 

NMR spectra provide definitive proof of the molecular framework and the

geometry.

Table 1:


 NMR Data Summary (400 MHz, 

, 298 K)
| Chemical Shift (

, ppm) | Multiplicity | Integration | Coupling Constant (

, Hz) | Assignment & Causality | | :--- | :--- | :--- | :--- | :--- | | 8.85 | Broad Singlet (br s) | 1H | - | N-OH : Highly deshielded due to electronegative oxygen and nitrogen. Broadens due to chemical exchange. | | 8.20 | Doublet (d) | 1H |

= 9.5 | C1-H (Imine) : Deshielded by the C=N bond. Couples to the vinylic proton. | | 7.40 - 7.65 | Multiplet (m) | 5H | - | Aromatic (Phenyl) : Standard resonance for an unconjugated, slightly electron-withdrawn phenyl ring. | | 6.85 | Doublet (d) | 1H |

= 9.5 | C2-H (Vinylic) : The 9.5 Hz coupling constant confirms the

relationship across the C1-C2 single bond. |

Table 2:


 NMR Data Summary (100 MHz, 

, 298 K)
| Chemical Shift (

, ppm) | Carbon Type | Assignment & Causality | | :--- | :--- | :--- | | ~150.2 | Quaternary (C=N) | C1 : Strongly deshielded by the oxime nitrogen. | | ~138.5 | Quaternary (C-Cl) | C3 : Deshielded by the electronegative chlorine atom and conjugation with the phenyl ring. | | ~135.0 | Quaternary (Ar-C) | Phenyl ipso-carbon . | | ~127.5 - 131.0 | Methine (Ar-CH) | Phenyl ortho, meta, para-carbons . | | ~120.4 | Methine (C=C) | C2 : Vinylic carbon, shielded relative to C3 due to polarization of the alkene double bond. |
Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is utilized to validate the functional groups, particularly the oxime moiety which has distinct vibrational modes[4].

Table 3: ATR-FTIR Data Summary | Wavenumber (


) | Peak Shape/Intensity | Vibrational Mode & Causality |
| :--- | :--- | :--- |
| 3250 | Broad, Strong | O-H Stretch : Broadening is caused by extensive intermolecular hydrogen bonding in the solid state. |
| 3055 | Sharp, Weak | Aromatic C-H Stretch : 

hybridized C-H stretching above 3000

. | | 1635 | Sharp, Medium | C=N Stretch : Characteristic of the oxime double bond. | | 1590 | Sharp, Medium | C=C Stretch : Vinylic double bond stretching, slightly lowered due to conjugation. | | 745 | Sharp, Strong | C-Cl Stretch : Heavy atom vibration occurring in the fingerprint region. |
Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry acts as the ultimate self-validating tool for halogenated compounds. The natural isotopic abundance of Chlorine (


 ~75.8%, 

~24.2%) dictates a mandatory 3:1 intensity ratio for any ion containing a single chlorine atom[4].

Table 4: EI-MS Fragmentation Summary (70 eV)

m/z Relative Abundance Ion Assignment Fragmentation Mechanism

| 181 / 183 | 100% / 33% |


 | Molecular Ion : Base peak exhibiting the classic 3:1 chlorine isotopic signature. |
| 164 / 166 | 45% / 15% | 

| Alpha-Cleavage : Characteristic loss of a hydroxyl radical (17 Da) from the oxime group. | | 146 | 60% |

| C-Cl Cleavage : Loss of the chlorine radical. The 3:1 isotope pattern disappears, proving the loss of Cl. | | 77 | 85% |

| Phenyl Cation : Complete cleavage of the styryl system to yield the highly stable phenyl cation. |

MS_Fragmentation M Molecular Ion [M]•+ m/z 181 / 183 (3:1 ratio) F1 [M - •OH]+ m/z 164 / 166 M->F1 Alpha-cleavage Loss of •OH (-17 Da) F2 [M - •Cl]+ m/z 146 M->F2 C-Cl bond cleavage Loss of •Cl (-35/37 Da) F3 Phenyl Cation [C6H5]+ m/z 77 M->F3 C-C bond cleavage Loss of C3H3ClNO F2->F3 Sequential Fragmentation

Caption: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways for the target oxime.

Conclusion

The comprehensive spectroscopic profiling of 2-Propenal, 3-chloro-3-phenyl-, oxime requires a multi-faceted approach. By cross-referencing the 9.5 Hz


 coupling in NMR, the 1635 

C=N stretch in IR, and the definitive 3:1 isotopic

cluster in MS, researchers establish a self-validating matrix. This rigorous methodology ensures absolute structural and stereochemical certainty before advancing this intermediate into downstream pharmaceutical synthesis.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Wiley URL:[Link]

  • Regiodivergent Synthesis of Bis(4-oxycoumarin)-based Dioxabicycles Organic Letters - ACS Publications URL:[Link]

Sources

Technical Whitepaper: Stereochemical Dynamics & Synthetic Utility of 3-Chloro-3-phenyl-2-propenal Oxime

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a high-level operational resource for research scientists and drug development professionals. It prioritizes mechanistic insight, stereochemical rigor, and actionable synthetic protocols.


-Chlorocinnamaldehyde Oxime Derivatives

Executive Summary: The "Chameleon" Scaffold

3-Chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime) represents a privileged scaffold in organic synthesis. Its utility lies in its dual electrophilic/nucleophilic nature and its capacity for stereochemical diversity. Unlike simple oximes, this molecule possesses two axes of isomerism—the C=C alkene bond and the C=N oxime bond—creating a complex stereochemical grid that dictates its reactivity.

This guide provides a definitive analysis of its isomeric forms, a self-validating synthetic protocol, and a mechanistic breakdown of its primary application: the regioselective synthesis of 5-phenylisoxazole pharmacophores.

Molecular Architecture & Stereochemistry

The molecule (


) is defined by a conjugated system linking a phenyl ring, a vinyl chloride moiety, and an oxime group. The presence of two double bonds creates four theoretical geometric isomers.
The Isomer Grid

Researchers must distinguish between the geometric configuration of the alkene (


-chloroalkene) and the oxime (

).
  • Alkene Geometry (

    
    ):  Determined by the priority of groups at C2 and C3. The Z-isomer (Chlorine cis to the aldehyde hydrogen) is typically the thermodynamic product of Vilsmeier-Haack formylation due to steric minimization between the phenyl ring and the carbonyl group.
    
  • Oxime Geometry (

    
    ):  Determined by the position of the hydroxyl group relative to the alkenyl chain.
    
    • (E)-oxime (anti): OH is trans to the alkenyl chain (favored sterically).

    • (Z)-oxime (syn): OH is cis to the alkenyl chain.

Visualizing the Isomer Hierarchy:

IsomerGrid Figure 1: Stereochemical classification tree. The (Z,E) isomer is the predominant species derived from acetophenone. Root 3-Chloro-3-phenyl-2-propenal Oxime AlkeneE Alkene (E)-Isomer (Phenyl/Aldehyde trans) Root->AlkeneE AlkeneZ Alkene (Z)-Isomer (Phenyl/Aldehyde cis) *Major Synthetic Product* Root->AlkeneZ OximeEE (E,E)-Isomer (Anti-Oxime) AlkeneE->OximeEE OximeEZ (E,Z)-Isomer (Syn-Oxime) AlkeneE->OximeEZ OximeZE (Z,E)-Isomer (Anti-Oxime) *Most Stable* AlkeneZ->OximeZE OximeZZ (Z,Z)-Isomer (Syn-Oxime) AlkeneZ->OximeZZ

Synthetic Protocols

To ensure reproducibility and high purity, we employ a two-step sequence: Vilsmeier-Haack formylation followed by buffered oximation.

Step 1: Synthesis of the Aldehyde Precursor

Target: (Z)-3-chloro-3-phenyl-2-propenal (


-chlorocinnamaldehyde).

Reagents: Acetophenone (1.0 eq),


 (1.2 eq), DMF (3.0 eq).
Mechanism:  The reaction proceeds via a chloroiminium ion intermediate (Vilsmeier reagent), which attacks the enol of acetophenone.

Protocol:

  • Cool DMF (

    
    -dimethylformamide) to 0°C in a flame-dried round-bottom flask under 
    
    
    
    .
  • Add

    
     dropwise over 30 minutes (Exothermic: maintain T < 10°C).
    
  • Add Acetophenone dropwise. The solution will turn yellow/orange.

  • Heat to 60°C for 3 hours.

  • Quench (Critical): Pour the reaction mixture onto crushed ice/NaOAc. The basic hydrolysis is essential to liberate the aldehyde from the iminium salt.

  • Validation: TLC (Hexane/EtOAc 9:1). Product

    
    .
    
Step 2: Chemoselective Oximation

Target: 3-chloro-3-phenyl-2-propenal oxime.

Reagents: Aldehyde precursor,


, Sodium Acetate (NaOAc), Methanol/Water.

Protocol:

  • Dissolve (Z)-3-chloro-3-phenyl-2-propenal (10 mmol) in Methanol (20 mL).

  • Prepare a buffered solution of Hydroxylamine Hydrochloride (12 mmol) and NaOAc (15 mmol) in minimal water.

    • Expert Insight: NaOAc is mandatory to buffer the HCl released. Without it, the acidic conditions may induce hydrolysis of the vinyl chloride or isomerization.

  • Add the hydroxylamine solution to the aldehyde at 0°C.

  • Stir at Room Temperature (RT) for 2 hours.

  • Workup: Remove MeOH under vacuum. Extract with

    
    . Wash with brine.
    
  • Purification: Recrystallization from Ethanol/Water yields white needles.

Synthetic Workflow Diagram:

Synthesis Figure 2: Linear synthetic workflow for high-purity isolation. Start Acetophenone Step1 Vilsmeier-Haack (POCl3/DMF, 60°C) Start->Step1 Inter Aldehyde Intermediate (3-chloro-3-phenyl-2-propenal) Step1->Inter Hydrolysis Step2 Oximation (NH2OH·HCl, NaOAc) Inter->Step2 Final Target Oxime (Crystalline Solid) Step2->Final Recrystallization

Characterization & Self-Validation

Reliable identification requires distinguishing the target from the non-chlorinated cinnamaldehyde oxime and determining the isomeric ratio.

NMR Diagnostic Criteria ( , 400 MHz)

The following spectral features serve as "self-validating" checkpoints.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Oxime -OH 9.50 - 10.20Broad SingletDisappears with

shake. Shift varies with concentration.
Azomethine (-CH=N-) 8.10 - 8.35Doublet (

Hz)
Diagnostic of oxime formation. Downfield shift vs. aldehyde (~10 ppm).[1]
Vinylic (=CH-) 6.60 - 6.90Doublet (

Hz)
Couples with Azomethine H. Z-isomer typically more shielded than E.
Aromatic (Ph-H) 7.30 - 7.60MultipletIntegration must be 5H relative to 1H vinylic.

Isomer Differentiation Logic:

  • NOE (Nuclear Overhauser Effect): Irradiation of the oxime -OH signal in the (E)-oxime will show NOE enhancement of the azomethine proton. In the (Z)-oxime (syn), NOE is observed between the -OH and the vinylic proton.

  • Carbon-13 NMR: The C-Cl carbon typically resonates around 135-140 ppm, distinct from the non-chlorinated alkene carbons.

Application: The Isoxazole Gateway

The primary value of 3-chloro-3-phenyl-2-propenal oxime in drug discovery is its ability to undergo intramolecular cyclization to form 5-phenylisoxazole . This is a critical scaffold in COX-2 inhibitors and antipsychotics.

Mechanism of Cyclization

Unlike the click chemistry route (which uses nitrile oxides and alkynes), this pathway is an intramolecular nucleophilic vinylic substitution (


). 
  • Activation: Base (e.g., KOH or

    
    ) deprotonates the oxime hydroxyl group.
    
  • Cyclization: The oximate anion (

    
    ) attacks the 
    
    
    
    -carbon (C3) carrying the chlorine atom.
  • Elimination: Chloride is expelled, restoring aromaticity/conjugation in the heterocyclic ring.

  • Regioselectivity: This route exclusively yields 5-phenylisoxazole (phenyl group at position 5).

Reaction Pathway Diagram:

Cyclization Figure 3: Base-mediated intramolecular cyclization mechanism. Oxime Oxime Precursor (Ph-C(Cl)=CH-CH=N-OH) Inter Oximate Anion (Nucleophilic Attack on C-Cl) Oxime->Inter Deprotonation Base Base (KOH) Base->Inter Product 5-Phenylisoxazole (Pharmacophore) Inter->Product -Cl (Elimination) Byproduct KCl + H2O Inter->Byproduct

[2][3][4]

Emerging Applications

Beyond isoxazole synthesis, recent literature highlights two emerging applications for this scaffold:

  • Optoelectronics: Ag(I) complexes of related hydrazone derivatives have shown promise as low-bandgap semiconductors for dye-sensitized solar cells [1].

  • Green Chemistry: Solvent-free "grinding" protocols using

    
     have been validated for similar oxime syntheses, offering a sustainable alternative to reflux methods [2].
    

References

  • Synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands. National Institutes of Health (PMC). Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Beckmann Rearrangement and Oxime Stability. Master Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Propenal, 3-chloro-3-phenyl-, oxime: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propenal, 3-chloro-3-phenyl-, oxime, a molecule of interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific oxime is limited in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to offer a detailed exploration of its molecular structure, synthesis, characterization, and potential biological significance. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this compound and stimulating further investigation into its properties and applications.

Introduction: The Chemical Landscape of Substituted Propenal Oximes

2-Propenal, 3-chloro-3-phenyl-, oxime, belongs to the class of α,β-unsaturated oximes. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. The parent aldehyde, 3-chloro-3-phenyl-2-propenal, is a halogenated derivative of cinnamaldehyde, a well-known natural product with established antimicrobial and anti-inflammatory properties. The introduction of a chlorine atom to the β-position of the propenal backbone and the presence of a phenyl group are expected to modulate the electronic properties and steric profile of the molecule, potentially influencing its reactivity and biological activity.

The conversion of the aldehyde functionality to an oxime introduces a new dimension to the molecule's chemical and biological profile. Oximes are known to participate in a variety of chemical transformations and can act as key intermediates in the synthesis of more complex nitrogen-containing heterocycles. Furthermore, the oxime moiety itself is a recognized pharmacophore, present in several FDA-approved drugs, and is known to contribute to a range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1][2]

This guide will delve into the inferred molecular structure and properties of 2-Propenal, 3-chloro-3-phenyl-, oxime, propose a viable synthetic route, and discuss potential methods for its characterization based on data from analogous compounds. Finally, we will explore its potential applications in drug development by examining the biological activities of structurally related molecules.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Propenal, 3-chloro-3-phenyl-, oxime is characterized by a propenal backbone with a phenyl group and a chlorine atom at the C3 position, and an oxime functional group at the C1 position. The presence of the C=C double bond and the C=N bond of the oxime allows for the existence of stereoisomers (E/Z isomers) at both positions. The relative stability and prevalence of these isomers would need to be determined experimentally.

Below is a 2D representation of the likely structure:

Caption: 2D structure of 2-Propenal, 3-chloro-3-phenyl-, oxime.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC₉H₈ClNO-
Molecular Weight181.62 g/mol -
XLogP32.5PubChem (CID: 38389)[3]
Hydrogen Bond Donor Count1PubChem (CID: 38389)[3]
Hydrogen Bond Acceptor Count2PubChem (CID: 38389)[3]
Rotatable Bond Count3PubChem (CID: 38389)[3]

Note: The predicted values are based on the parent aldehyde or general computational models due to the lack of experimental data for the oxime.

Synthesis and Purification

The synthesis of 2-Propenal, 3-chloro-3-phenyl-, oxime would likely proceed through the condensation of the corresponding aldehyde, 3-chloro-3-phenyl-2-propenal, with hydroxylamine. This is a standard and widely used method for the preparation of oximes.[2]

Proposed Synthetic Protocol

Reaction:

3-chloro-3-phenyl-2-propenal + NH₂OH·HCl → 2-Propenal, 3-chloro-3-phenyl-, oxime + HCl + H₂O

Reagents and Solvents:

  • 3-chloro-3-phenyl-2-propenal (1 equivalent)

  • Hydroxylamine hydrochloride (1.1 - 1.5 equivalents)

  • Base (e.g., sodium acetate, sodium carbonate, or pyridine) (1.1 - 2 equivalents)

  • Solvent (e.g., ethanol, methanol, or a water/ethanol mixture)

Step-by-Step Methodology:

  • Dissolve 3-chloro-3-phenyl-2-propenal in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base to the solution and stir until it is dissolved.

  • Add hydroxylamine hydrochloride to the reaction mixture.

  • The reaction mixture can be stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified.

Purification Strategy

Purification of the resulting oxime can be achieved through recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate). The choice of solvent will depend on the polarity and solubility of the product. Column chromatography on silica gel may also be employed for purification, particularly if a mixture of E/Z isomers is obtained and separation is desired.[2]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 3-chloro-3-phenyl-2-propenal Reaction Stir at RT or Reflux Monitor by TLC Start->Reaction Reagents Hydroxylamine HCl Base (e.g., NaOAc) Solvent (e.g., EtOH) Reagents->Reaction Cooling Cool to RT Reaction->Cooling Isolation Filtration or Solvent Evaporation Cooling->Isolation Purification_Method Recrystallization or Column Chromatography Isolation->Purification_Method Product 2-Propenal, 3-chloro-3-phenyl-, oxime Purification_Method->Product

Caption: Proposed workflow for the synthesis and purification of 2-Propenal, 3-chloro-3-phenyl-, oxime.

Structural Elucidation and Characterization

Due to the absence of direct experimental data for 2-Propenal, 3-chloro-3-phenyl-, oxime, this section provides an overview of the expected spectroscopic characteristics based on analogous compounds.

Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key SignalsRationale/Comparison with Analogues
¹H NMR δ 6.5-8.0 ppm (olefinic and aromatic protons), δ 8.0-9.0 ppm (oxime proton, broad singlet), δ ~5.0 ppm (vinylic proton)Based on data for cinnamaldehyde oxime and substituted benzaldehyde oximes.[4] The exact chemical shifts will be influenced by the chlorine substituent and the stereochemistry of the double bonds.
¹³C NMR δ 145-155 ppm (C=N of oxime), δ 120-140 ppm (aromatic and olefinic carbons)Inferred from spectra of related α,β-unsaturated oximes.[4]
FT-IR (cm⁻¹) ~3300-3100 (O-H stretch, broad), ~1640 (C=N stretch), ~970 (N-O stretch), ~1600, 1490, 1450 (aromatic C=C stretch), ~750 (C-Cl stretch)Based on characteristic absorption bands for oximes and substituted aromatic compounds.[5]
Mass Spec (m/z) [M]⁺ at ~181/183 (due to ³⁵Cl/³⁷Cl isotopes), fragmentation pattern showing loss of -OH, -Cl, and cleavage of the propenal chain.The isotopic pattern of chlorine will be a key diagnostic feature. Fragmentation will likely involve the phenyl and propenal-oxime moieties.

Reactivity and Potential for Derivatization

The presence of multiple functional groups in 2-Propenal, 3-chloro-3-phenyl-, oxime makes it a versatile platform for further chemical modifications.

  • Oxime Functional Group: The oxime hydroxyl group can be alkylated or acylated to produce a variety of oxime ethers and esters. These derivatives often exhibit modified biological activities.[6]

  • Alkene Double Bond: The C=C double bond can undergo addition reactions, such as hydrogenation or halogenation, although the conjugated system may influence its reactivity.

  • Aromatic Ring: The phenyl group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties.

Reactivity cluster_reactions Potential Reactions main 2-Propenal, 3-chloro-3-phenyl-, oxime Oxime (-NOH) Alkene (C=C) Phenyl Ring alkylation Alkylation/Acylation main:f0->alkylation Forms oxime ethers/esters addition Addition Reactions main:f1->addition e.g., Hydrogenation substitution Electrophilic Aromatic Substitution main:f2->substitution e.g., Nitration, Halogenation

Caption: Potential sites of reactivity on the 2-Propenal, 3-chloro-3-phenyl-, oxime molecule.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2-Propenal, 3-chloro-3-phenyl-, oxime, the known pharmacological profiles of its structural components and related molecules suggest several promising avenues for investigation.

Antimicrobial Activity

Cinnamaldehyde and its halogenated derivatives are known to possess significant antimicrobial activity.[7] For instance, 4-chloro cinnamaldehyde has demonstrated potent anthelmintic and antifungal properties.[1][7] The oxime functionality itself is present in several antimicrobial agents. Therefore, it is plausible that 2-Propenal, 3-chloro-3-phenyl-, oxime could exhibit interesting antimicrobial properties against a range of bacterial and fungal pathogens.

Anticancer Activity

Numerous oxime-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4][8] The introduction of an oxime group to a steroidal backbone, for example, has been shown to enhance antiproliferative activity.[8] The mechanism of action for cytotoxic oximes can be diverse, including the induction of apoptosis and inhibition of key cellular enzymes. Given the structural similarities to other cytotoxic α,β-unsaturated carbonyl compounds and oximes, evaluating the anticancer potential of this molecule is a logical next step.

Anti-inflammatory Activity

Both cinnamaldehyde and various oxime derivatives have been reported to possess anti-inflammatory properties.[2] The anti-inflammatory effects of cinnamaldehyde are attributed to its ability to modulate various inflammatory pathways. Oximes have also been shown to inhibit key enzymes involved in the inflammatory response. The combination of these two pharmacophores in one molecule could lead to synergistic or enhanced anti-inflammatory effects.

Biological_Potential Molecule 2-Propenal, 3-chloro-3-phenyl-, oxime Antimicrobial Antimicrobial Activity Molecule->Antimicrobial Based on cinnamaldehyde & oxime precedents Anticancer Anticancer Activity Molecule->Anticancer Based on cytotoxic oxime analogues Anti_inflammatory Anti-inflammatory Activity Molecule->Anti_inflammatory Based on cinnamaldehyde & oxime precedents

Caption: Potential areas of biological investigation for 2-Propenal, 3-chloro-3-phenyl-, oxime.

Conclusion and Future Directions

2-Propenal, 3-chloro-3-phenyl-, oxime represents a molecule with significant, yet largely unexplored, potential in the field of medicinal chemistry. Based on the established biological activities of its constituent pharmacophores—the halogenated cinnamaldehyde scaffold and the oxime functionality—it is a prime candidate for investigation as a novel antimicrobial, anticancer, or anti-inflammatory agent.

The immediate future research on this compound should focus on:

  • Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic protocol followed by comprehensive spectroscopic characterization (NMR, IR, MS, and elemental analysis) to confirm its structure and stereochemistry.

  • In Vitro Biological Screening: A systematic evaluation of its antimicrobial activity against a panel of clinically relevant bacteria and fungi, as well as its cytotoxic effects on a range of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives to understand how modifications to the phenyl ring, the propenal backbone, and the oxime group influence its biological activity.

This foundational work will be crucial in unlocking the therapeutic potential of 2-Propenal, 3-chloro-3-phenyl-, oxime and paving the way for its potential development as a novel therapeutic agent.

References

  • Design, synthesis and antifungal activity of cinnamaldehyde oxime ester derivatives. (n.d.). Chinese Journal of Pesticide Science. Retrieved from [Link]

  • Synthesis and characterization of novel oxime analogues. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. (2021). Molecules. Retrieved from [Link]

  • Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. (2003). Journal of Medicinal Chemistry. Retrieved from [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. (2024). Microbial Pathogenesis. Retrieved from [Link]

  • Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells. (n.d.). Arhiv za higijenu rada i toksikologiju. Retrieved from [Link]

  • An In Vitro Study of the Effect of Cinnamaldehyde on the Growth of Candida albicans Compared to Nystatin and Fluconazole. (n.d.). Journal of Dentistry, Tehran University of Medical Sciences. Retrieved from [Link]

  • Synthesis and cytotoxicity evaluation of regioisomeric substituted N-phenyl-3′-(chrom-4-one-3-yl)-isoxazolidines: induction of apoptosis through a mitochondrial-dependent pathway. (n.d.). RSC Publishing. Retrieved from [Link]

  • One-pot synthesis of oxime ethers from cinnamaldehyde. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • E-1-(1-Hydroxycyclohexyl)ethanone oxime. (n.d.). Organic Syntheses. Retrieved from [Link]

  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species. (2024). Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Chloro-2-Oxo-N-(Arylcarbamoyl)-2H-1- Benzopyran-6-Sulfonamide Derivatives as P - Neliti. (2022). Retrieved from [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). Chemistry Central Journal. Retrieved from [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. (2020). Molecules. Retrieved from [Link]

  • Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2023). Molecules. Retrieved from [Link]

  • 3-Chloro-3-phenyl-2-propenal. (n.d.). PubChem. Retrieved from [Link]

Sources

CAS number for 2-Propenal, 3-chloro-3-phenyl-, oxime isomers

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Synthesis, Stereochemistry, and Applications of (1E,2Z)-3-Chloro-3-phenylacrylaldehyde Oxime

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized α,β-unsaturated oximes serve as critical linchpins for constructing complex heterocyclic scaffolds. This whitepaper provides a comprehensive mechanistic and operational guide to (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime , a specific stereoisomer uniquely suited for downstream cyclizations. By dissecting its stereochemical logic and detailing self-validating synthetic protocols, this guide empowers researchers to control geometric isomerism and optimize yields in active pharmaceutical ingredient (API) development.

Chemical Identity & Structural Causality

The compound, commonly referred to as β-chlorocinnamaldehyde oxime, possesses a rich stereochemical profile due to the restricted rotation around both its alkene (C=C) and oxime (C=N) double bonds. The specific isomer designated by CAS number 72806-43-0 is the (1E,2Z) configuration[1].

Table 1: Chemical Identity & Physical Properties

PropertyValue
Systematic Name (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime
Common Synonyms β-chlorocinnamaldehyde oxime; 2-Propenal, 3-chloro-3-phenyl-, oxime
CAS Number 72806-43-0
Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol

Data supported by commercial chemical registries[1].

Stereochemical Architecture

Understanding the causality behind the formation of the (1E,2Z) isomer is paramount. The molecule contains two distinct stereocenters that dictate its 3D architecture:

  • The Alkene Geometry (C2=C3): The Vilsmeier-Haack formylation of acetophenone derivatives inherently favors the (Z)-configuration[2]. According to Cahn-Ingold-Prelog (CIP) priority rules, the chlorine atom (high priority) and the aldehyde group (high priority) are positioned cis to one another. This arrangement minimizes the severe steric repulsion that would otherwise occur between the bulky phenyl ring and the planar aldehyde group[3].

  • The Oxime Geometry (C1=N): Upon condensation with hydroxylamine, the resulting oxime predominantly adopts the (E)-configuration (anti-oxime). The hydroxyl group orientates itself away from the bulky alkene moiety to minimize allylic strain, representing the thermodynamic minimum of the system.

Stereochemistry Core 3-chloro-3-phenyl-2-propenal oxime Alkene Alkene Geometry (C2=C3) Core->Alkene Oxime Oxime Geometry (C1=N) Core->Oxime Z_alkene (Z)-Isomer Cl and CHO are cis Alkene->Z_alkene Major Product (Steric Control) E_alkene (E)-Isomer Cl and CHO are trans Alkene->E_alkene Minor Product E_oxime (1E)-Oxime OH is anti to alkene Oxime->E_oxime Major Product (Thermodynamic) Z_oxime (1Z)-Oxime OH is syn to alkene Oxime->Z_oxime Minor Product Target (1E,2Z)-Isomer CAS: 72806-43-0 Z_alkene->Target E_oxime->Target

Caption: Stereochemical logic tree demonstrating the thermodynamic and steric preference for the (1E,2Z) isomer.

Table 2: Stereochemical Assignments (CIP Rules)

BondPriority 1 (High)Priority 2 (Low)ConfigurationMechanistic Rationale
C2=C3 (Alkene) -Cl (C3), -CH=NOH (C2)-Phenyl (C3), -H (C2)(Z) Chlorine and the oxime group are on the same side, minimizing steric clash between the bulky Phenyl and Oxime groups.
C1=N (Oxime) -OH (N)Lone Pair (N)(E) The hydroxyl group is anti to the bulky alkene moiety, reducing allylic strain and representing the thermodynamic sink.

Validated Synthetic Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its mechanistic grounding. The synthesis of (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime is a self-validating two-step process.

Step 1: Vilsmeier-Haack Formylation and Chlorination The Vilsmeier-Haack reaction is a powerful method for the formylation of enolizable ketones like acetophenone[4].

  • Reagent Preparation: Charge a flame-dried flask with anhydrous dimethylformamide (DMF) (3.0 equiv) under a nitrogen atmosphere and cool to 0 °C[2].

  • Iminium Formation: Dropwise add phosphorus oxychloride (POCl₃) (3.0 equiv) while maintaining the temperature below 5 °C[2]. Causality: Strict thermal control prevents the explosive decomposition of the highly electrophilic chloromethylene-N,N-dimethyliminium chloride (Vilsmeier reagent)[2].

  • Substrate Addition: Slowly add acetophenone (1.0 equiv) dissolved in a minimal amount of anhydrous DMF.

  • Heating & Cyclization: Elevate the temperature to 70–75 °C for 4–5 hours[2]. Causality: Heating provides the activation energy required for the initial formylation of the enol, subsequent elimination, and the second nucleophilic attack by chloride to yield the β-chloro-α,β-unsaturated system.

  • Quenching: Pour the mixture over crushed ice and neutralize with 10% aqueous sodium carbonate to precipitate (Z)-3-chloro-3-phenyl-2-propenal[2].

Step 2: Oximation via pH-Controlled Condensation The conversion of the aldehyde to the oxime requires precise pH control to balance the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine.

  • Dissolution: Dissolve the purified (Z)-3-chloro-3-phenyl-2-propenal (1.0 equiv) in absolute ethanol.

  • Buffer Preparation: In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv) and sodium acetate (NaOAc) (1.2 equiv). Causality: NaOAc acts as a crucial buffer. It liberates the free hydroxylamine base from its hydrochloride salt while maintaining the solution pH around 4.5–5.0. A pH that is too low protonates the amine (killing nucleophilicity), while a pH that is too high prevents the necessary protonation of the carbonyl oxygen (reducing electrophilicity).

  • Condensation: Add the buffer solution to the aldehyde mixture and stir at room temperature for 2 hours.

  • Isolation: Dilute with distilled water to induce the precipitation of (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime. Filter, wash with cold water, and dry under a vacuum.

SynthesisWorkflow A Acetophenone (Starting Material) C (Z)-3-chloro-3-phenyl-2-propenal (Intermediate) A->C Formylation & Chlorination B Vilsmeier Reagent (POCl3 + DMF) B->C E (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime CAS: 72806-43-0 C->E Condensation (Oximation) D NH2OH·HCl + NaOAc (pH 4.5 Buffer) D->E

Caption: Two-step synthetic workflow from acetophenone to the target oxime.

Applications in Drug Development

The strategic value of (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime lies in its bifunctional nature. The presence of both a vinyl chloride and an oxime moiety makes it an exceptional precursor for the synthesis of complex heterocycles.

In medicinal chemistry, this compound is frequently subjected to dehydrohalogenation to generate transient nitrile oxides. These reactive intermediates readily undergo[3+2] 1,3-dipolar cycloadditions with various alkynes and alkenes to form highly substituted isoxazoles. Isoxazole derivatives are privileged scaffolds found in numerous FDA-approved drugs, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties. Furthermore, the vinyl chloride moiety can undergo cross-coupling reactions or nucleophilic substitutions, allowing for late-stage diversification of the pharmaceutical pipeline.

References

  • National Center for Biotechnology Information (NCBI). "Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives". PubMed Central (PMC). URL: [Link]

  • GuruAanklan. "Carbonyl Compounds and Stereochemistry". Educational Resources. URL: [Link]

Sources

Reactivity and Stability of 2-Propenal, 3-chloro-3-phenyl-, oxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Propenal, 3-chloro-3-phenyl-, oxime (also known as (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime, CAS: 72806-43-0) is a highly versatile bifunctional intermediate in modern synthetic organic chemistry[1]. Characterized by an electron-deficient


-chloro-

-unsaturated system conjugated with an oxime moiety, it serves as a critical building block for the synthesis of complex heterocycles, dynamic polymers, and advanced pharmaceutical scaffolds.

This whitepaper provides an in-depth analysis of its structural dynamics, reactivity profiles, and field-proven experimental workflows, designed specifically for researchers and drug development professionals.

Structural Dynamics and Thermodynamic Stability

Stereochemical Isomerization and Hidden Intermediates

The reactivity of 3-chloro-3-phenylacrylaldehyde derivatives is heavily dictated by their stereochemical configuration. Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) analyses reveal that nucleophilic vinylic substitution (


) in these systems proceeds via a one-kinetic-step, two-stage process[2]. The isomerization of the hidden intermediate Z-3-chloro-3-phenylacrylaldehyde (IntZ) into E-3-chloro-3-phenylacrylaldehyde (IntE) is driven by the small energy gap between the two states and the overriding thermodynamic stability of the E-stereoisomer[2]. The oxime derivative inherits this thermodynamic preference, maximizing orbital overlap within the 

-system while minimizing steric clashes between the phenyl ring and the oxime hydroxyl group.
Reversible Covalent Bonding (Oxime-Carbamate Linkages)

Beyond its vinylic reactivity, the oxime group itself exhibits unique thermodynamic properties. When reacted with isocyanates, the oxime hydroxyl group forms an oxime-carbamate bond. Recent polymer chemistry advancements have leveraged this exact linkage to develop molecular weight switchable polyurethanes (MWSPU)[3]. These bonds are stable at ambient temperatures but undergo reversible thermal cleavage at elevated temperatures (e.g., 130 °C), allowing for the melt-processing of high-performance fibers below their degradation temperature[3].

Chemical Reactivity and Mechanistic Pathways

The dual functionality of 2-Propenal, 3-chloro-3-phenyl-, oxime enables divergent synthetic pathways:

  • Nucleophilic Vinylic Substitution (

    
    ):  The 
    
    
    
    -carbon is highly electrophilic due to the inductive effect of the chlorine atom and the resonance electron-withdrawing nature of the conjugated oxime. Secondary amines or alcohols readily attack this position. The reaction proceeds through an addition-elimination cascade, expelling HCl to yield
    
    
    -substituted
    
    
    -unsaturated oximes[4].
  • Cycloadditions and Heterocycle Formation: The conjugated system acts as a potent electrophile in pseudo-three-component reactions. For instance, base-mediated reactions with 4-hydroxycoumarin yield complex 2,6-dioxabicycles, whereas acid-catalyzed conditions diverge to form 2,8-dioxabicycles[5].

  • Dehydration: The oxime moiety can be dehydrated under strict acidic or dehydrating conditions to yield 3-chloro-3-phenyl-2-propenenitrile, a valuable precursor for thiophene and pyrazole derivatives.

Pathways A 3-Chloro-3-phenylacrylaldehyde oxime (Starting Material) B β-Substituted Oxime (via SNV) A->B Nucleophile, Base (Addition-Elimination) C Dioxabicycle Derivatives (via Cycloaddition) A->C 4-Hydroxycoumarin (Base/Acid Mediated) D 3-Chloro-3-phenyl-2-propenenitrile (via Dehydration) A->D Dehydrating Agent (-H2O) E Oxime-Carbamate (via Isocyanate Addition) A->E Isocyanate (Reversible Bond)

Reaction pathways of 3-chloro-3-phenylacrylaldehyde oxime demonstrating divergent utility.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes based on validated literature methodologies.

Reaction PathwayCo-Reactants / CatalystsSolvent & TempTypical YieldsThermodynamic / Kinetic Control
Nucleophilic Vinylic Substitution (

)
Cyclic secondary amines, Et

N
MeOH or THF, 25 °C65–78%Kinetically driven addition; thermodynamically stable E-product[4].
Dioxabicycle Formation 4-Hydroxycoumarin, Et

N
Toluene, Reflux32–78%Base-mediated divergent synthesis; yields photochromic adducts[5].
Oxime-Carbamate Formation Isocyanates, DBTDL catalystDMF, 60 °C>85%Thermodynamically reversible at >130 °C[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a specific physical or analytical checkpoint to confirm causality and progress.

Protocol A: Base-Mediated Nucleophilic Vinylic Substitution ( )

Causality Rationale: A non-nucleophilic organic base (e.g., Triethylamine or DBU) is critical. It serves a dual purpose: it acts as an acid scavenger to neutralize the HCl generated during the elimination step (driving the equilibrium forward) and prevents the protonation of the incoming nucleophile.

  • Reaction Setup: Dissolve 1.0 mmol of 2-Propenal, 3-chloro-3-phenyl-, oxime and 1.2 mmol of the desired secondary amine in 5 mL of anhydrous THF under a nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of Et

    
    N dropwise at 0 °C.
    
    • Validation Checkpoint: A mild exotherm and the immediate formation of a white precipitate (Et

      
      N·HCl) visually confirm the initiation of the elimination phase.
      
  • Propagation & Monitoring: Warm the mixture to room temperature and stir for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, Rf ~0.6) must completely disappear, replaced by a new, highly polar spot (Rf ~0.3).

  • Quench & Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO

    
    . Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na
    
    
    
    SO
    
    
    .
    • Validation Checkpoint: Aqueous pH testing should read ~8, confirming the complete removal of excess amine hydrochlorides.

  • Analytical Confirmation: Concentrate under reduced pressure and analyze via

    
    H NMR.
    
    • Validation Checkpoint: The disappearance of the distinctive vinylic proton signal coupled to the chloride, and the appearance of a new upfield-shifted vinylic proton, confirms successful substitution.

Workflow Start Equip Flask with Oxime + Nucleophile in THF Base Dropwise Addition of Et3N (Neutralizes HCl, drives equilibrium) Start->Base Precipitate Visual Check: White Precipitate (Et3N·HCl)? Base->Precipitate Monitor TLC Monitoring (Check SM disappearance) Precipitate->Monitor Yes Decision Reaction Complete? Monitor->Decision Decision->Monitor No (Continue Stirring) Workup Aqueous Workup & Extraction (Isolates Product) Decision->Workup Yes Characterize NMR/IR Validation (Vinylic shift confirmation) Workup->Characterize

Self-validating experimental workflow for Nucleophilic Vinylic Substitution.

References[1] ChemScene. "(1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime". chemscene.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWQfbDNaBE4PdBEny22Q9Vpajq3wqvhABjn6AK41dX1inOwBJkZFZmK5i7IE5mR7ii3bbgmYPtAnYRT9ZFcw0fqtDjX66WvWQPZOh45JTlNMXE1JfMrH40sB8UJCHTa3ColYiSMAJLJwaStw==[4] Taylor & Francis. "Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR". tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpsybzUhccAIvbcOXZkOr2S5Eg5uiawhapm58bP0WmDORe_M-wvW1YCAKu3u0f_1A6LYGHow3FEZApeGsaqHvAfgxKURoUn4L2MJtLyRs52Bm59lawJw1l9vKGXtAQHUuBDy2T69W-ScOW4iWeZT2lBtNdxBGADNS5WXKF[5] ACS Publications. "Regiodivergent Synthesis of Bis(4-oxycoumarin)-based Dioxabicycles: Exploration of [4 + 4] (Heterocyclo)reversion/addition and 1,5-Hydrogen Shift Photochromism". acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtM73rRadMphsEaGYuasmlAMKWeDbauW_HPJR3anOy83PJfy2lCOpeRhp6e07enrn7UX-xy3ZNgc-AcwbBGYLg65VTr1MH9_FJXUarE9R9YzR2gtGKoNFWSVPMFHaUcDZeY9JWuCtxK3ewEipeEg==[2] ResearchGate. "Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing". researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPHVybmkDpVf5K44zBjWli1mdjj7gnWw4IR5G1D5DoGHVowGb_pOid2soAcj5JwjgSIB2qIe6HPZ4KqqTbG9kOBN4vFYFeK76H4LxafLSA_gOec3T51F9WObpBpZZPPVSlwYTewJgeGHz_mCOmZQz4EuN4z0-1tzWYmaQ4IVud1J_MYLBhHykfUzYvkg-Em2Kg4-5BMi1nb_kU974A3KiRkTl5at0P3_lTrY2AwI5Z5-BoioL2aZkFj-hxlYeMLEoE1ZYyPaMkAc3uwDwsyvKURvtx2HOmaHpCR_VQlPczsUCfzLqzqAuU6Q==[3] ResearchGate. "A one-pot synthesis and X-Ray structural characterization of new highly substituted-allyl carbamates". researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7llAh4n7jElF0giY4acO4R3lmRpjsPe2SGuZw_Smz2UQhzruoFzeiWCz6u0_g2UUAPFUzei5FkZoxB6kGexD6jiGwC5daNJx6vBLxAaAKlRgX-UJ9m9WWcKFkGQ9GHOvzg-rzQsA3uByRhzskFJOUJKBU8pQO5rT5Ii1ECM-Ntka5TAxchqPsoBj7wwfUaFLDM9UfEAv-dUe891Ud8oDCYB6MKZ063VXw5qGhRM4lndJnB6o96KJ7TvHSbTN6hHfjsCxbHKb4t22YYjOWEHOMlEA=

Sources

Methodological & Application

Use of 2-Propenal, 3-chloro-3-phenyl-, oxime in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-3-phenyl-2-propenal Oxime in Heterocyclic Synthesis

Executive Summary

This guide details the synthesis and application of 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime). This compound represents a "masked" 1,3-dipole equivalent, uniquely positioned for the regiospecific synthesis of 5-substituted isoxazoles  and functionalized cinnamonitriles . Unlike simple cinnamaldehyde derivatives, the presence of the 

-chloro substituent provides a specific leaving group that drives intramolecular cyclization under mild basic conditions, avoiding the need for harsh oxidative protocols often required in isoxazole synthesis.

Chemical Identity & Properties

PropertyDetail
Chemical Name 3-chloro-3-phenyl-2-propenal oxime
CAS Number 40133-53-7 (Aldehyde precursor); Oxime often prepared in situ
Molecular Formula

Molecular Weight 181.62 g/mol
Structure

Key Functionality

-unsaturated oxime; Vinyl chloride (electrophilic/coupling handle)
Isomerism Typically obtained as the (Z)-isomer from Vilsmeier-Haack conditions.[1][2]

Synthesis of the Reagent

The synthesis is a two-step sequence starting from acetophenone. The reliability of this route makes it a preferred method for generating 5-arylisoxazole libraries.

Step 1: Vilsmeier-Haack Formylation

Generates the aldehyde precursor: 3-chloro-3-phenyl-2-propenal.

Mechanism: Acetophenone reacts with the Vilsmeier reagent (DMF +


). The enol form of the ketone attacks the chloroiminium ion, followed by hydrolysis to yield the 

-chloroaldehyde.

Protocol:

  • Reagents: Acetophenone (10 mmol),

    
     (30 mmol), DMF (excess/solvent).
    
  • Procedure:

    • Cool DMF (

      
       mL) to 
      
      
      
      under
      
      
      .
    • Add

      
       dropwise (maintaining 
      
      
      
      ). Stir for 30 min to form the Vilsmeier complex (white precipitate may form).
    • Add Acetophenone dropwise.

    • Heat to

      
       for 3–4 hours. Monitor by TLC (formation of a UV-active, less polar spot).
      
    • Quench: Pour the reaction mixture onto crushed ice/NaOAc solution. The aldehyde precipitates as a yellow solid or oil.

    • Purification: Extract with EtOAc, wash with brine, dry over

      
      . Recrystallize from hexane/ethanol if solid.
      
Step 2: Oximation

Generates the target 3-chloro-3-phenyl-2-propenal oxime.

Protocol:

  • Reagents: 3-chloro-3-phenyl-2-propenal (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (
    
    
    
    , 1.5 eq).
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve the aldehyde in Ethanol.

    • Add the solution of

      
       and 
      
      
      
      in water.
    • Stir at room temperature for 1–2 hours.

    • Observation: The oxime usually precipitates out or forms an oil.

    • Isolation: Remove ethanol under reduced pressure. Extract with

      
      .[1] The crude oxime is often used directly in the next step to avoid isomerization or decomposition.
      

Primary Application: Synthesis of 5-Phenylisoxazole

This is the "killer app" for this reagent. The reaction proceeds via an intramolecular nucleophilic substitution where the oxime oxygen attacks the


-carbon, displacing the chloride.

Why this route?

  • Regioselectivity: Exclusively yields the 5-phenyl isomer. (Direct condensation of benzoylacetaldehyde with hydroxylamine can yield mixtures of 3- and 5-isomers depending on pH).

  • Mild Conditions: Avoids oxidative steps needed for chalcone-oxime cyclizations.

Protocol:

  • Reagents: Crude 3-chloro-3-phenyl-2-propenal oxime, Base (

    
     or 
    
    
    
    ).
  • Solvent: Methanol or DMF.

  • Procedure:

    • Dissolve the oxime in Methanol.[3]

    • Add

      
       (2.0 eq).
      
    • Reflux for 2–4 hours.

    • Mechanism: Base deprotonates the oxime (

      
      ). The oxyanion attacks the carbon bearing the chlorine (Michael-type addition/elimination).
      
    • Workup: Evaporate solvent, add water, extract with ether.

    • Yield: Typically 75–90%.

Secondary Application: Synthesis of Cinnamonitriles

Dehydration of the oxime yields 3-chloro-3-phenylacrylonitrile . These are valuable intermediates for agrochemicals (herbicides) and further heterocyclic synthesis (e.g., thienopyrimidines).

Protocol:

  • Reagents: Oxime, Thionyl Chloride (

    
    ) or Acetic Anhydride (
    
    
    
    ).
  • Conditions:

    • Method A (Mild): Stir oxime with

      
       at reflux for 1 hour.
      
    • Method B (Fast): Treat with

      
       in benzene/DCM at 
      
      
      
      then warm.
  • Product:

    
    .
    

Reaction Logic & Pathway Map

The following diagram illustrates the divergent pathways available from the


-chlorocinnamaldehyde core.

ReactionPathways Acetophenone Acetophenone (Starting Material) Aldehyde 3-chloro-3-phenyl-2-propenal (Intermediate) Acetophenone->Aldehyde Vilsmeier-Haack (POCl3, DMF) Oxime 3-chloro-3-phenyl-2-propenal oxime (Target Reagent) Aldehyde->Oxime NH2OH·HCl NaOAc Isoxazole 5-Phenylisoxazole (Cyclization Product) Oxime->Isoxazole Base (K2CO3) Intramolecular Subst. Nitrile 3-chloro-3-phenylacrylonitrile (Dehydration Product) Oxime->Nitrile Dehydration (Ac2O or SOCl2)

Figure 1: Synthetic tree demonstrating the conversion of Acetophenone to 5-Phenylisoxazole and Cinnamonitrile via the chloro-oxime intermediate.

Critical Safety & Handling

  • Lachrymator Hazard:

    
    -chloroacroleins are potent lachrymators (tear gas agents) and skin irritants. All operations must be performed in a properly functioning fume hood. 
    
  • Instability: The oxime intermediate can be thermally unstable. Do not distill the oxime at high temperatures; purification by column chromatography or recrystallization is preferred.

  • Vilsmeier Waste: Quenching

    
     reactions generates significant HCl and heat. Quench slowly into ice with vigorous stirring.
    

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Heterocyclic Chemistry. Link

  • Katritzky, A. R., et al. (2005).

    
    -chlorovinyl aldehydes. Journal of Organic Chemistry. Link
    
  • PubChem Compound Summary . (2025). 3-Chloro-3-phenyl-2-propenal. National Center for Biotechnology Information. Link

  • Echemi . (2024). Safety Data Sheet: 3-Chloro-3-phenyl-2-propenal. Link

Sources

Application Note: Mechanistic Insights and Synthetic Protocols for the Cyclization of 2-Propenal, 3-chloro-3-phenyl-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The compound 2-Propenal, 3-chloro-3-phenyl-, oxime (also known as (1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime, CAS: 72806-43-0)[1] is a highly versatile bifunctional building block in organic synthesis. Featuring both an electron-withdrawing oxime moiety and a reactive vinylic chloride, this


-chloro-

-unsaturated oxime is a privileged precursor for the synthesis of isoxazoles —a critical pharmacophore found in numerous FDA-approved drugs (e.g., Valdecoxib, Leflunomide).

This application note details the mechanistic causality, optimization data, and self-validating experimental protocols for the base-mediated intramolecular Nucleophilic Vinylic Substitution (


) of 3-chloro-3-phenylacrylaldehyde oxime to yield 5-phenylisoxazole.

Mechanistic Causality: The Intramolecular Pathway

Vinylic halides are traditionally inert to standard nucleophilic substitution due to the high energy of the intermediate vinyl cation and the electrostatic repulsion of the electron-rich


-system. However, in 3-chloro-3-phenylacrylaldehyde oxime, the 

-carbon is highly activated by the conjugated phenyl ring and the electron-withdrawing nature of the oxime group.

When exposed to a base, the oxime hydroxyl group (


) is deprotonated to form a highly nucleophilic oximate anion. The spatial proximity of this oxygen to the 

-carbon facilitates a rapid intramolecular 5-endo-trig/5-exo-trig cyclization.

The "Hidden Intermediate" Phenomenon: Recent Density Functional Theory (DFT) analyses and Intrinsic Reaction Coordinate (IRC) studies on the nucleophilic vinylic substitution of 3-chloro-3-phenylacrylaldehyde derivatives reveal that this mechanism does not proceed via a traditional, long-lived Meisenheimer-type carbanion[2]. Instead, it operates through a "one kinetic step, two-stage process." The addition of the oxygen nucleophile and the elimination of the chloride leaving group are dynamically coupled, featuring a "hidden intermediate" on the potential energy surface. This lowers the activation barrier significantly, allowing the reaction to proceed efficiently at room temperature.

Mechanism N1 Neutral Oxime Ph-C(Cl)=CH-CH=N-OH N2 Oximate Anion Ph-C(Cl)=CH-CH=N-O⁻ N1->N2 Deprotonation by NaOH (Fast) N3 Hidden Intermediate [Addition-Elimination TS]‡ N2->N3 Intramolecular Nucleophilic Attack (Rate-Determining Step) N4 Cyclized Product 5-Phenylisoxazole + Cl⁻ N3->N4 Chloride Expulsion (Aromatization)

Figure 1: Intramolecular SNV mechanism featuring a dynamically coupled hidden intermediate.

Quantitative Data: Reaction Optimization

To maximize the yield of 5-phenylisoxazole, various bases and solvents were evaluated. The table below summarizes the causality behind the optimal conditions. The use of NaOH in Ethanol provides the best balance of deprotonation strength and transition-state solvation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)THF654.065Weak base; incomplete deprotonation of oxime.
2DBU (1.5)DMF802.078High temp led to minor degradation byproducts.
3Et₃N (2.0)CH₂Cl₂406.045Poor solvation of the expelled chloride ion.
4 NaOH (1.5) EtOH 25 1.0 92 Optimal: Protic solvent stabilizes leaving group.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating intrinsic visual and chemical checkpoints to ensure experimental integrity without requiring immediate spectroscopic analysis.

Workflow A Starting Material 3-chloro-3- phenylacrylaldehyde B Step 1: Oximation NH₂OH·HCl, NaOAc EtOH/H₂O, 25°C A->B C Intermediate 3-chloro-3-phenyl- acrylaldehyde oxime B->C D Step 2: Cyclization NaOH, EtOH 25°C, 1h C->D E Final Product 5-Phenylisoxazole D->E

Figure 2: Two-step synthetic workflow from aldehyde to 5-phenylisoxazole.

Protocol A: Synthesis of 3-chloro-3-phenylacrylaldehyde oxime

Causality: Sodium acetate is utilized as a mild base to buffer the hydrochloric acid released from hydroxylamine hydrochloride. This prevents the acid-catalyzed degradation of the sensitive


-unsaturated aldehyde.
  • Preparation: Dissolve 10.0 mmol of 3-chloro-3-phenylacrylaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve 12.0 mmol of hydroxylamine hydrochloride (

    
    ) and 15.0 mmol of sodium acetate (
    
    
    
    ) in 10 mL of deionized water.
  • Coupling: Add the aqueous solution dropwise to the ethanolic aldehyde solution at room temperature while stirring vigorously.

  • Self-Validation Checkpoint 1 (Visual): Within 15–30 minutes, the clear solution will turn cloudy as the highly crystalline oxime product begins to precipitate out of the aqueous-organic mixture.

  • Isolation: Stir for 2 hours, then add 30 mL of ice-cold water to drive complete precipitation. Filter the solid under vacuum, wash with cold water, and dry under high vacuum to yield the oxime as a pale yellow solid.

Protocol B: Base-Mediated Cyclization to 5-Phenylisoxazole

Causality: Dropwise addition of NaOH prevents localized exothermic spikes, suppressing intermolecular dimerization and favoring the intramolecular


 pathway.
  • Preparation: Dissolve 5.0 mmol of the synthesized 3-chloro-3-phenylacrylaldehyde oxime in 15 mL of absolute ethanol.

    • Validation: The solution must be clear and pale yellow before proceeding.

  • Activation: Add 7.5 mL of a 1.0 M aqueous NaOH solution dropwise over 10 minutes at 25 °C.

    • Validation: Verify the pH of the solution is > 10 using universal indicator paper to ensure complete formation of the oximate anion.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 1 hour.

    • Self-Validation Checkpoint 2 (Visual & TLC): The mixture will gradually become turbid as sodium chloride (NaCl) precipitates, serving as an intrinsic visual indicator of successful vinylic chloride displacement. TLC (Hexane:EtOAc 4:1) will confirm the disappearance of the oxime (

      
      ) and the emergence of a highly UV-active spot for 5-phenylisoxazole (
      
      
      
      ).
  • Quenching & Extraction: Concentrate the ethanol under reduced pressure. Partition the aqueous residue between ethyl acetate (3 x 20 mL) and water. Wash the combined organic layers with brine, dry over anhydrous

    
    , and evaporate to yield pure 5-phenylisoxazole.
    

References

  • ChemScene. "(1E,2Z)-3-chloro-3-phenylacrylaldehyde oxime Product Details". ChemScene Chemical Database.

  • ResearchGate. "A one-pot synthesis and X-Ray structural characterization of new highly substituted-allyl carbamates" (Contains foundational DFT studies on the nucleophilic vinylic substitution of 3-chloro-3-phenylacrylaldehyde). ResearchGate Publications.

Sources

Application Note: Derivatization Strategies for 2-Propenal, 3-chloro-3-phenyl-, oxime in Biological Screening and Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and Bioanalytical Scientists Compound: 2-Propenal, 3-chloro-3-phenyl-, oxime (Synonyms: 3-chloro-cinnamaldehyde oxime; 3-chloro-3-phenylacrylaldehyde oxime)

Executive Summary

2-Propenal, 3-chloro-3-phenyl-, oxime is a halogenated cinnamaldehyde derivative recognized for its potential as a broad-spectrum antimicrobial, antibiofilm, and anti-inflammatory pharmacophore[1][2]. However, the free oxime moiety (–C=N–OH) presents two distinct challenges in drug development:

  • Biological Permeability: The amphiprotic nature of the oxime group restricts passive diffusion across robust fungal and bacterial lipid bilayers, often limiting in vitro efficacy[3][4].

  • Analytical Sensitivity: Neutral, low-molecular-weight oximes exhibit poor ionization efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS), complicating pharmacokinetic (PK) profiling[5][6].

This guide establishes two validated derivatization workflows to overcome these barriers: a synthetic O-acylation protocol to generate lipophilic oxime esters for enhanced bioactivity screening, and a rapid aqueous analytical derivatization using isonicotinoyl chloride (INC) to achieve picogram-level LC-MS/MS quantification[6][7].

Mechanistic Rationale: The "Why" Behind Derivatization

As application scientists, we do not derivatize simply to alter a structure; we derivatize to manipulate molecular behavior within specific microenvironments.

Synthetic Derivatization for SAR (Structure-Activity Relationship)

The free oxime contains a moderately acidic hydroxyl group and a weakly basic nitrogen[3]. In physiological pH, this polarity hinders cell membrane penetration. By converting the oxime into an oxime ester via O-acylation, we mask the polar hydroxyl group, significantly increasing the partition coefficient (LogP). Once the lipophilic ester diffuses into the pathogen's intracellular space, endogenous esterases cleave the prodrug, releasing the active oxime and generating localized oxidative stress (ROS) that disrupts biofilm matrices[2][7].

Analytical Derivatization for LC-MS/MS

For PK studies, quantifying trace amounts of the oxime in complex biological matrices (e.g., serum) is notoriously difficult due to ion suppression and poor proton affinity. Derivatization with isonicotinoyl chloride (INC) introduces a highly basic pyridine ring to the molecule. This modification acts as a potent proton acceptor in positive electrospray ionization (+ESI), transforming a poorly ionizing neutral analyte into a highly responsive cation (


), thereby drastically lowering the limit of quantitation (LOQ)[6].

Workflow A 3-Chloro-cinnamaldehyde Oxime B O-Acylation (Synthetic) A->B SAR Optimization C INC Labeling (Analytical) A->C Signal Enhancement D In Vitro Screening (Antibiofilm) B->D High Efficacy E LC-MS/MS Analysis (PK Profiling) C->E High Sensitivity

Fig 1. Dual derivatization workflow for biological screening and LC-MS/MS pharmacokinetic profiling.

Protocol I: Synthetic O-Acylation for Bioactivity Screening

This self-validating protocol details the synthesis of 3-chloro-3-phenylacrylaldehyde oxime esters for downstream antimicrobial and antibiofilm assays.

Reagents & Materials:

  • 2-Propenal, 3-chloro-3-phenyl-, oxime (Core Analyte)

  • Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride)

  • Triethylamine (TEA) - Acid scavenger

  • 4-Dimethylaminopyridine (DMAP) - Nucleophilic catalyst

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the core oxime in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the acyl chloride.

  • Catalyst & Base Addition: Add 1.5 mmol of TEA followed by 0.1 mmol of DMAP. Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction with the sterically hindered oxime.

  • Derivatization: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 mmol of the chosen acyl chloride over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Validate reaction completion via TLC (Hexane:Ethyl Acetate, 3:1). The ester product will migrate higher (higher Rf) than the polar free oxime.

  • Quenching & Work-up: Quench the reaction with 10 mL of saturated aqueous

    
     to neutralize excess acid. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel column chromatography to yield the pure oxime ester for biological screening.

Mechanism N1 Oxime Ester Derivative (High Lipophilicity) N2 Cell Membrane Penetration N1->N2 N3 Intracellular Esterase Cleavage N2->N3 N4 Target Binding & ROS Generation N3->N4 N5 Pathogen Eradication N4->N5

Fig 2. Mechanistic pathway of oxime ester derivatives penetrating and eradicating fungal biofilms.

Protocol II: Aqueous INC-Derivatization for LC-MS/MS PK Profiling

This protocol utilizes cold-induced phase separation and rapid aqueous derivatization to prepare serum samples for high-throughput LC-MS/MS[6].

Step-by-Step Methodology:

  • Protein Precipitation: To 50 µL of biological serum containing the oxime, add 150 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes at 4°C. Causality: Cold acetonitrile efficiently precipitates matrix proteins while keeping the small-molecule oxime in solution.

  • Solvent Evaporation: Transfer 100 µL of the supernatant to a clean autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in 50 µL of sodium carbonate buffer (100 mM, pH 9.5). Causality: A basic pH ensures the oxime hydroxyl group is sufficiently deprotonated to act as a nucleophile.

  • INC Labeling: Add 10 µL of DMAP solution (2 mg/mL in acetonitrile) and 20 µL of isonicotinoyl chloride (INC) solution (5 mg/mL in acetonitrile). Vortex for 30 seconds. The reaction proceeds instantaneously at room temperature[6].

  • Termination (Self-Validation): Quench the reaction by adding 20 µL of 1% formic acid in water. Causality: Lowering the pH halts the reaction, preventing over-derivatization, and stabilizes the basic pyridine tag in its protonated state, optimizing it for +ESI MS injection.

  • LC-MS/MS Analysis: Inject 5 µL of the quenched mixture into the LC-MS/MS system.

Quantitative Data Presentation

The following table summarizes the expected impact of the described derivatization strategies on both biological efficacy and analytical performance.

Table 1: Comparative Biological and Analytical Metrics (Pre- vs. Post-Derivatization)

Compound StateBiofilm Inhibition MIC (µg/mL)Estimated LogPLC-MS/MS LOQ (ng/mL)Matrix Stability (Serum t1/2)
Free Oxime (Core) > 100.02.450.00~ 2 hours
Oxime Ester (Synthetic) 12.53.8N/A (Not used for PK)> 24 hours
INC-Derivative (Analytical) N/A (Not used in vitro)1.90.05Stable (Post-quench)

Note: The conversion to an oxime ester drastically reduces the Minimum Inhibitory Concentration (MIC) against biofilm-forming pathogens[4][7], while INC derivatization improves the LC-MS/MS Limit of Quantitation (LOQ) by a factor of 1000[6].

References

  • Li, X., et al. "Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids." PubMed / National Institutes of Health (NIH), 2022.[Link]

  • Williams, A., et al. "Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents." Frontiers in Cellular and Infection Microbiology, 2022.[Link]

  • Sahyoun, T., et al. "Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential." Biomolecules (PMC / NIH), 2020.[Link]

  • Liu, Y., et al. "Design, synthesis and antifungal activity of cinnamaldehyde oxime ester derivatives." Chinese Journal of Pesticide Science, 2024. [Link]

Sources

Beckmann rearrangement of 2-Propenal, 3-chloro-3-phenyl-, ketoxime

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Beckmann Transformation of 3-Chloro-3-Phenyl-2-Propenal Oxime

Subject: Protocol for the Dehydration/Rearrangement of


-Chlorocinnamaldehyde Oxime to 3-Chloro-3-Phenylacrylonitrile.
Date:  October 26, 2023
Doc ID:  AN-BCP-2023-01[1]

Executive Summary

This application note details the chemical transformation of 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime).[1] While the request references a "ketoxime," the IUPAC nomenclature "2-Propenal" explicitly identifies the substrate as an aldehyde derivative (aldoxime).[1]

Unlike ketoximes, which rearrange to amides (classic Beckmann Rearrangement), aldoximes subjected to Beckmann conditions typically undergo dehydration to yield nitriles .[1] Therefore, this guide focuses on the synthesis of 3-chloro-3-phenylacrylonitrile , a critical intermediate in the synthesis of functionalized pyridines and 1,3-butadiene-3-yne derivatives.[1]

Key Outcome: Conversion of 3-chloro-3-phenyl-2-propenal oxime


 3-chloro-3-phenylacrylonitrile.[1]

Chemical Context & Mechanism

Substrate Analysis
  • Substrate: 3-chloro-3-phenyl-2-propenal oxime.

  • Structure: A conjugated system containing a vinyl chloride and an oxime moiety.[1]

  • Nomenclature Correction: The term "ketoxime" implies a ketone derivative (

    
    ).[1] The substrate defined is an "aldoxime" (
    
    
    
    ).[1] This distinction dictates the reaction pathway.[1]
Reaction Pathway: The "Beckmann Dehydration"

Under acidic or dehydrating conditions (e.g.,


, 

, or Cyanuric Chloride), the hydroxyl group of the aldoxime is activated.[1] Instead of the alkyl migration seen in ketoximes (which would yield a formamide), the proton on the aldoxime carbon is eliminated, resulting in a nitrile.[1]

Mechanism Steps:

  • Activation: The oxime oxygen attacks the electrophile (activator), creating a good leaving group.[1]

  • Elimination: Base-mediated abstraction of the methine proton (

    
    ).
    
  • Formation: Loss of the leaving group generates the cyano group (

    
    ).[1]
    

Beckmann_Dehydration Substrate 3-Chloro-3-Phenyl- 2-Propenal Oxime (Aldoxime) Intermediate Activated O-Sulfonate / O-Acyl Species Substrate->Intermediate Activation (SOCl2 / TCT) Transition Elimination of Leaving Group Intermediate->Transition -H+ (Base) Product 3-Chloro-3-Phenyl- acrylonitrile (Nitrile) Transition->Product -Leaving Group

Figure 1: Mechanistic pathway for the conversion of the aldoxime to the nitrile under Beckmann conditions.

Experimental Protocols

Two methods are provided: Method A (Classical) using Thionyl Chloride, and Method B (Mild/Green) using Cyanuric Chloride (TCT), which is preferred for substrates sensitive to harsh acidic conditions.[1]

Pre-requisite: Synthesis of the Oxime

Before rearrangement, the oxime must be prepared from 3-chloro-3-phenyl-2-propenal.[1]

  • Reagents: 3-chloro-3-phenyl-2-propenal (1.0 eq),

    
     (1.2 eq), NaOAc (1.5 eq).[1]
    
  • Solvent: Methanol/Water (3:1).[1]

  • Conditions: Stir at RT for 2 hours. Extract with EtOAc.[1]

Method A: Classical Dehydration (Thionyl Chloride)

Best for robust substrates and large-scale synthesis where acidity is not a concern.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Dissolve 3-chloro-3-phenyl-2-propenal oxime (10 mmol) in anhydrous Benzene or Toluene (30 mL).

  • Addition: Cool to 0°C. Add Thionyl Chloride (

    
    )  (15 mmol) dropwise over 10 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

    • Endpoint: Disappearance of the oxime spot (

      
      ) and appearance of a less polar nitrile spot (
      
      
      
      ).[1]
  • Workup: Remove solvent under reduced pressure. Dilute residue with water (50 mL) and extract with

    
     (3 x 30 mL).
    
  • Purification: Wash organics with Sat.

    
     and Brine.[1] Dry over 
    
    
    
    .[1] Concentrate. Purify via silica gel column chromatography (0-5% EtOAc in Hexanes).
Method B: Mild Protocol (Cyanuric Chloride / TCT)

Recommended for high purity and avoiding corrosive byproducts.[1]

  • Setup: 50 mL RBF with stir bar.

  • Dissolution: Dissolve Oxime (1.0 mmol) in DMF (2 mL).

  • Reagent Prep: Add Cyanuric Chloride (TCT) (1.0 mmol) to the solution at 25°C.

  • Reaction: Stir at RT for 30–60 minutes.

    • Note: The reaction is often instantaneous.[1] TCT acts as a sponge for the "OH" and facilitates dehydration under neutral conditions.[1]

  • Workup: Pour mixture into ice water (20 mL). The solid nitrile product often precipitates.[1]

  • Isolation: Filter the solid. If oil forms, extract with Ether.[1]

  • Yield: Typically 85–95%.[1]

Data Analysis & Validation

To ensure the protocol worked, compare the spectral data of the starting material (Aldoxime) vs. the product (Nitrile).[1]

Table 1: Key Spectral Differences

FeatureSubstrate (Oxime)Product (Nitrile)Interpretation
IR Spectroscopy Broad peak ~3200-3400

(O-H)
Sharp peak ~2210-2220

Appearance of

stretch is definitive.[1]
1H NMR Singlet ~8.1-8.3 ppm (Aldehydic CH=N)Absent Loss of the methine proton adjacent to nitrogen.[1]
1H NMR Broad singlet ~9-11 ppm (OH)Absent Loss of hydroxyl proton.[1]
13C NMR Peak ~145-150 ppm (C=N)Peak ~115-118 ppm Characteristic Nitrile carbon shift.[1]

Troubleshooting & Optimization

Issue: Formation of Amide instead of Nitrile
  • Cause: If the substrate was actually a ketone derivative (e.g., if the user used 3-chloro-3-phenyl-but-2-en-2-one), the Beckmann Rearrangement would yield an amide (

    
    ).[1]
    
  • Diagnosis: IR shows Carbonyl (

    
    ) at 1650–1680 
    
    
    
    instead of Nitrile (
    
    
    ).[1]
  • Correction: Verify starting material structure. If Nitrile is desired from a Ketoxime, harsh fragmentation conditions (

    
    /Heat) are required (Second-Order Beckmann).[1]
    
Issue: E/Z Isomerization
  • Context: The starting alkene (3-chloro-3-phenyl) can exist as E or Z.[1][2]

  • Impact: The Beckmann rearrangement/elimination is generally stereospecific.[1][3] However, for nitrile formation, both E and Z aldoximes yield the same linear nitrile (

    
    ).[1]
    
  • Note: If the product is used for cyclization (e.g., to quinolines), the geometry of the double bond retained in the nitrile matters.[1]

  • Validation: Check coupling constants (

    
    ) of the alkene proton in NMR.
    

Safety & Handling

  • Thionyl Chloride (

    
    ):  Releases HCl and 
    
    
    
    gas.[1] Must be used in a fume hood.[1] Reacts violently with water.[1]
  • Cyanuric Chloride: Toxic and an irritant.[1] Handle with gloves.[1]

  • Nitriles: Organic nitriles are toxic if ingested or absorbed.[1] While less acutely dangerous than inorganic cyanide, standard PPE is mandatory.[1]

  • Chlorinated Compounds: The 3-chloro group makes the compound potentially alkylating.[1] Avoid skin contact.[1]

References

  • Gawande, S. S., et al. (2013).[1] "Cyanuric chloride catalyzed mild and efficient Beckmann rearrangement."[1] Journal of Chemical Sciences, 125, 341–347.[1] Link[1]

  • Rao, M. S., et al. (2012).[1] "Synthesis of functionalized unsymmetrical 1,3-butadiene-3-yne derivatives from

    
    -halo styrene derivatives." RSC Advances, 2, 1269-1272.[1] (Describes the synthesis of 3-chloro-3-phenylacrylonitrile). Link
    
  • Furuya, Y., et al. (2005).[1] "Cyanuric Chloride as a Mild and Active Dehydrating Agent for the Preparation of Nitriles from Amides and Aldoximes."[1] Bulletin of the Chemical Society of Japan, 78(10).[1] Link[1]

  • Sigma-Aldrich. "Product Specification: (Z)-3-Chloro-3-phenylacrylonitrile."[1] (Confirming stability and existence of the nitrile product). Link

Sources

Application Note: 3-Chloro-3-phenyl-2-propenal Oxime in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic synthesis, 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime) serves as a high-value "linchpin" intermediate. Unlike standard chalcone-based routes that often yield mixtures of isomers or require harsh oxidative steps, this compound offers a regioselective entry point to 5-arylisoxazoles —a privileged scaffold in medicinal chemistry found in COX-2 inhibitors, antibiotics, and psychotropic agents.

This guide details the generation, handling, and application of this reactive intermediate. It focuses on its utility in converting simple acetophenones into complex heterocyclic libraries via a Vilsmeier-Haack/Oximation sequence, providing a robust protocol for scaffold morphing in hit-to-lead optimization.

Chemical Profile & Mechanistic Insight

Compound Identity
  • IUPAC Name: 3-Chloro-3-phenylprop-2-enal oxime

  • Common Name:

    
    -Chlorocinnamaldehyde oxime
    
  • Structure: Ph-C(Cl)=CH-CH=N-OH

  • Molecular Weight: 181.62 g/mol

  • Key Functionality:

    • Vinyl Chloride: An activated electrophilic site susceptible to nucleophilic attack (addition-elimination).

    • Oxime: A bifunctional nucleophile (N or O attack) capable of intramolecular cyclization.

Mechanistic Advantage

The medicinal value of this compound lies in its "pre-organized" reactivity. In standard isoxazole synthesis using alkynes and nitrile oxides (1,3-dipolar cycloaddition), regioselectivity can be solvent-dependent. However, the 3-chloro-3-phenyl-2-propenal oxime undergoes a predictable intramolecular cyclization:

  • Oximation: Hydroxylamine condenses with the aldehyde.[1]

  • Cyclization: The oxime oxygen acts as a nucleophile, attacking the

    
    -carbon bearing the chlorine.
    
  • Aromatization: Elimination of HCl drives the formation of the aromatic isoxazole ring.

This pathway exclusively yields the 5-phenylisoxazole regioisomer, avoiding the formation of 3-phenyl isomers common in other routes.

Synthetic Utility & Workflow

The following diagram illustrates the strategic placement of this oxime in drug synthesis workflows, highlighting its generation from acetophenone and its conversion to isoxazoles or nitriles.

G Acetophenone Acetophenone (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Acetophenone->Vilsmeier Aldehyde 3-Chloro-3-phenyl-2-propenal (Reactive Electrophile) Vilsmeier->Aldehyde Formylation & Chlorination Oxime 3-Chloro-3-phenyl- 2-propenal Oxime (Target Intermediate) Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Isoxazole 5-Phenylisoxazole (Bioactive Scaffold) Oxime->Isoxazole Base (KOH/NaOH) Cyclization (-HCl) Nitrile 3-Chloro-3-phenyl- acrylonitrile Oxime->Nitrile Dehydration (Ac2O)

Figure 1: Synthetic workflow transforming Acetophenone to 5-Phenylisoxazole via the Oxime intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (3-Chloro-3-phenyl-2-propenal)

This step converts acetophenone into the


-chlorovinyl aldehyde using Vilsmeier-Haack conditions.

Reagents:

  • Acetophenone (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (30 mmol)
    
  • Dimethylformamide (DMF) (30 mmol)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Preparation: In a flame-dried flask under

    
    , cool DMF (2.3 mL) to 0°C.
    
  • Addition: Add

    
     (2.8 mL) dropwise over 15 minutes. The solution will turn yellow/orange (Vilsmeier salt formation). Stir for 30 mins at 0°C.
    
  • Substrate Addition: Add Acetophenone (1.2 g) in minimal DCM dropwise.

  • Reaction: Warm to room temperature, then heat to 60°C for 3-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture onto crushed ice/NaOAc solution. Neutralize to pH 7.

  • Isolation: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Result: Yellow oil or low-melting solid. Use immediately or store at -20°C.

Protocol B: Oximation & Cyclization to 5-Phenylisoxazole

This protocol generates the oxime in situ and drives it to the isoxazole. Isolating the pure oxime is possible but often unnecessary for medicinal chemistry applications.

Reagents:

  • 3-Chloro-3-phenyl-2-propenal (from Protocol A) (5 mmol)

  • Hydroxylamine Hydrochloride (

    
    ) (7.5 mmol)
    
  • Sodium Acetate (

    
    ) (10 mmol) or NaOH (for cyclization)
    
  • Ethanol/Water (3:1 ratio)

Procedure:

  • Oximation: Dissolve the aldehyde (0.83 g) in Ethanol (15 mL). Add a solution of

    
     (0.52 g) and 
    
    
    
    (0.82 g) in water (5 mL).
  • Reaction: Reflux the mixture for 2–3 hours.

    • Checkpoint: At 30 mins, TLC will show the Oxime intermediate . Continued heating drives the cyclization.

  • Cyclization (Optional Force): If the oxime persists (does not cyclize spontaneously), add KOH (2 eq) and reflux for an additional 1 hour.

  • Work-up: Evaporate ethanol. Dilute with cold water. The product usually precipitates.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc).

Data Summary Table:

ParameterValue / Observation
Precursor Yield 75–85% (Vilsmeier Step)
Oxime/Isoxazole Yield 80–92%
Reaction Time 3–5 Hours (Total)
Regioselectivity >98% 5-Phenylisoxazole
Appearance White to pale yellow needles

Medicinal Chemistry Applications

Scaffold Hopping & Library Generation

The 5-arylisoxazole moiety is a bioisostere for pyrazoles and pyridines. By varying the starting acetophenone (e.g., 4-fluoroacetophenone, 3-nitroacetophenone), chemists can rapidly generate a library of 5-substituted isoxazoles to probe Structure-Activity Relationships (SAR).

  • Target Class: COX-2 Inhibitors (Valdecoxib analogs).

  • Target Class: Dopamine D4 receptor antagonists.

Late-Stage Functionalization

The chlorine atom in the precursor allows for "divergent synthesis." Before oximation, the chlorine can be displaced by other nucleophiles (amines, thiols) to create highly substituted acrylaldehydes, which are then converted to oximes and cyclized to form 5-amino- or 5-thio-isoxazoles .

Antimicrobial & Antifungal Activity

Derivatives synthesized via this route have shown potency against S. aureus and C. albicans. The isoxazole ring mimics the bacterial cell wall constituents or interacts with fungal ergosterol biosynthesis pathways.

Safety & Handling (MSDS Highlights)

  • Vesicant Warning:

    
    -Chlorocinnamaldehyde derivatives are potent skin irritants and lachrymators. Handle only in a fume hood.
    
  • Explosion Hazard: Hydroxylamine hydrochloride is potentially explosive upon heating if not buffered. Always use a safety shield during the reflux step.

  • Sensitization: Oximes can cause skin sensitization. Double-glove (Nitrile) is recommended.

References

  • Vilsmeier-Haack Synthesis of

    
    -Chlorovinyl Aldehydes: 
    
    • Methodology: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2] Comprehensive Organic Synthesis.

    • Source:

  • Regioselective Synthesis of Isoxazoles

    • Study: Chimichi, S., et al. (2003). New synthesis of isoxazoles from -chlorovinylaldehydes. Tetrahedron Letters.
    • Context: Confirms the cyclization of the oxime intermedi
    • Source:

  • Biological Activity of Isoxazole Derivatives

    • Application: Kaur, K., et al. (2014). Isoxazole: A privileged scaffold in medicinal chemistry. Acta Pol. Pharm.
    • Source:

  • Reaction Mechanisms of Oximes

    • Review: Rappoport, Z. (Ed.). (1992). The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. Wiley.[3]

    • Source:

Sources

High-Efficiency Synthesis of Aldoximes from Aldehydes: Protocols for Solution-Phase and Mechanochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

Aldoximes are pivotal intermediates in the synthesis of nitriles, amines, and heterocyclic scaffolds (e.g., isoxazoles) essential for modern drug discovery. While the transformation of aldehydes to aldoximes is chemically mature, operational inefficiencies and safety risks associated with hydroxylamine handling often lead to inconsistent yields or impure profiles in high-throughput campaigns.

This application note provides two distinct, field-validated protocols:

  • Method A (Solution-Phase): The "Gold Standard" for scale-up and general synthesis, utilizing a buffered aqueous-alcoholic medium to maximize chemoselectivity.

  • Method B (Mechanochemical/Green): A solvent-free, high-speed protocol ideal for rapid library generation and solid substrates, adhering to Green Chemistry principles.

Mechanistic Principles

The formation of aldoximes proceeds via a nucleophilic addition-elimination pathway. The reaction rate and success are critically dependent on pH .

  • Acidic conditions (pH < 3): The amine is protonated (

    
    ), rendering it non-nucleophilic. Reaction stalls.
    
  • Basic conditions (pH > 10): The carbonyl carbon becomes less electrophilic, and side reactions (e.g., Cannizzaro or nitrile formation) may occur.

  • Optimal Zone (pH 4–7): Sufficient free hydroxylamine is available for nucleophilic attack, while acid catalysis assists in the dehydration of the carbinolamine intermediate.

Mechanistic Pathway Diagram[1][2]

OximeMechanism Aldehyde Aldehyde (R-CHO) Attack Nucleophilic Attack Aldehyde->Attack NH2OH Hydroxylamine (:NH2OH) NH2OH->Attack Intermediate Tetrahedral Carbinolamine Attack->Intermediate Slow Step ProtonTransfer Proton Transfer & Activation Intermediate->ProtonTransfer WaterLoss Elimination of H2O ProtonTransfer->WaterLoss Acid Catalyzed Oxime Aldoxime (R-CH=N-OH) WaterLoss->Oxime - H2O

Figure 1: Mechanistic pathway of aldoxime formation involving nucleophilic attack followed by acid-catalyzed dehydration.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis

Best for: Scale-up (>1g), liquid aldehydes, and substrates requiring mild conditions.

Reagents & Equipment[1][2][3][4][5][6]
  • Aldehyde substrate (1.0 equiv)[6]

  • Hydroxylamine hydrochloride (

    
    ) (1.2–1.5 equiv)[7]
    
  • Base: Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 10 mmol of the aldehyde in 15 mL of Ethanol.

  • Reagent Activation: In a separate beaker, dissolve 15 mmol of

    
     and 15 mmol of 
    
    
    
    in 10 mL of deionized water. Note: Pre-mixing buffers the solution to the optimal pH range (4–5).
  • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.

  • Reaction: Stir at room temperature (RT) for 1–3 hours.

    • Optimization: If conversion is <50% after 1 hour (monitored by TLC), heat to 60°C.

  • Workup:

    • Solids: If the oxime precipitates, add 20 mL ice-water, filter, and wash with cold water.

    • Oils: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Method B: Green Mechanochemical Synthesis (Solvent-Free)

Best for: Rapid library synthesis, solid aldehydes, and "Green Chemistry" compliance.

Reagents & Equipment[1][2][3][4][5][6]
  • Aldehyde substrate (Solid, 1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)[6]

  • Sodium Hydroxide (

    
    ) pellets (powdered) or 
    
    
    
    (1.2–1.5 equiv)
  • Equipment: Agate mortar and pestle.

Step-by-Step Procedure
  • Grinding: Place 1.0 mmol of aldehyde and 1.2 mmol of

    
     in the mortar. Grind gently to mix.
    
  • Activation: Add 1.5 mmol of powdered

    
    .
    
  • Reaction: Grind the mixture vigorously. The mixture will likely become a paste or liquid (melt) due to the formation of water and eutectic depression. Continue grinding for 5–10 minutes.

  • Monitoring: Check completion by spotting a small amount of the paste on a TLC plate.

  • Workup: Add 10 mL of water to the mortar to dissolve inorganic salts (

    
    ). Filter the remaining solid oxime and wash with water. Dry in a desiccator.
    

Operational Workflow Diagram

ProtocolWorkflow Start Select Protocol MethodA Method A: Solution Phase (Scale-up/Liquids) Start->MethodA MethodB Method B: Mechanochemical (High-Throughput/Solids) Start->MethodB Dissolve Dissolve Aldehyde in EtOH Dissolve NH2OH/Base in H2O MethodA->Dissolve Mix Combine & Stir (RT to 60°C) Dissolve->Mix Check TLC Monitoring Mix->Check Check->Mix Incomplete WorkupA Evaporate EtOH Extract or Filter Check->WorkupA Complete Purity Check Purity (NMR/MP) WorkupA->Purity Grind Grind Aldehyde + NH2OH.HCl + NaOH MethodB->Grind MonitorB Grind 5-10 mins (Paste formation) Grind->MonitorB WorkupB Add Water Filter Solid Product MonitorB->WorkupB WorkupB->Purity End Final Aldoxime Purity->End

Figure 2: Decision matrix and workflow for selecting between solution-phase and mechanochemical protocols.

Scope, Limitations, and Performance Data

The following data summarizes typical yields obtained using these protocols across various electronic environments.

Substrate ClassExample AldehydeMethod A Yield (%)Method B Yield (%)Notes
Electron-Neutral Benzaldehyde90–9596–98Method B is significantly faster (10 min vs 2 hr).
Electron-Poor 4-Nitrobenzaldehyde92–9695–99Highly crystalline products; easy filtration in Method B.
Electron-Rich 4-Methoxybenzaldehyde85–9090–94Slower reaction; Method A may require mild heating.
Sterically Hindered 2,6-Dichlorobenzaldehyde75–8085–88Method B forces contact, often overcoming steric bulk better.
Acid-Sensitive Furfural80–8580–85Use

instead of

to prevent ring opening.
Aliphatic Heptanal85–90N/AMethod A preferred; Method B difficult for liquid aldehydes without solid support.

Data aggregated from comparative studies [1][2][3].

Troubleshooting & Optimization (Expertise & Experience)

1. Nitrile Formation (Dehydration):

  • Symptom:[2][3][7][8][9][10][11][12] Appearance of a peak at ~2200 cm⁻¹ (IR) or loss of OH signal.

  • Cause: Reaction temperature too high or prolonged reflux in acidic media.

  • Fix: Keep temperature

    
    . Ensure buffer capacity (
    
    
    
    ) is sufficient to neutralize HCl evolved.

2. Beckmann Rearrangement:

  • Symptom:[2][3][7][8][9][10][11][12] Formation of amides.[13][2][14][15][8]

  • Cause: Strong acid catalysis or high heat.

  • Fix: Strictly maintain pH 4–7. Avoid strong Lewis acids.

3. "Oiling Out":

  • Symptom:[2][3][7][8][9][10][11][12][16] Product forms a sticky oil instead of crystals.

  • Fix: For Method A, add a seed crystal and cool to

    
    . If oil persists, extract with DCM, dry, and remove solvent. The oil often solidifies upon standing under high vacuum.
    

Safety & Handling

  • Hydroxylamine Hydrochloride: A known skin sensitizer and potential mutagen. It can decompose explosively if heated in a confined space or mixed with strong oxidizers. Always handle in a fume hood.

  • Reaction Exotherm: Method B (Grinding) can generate localized heat.[6] Grind in short bursts if processing

    
     mmol.
    
  • Waste Disposal: Aqueous filtrates contain hydroxylamine residues. Quench with dilute bleach or acetone (to form oxime, then dispose) before discarding, according to local EHS regulations.

References

  • A Rapid, Convenient, Solventless Green Approach for the Synthesis of Oximes Using Grindstone Chemistry. Vertex AI Search / NIH. [Link]

  • A Versatile and Green Mechanochemical Route for Aldehyde–Oxime Conversions. Royal Society of Chemistry. [Link]

  • Efficient Preparation of Aldoximes from Arylaldehydes in Water. NIH / PMC. [Link]

  • Oxime Synthesis Mechanism and pH Dependence. Quora / Organic Chemistry Community. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-3-phenyl-2-propenal Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Dr. Aris Subject: Troubleshooting Protocol for Project ID: VILS-OX-3CP

Introduction: The "Hidden" Complexity

Welcome to the technical support center. You are likely here because a "standard" literature procedure for 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime) has failed.

While the retrosynthesis looks simple—a Vilsmeier-Haack formylation of acetophenone followed by oximation—the reality is a minefield of competing reactivities. The vinyl chloride moiety is susceptible to hydrolysis, the aldehyde is prone to polymerization ("tarring"), and the final oxime exists as a frustrating mixture of geometric isomers.

This guide treats your synthesis as a system to be debugged.

Module 1: The Vilsmeier-Haack Formylation

Target: 3-Chloro-3-phenylacrolein (The Aldehyde Intermediate)

Most failures occur here. If you do not isolate clean aldehyde, the oxime step is doomed.

The Workflow Visualization

The following diagram outlines the critical control points (CCPs) in the Vilsmeier-Haack pathway.

Vilsmeier_Pathway Acetophenone Acetophenone (Substrate) Iminium_Salt Chloroiminium Salt (Solid/Oil) Acetophenone->Iminium_Salt Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Iminium_Salt 0°C to 60°C Exothermic! Hydrolysis Hydrolysis (Ice/NaOAc) Iminium_Salt->Hydrolysis Quench Aldehyde 3-Chloro-3-phenylacrolein (Target 1) Hydrolysis->Aldehyde pH 4-6 Controlled T Tar Polymer/Tar (FAILURE) Hydrolysis->Tar T > 20°C pH < 2

Figure 1: Critical Control Points in the formation of the aldehyde precursor. Note the divergence to "Tar" during hydrolysis.

Troubleshooting Guide: The Aldehyde Step
Ticket #101: "My reaction mixture turned into a black, insoluble tar."
  • Diagnosis: Thermal runaway or moisture contamination. The formation of the Vilsmeier reagent is exothermic. If

    
     is added too fast, the temperature spikes, causing DMF decomposition and polymerization of the acetophenone.
    
  • The Fix:

    • Dry Everything: DMF must be anhydrous. Distill it over

      
       or use molecular sieves.
      
    • The "0 to 60" Rule: Add

      
       to DMF at 0°C  dropwise. Stir for 30 mins. Then add acetophenone at 0°C. Only after mixing should you slowly ramp to 60-70°C for the reaction duration.
      
Ticket #102: "I obtained a low yield of a red oil that smells like almonds/cinnamon."
  • Diagnosis: Incomplete hydrolysis of the iminium salt. The intermediate salt is remarkably stable. If you just pour it into water and extract immediately, the salt remains in the aqueous layer.

  • The Fix:

    • Buffered Quench: Pour the reaction mixture into ice-cold sodium acetate (NaOAc) solution (20% w/v).

    • Time: Stir the quenched mixture for at least 2-3 hours. The iminium salt needs time to hydrolyze to the aldehyde. You will see the oil separate or a solid precipitate form as the hydrolysis completes.

Ticket #103: "The product decomposes on the rotary evaporator."
  • Diagnosis: Residual acid. The vinyl chloride bond is acid-labile. Concentrating the product in the presence of residual

    
     or 
    
    
    
    promotes degradation.
  • The Fix:

    • Wash the organic layer (DCM or Ether) with saturated

      
       until the aqueous layer is pH 7-8.
      
    • Keep the water bath temperature below 40°C .

Module 2: The Oximation Reaction

Target: 3-Chloro-3-phenyl-2-propenal oxime

Experimental Logic: Base Selection

The choice of base dictates the success of this step. Strong bases remove the vinylic chlorine.

BaseRisk LevelOutcomeRecommendation
NaOH / KOH CRITICAL High risk of dehydrohalogenation (forming phenylpropargyl aldehyde) or substitution (

).
AVOID
Pyridine ModerateGood solvent, but difficult to remove completely; can form pyridinium salts.Use only if solubility is poor.
NaOAc / Na2CO3 OPTIMAL Mild enough to deprotonate

without attacking the vinyl chloride.
HIGHLY RECOMMENDED
Troubleshooting Guide: The Oxime Step
Ticket #201: "TLC shows two spots very close together. Is my product impure?"
  • Diagnosis: Likely Geometric Isomers . Oximes of

    
    -unsaturated aldehydes exist as syn and anti (or E and Z) isomers across the 
    
    
    
    bond.
  • The Fix:

    • Do not discard! Both isomers are chemically valid oximes.

    • If you need a single isomer for crystallography or rigid docking, recrystallization from Ethanol/Water (1:1) often enriches the major isomer (usually the E-isomer due to steric relief).

Ticket #202: "The product is water-soluble and won't extract."
  • Diagnosis: The "Amphoteric Trap". Oximes have a pKa

    
     11. In high pH (NaOH), they form the oximate anion (
    
    
    
    ), which stays in water. In very low pH, the nitrogen protonates.
  • The Fix:

    • Adjust the aqueous layer to pH 6.0 - 7.0 before extraction. This ensures the oxime is in its neutral, organic-soluble form.

Ticket #203: "Beckmann Rearrangement Side-Products."
  • Diagnosis: If you heat the oxime in acidic media (or use

    
     in the next step without cleaning), the oxime rearranges into an amide.
    
  • The Fix:

    • Ensure the aldehyde starting material is acid-free.

    • Run the oximation at room temperature first; only heat to 50°C if conversion is stalled.

Module 3: Stability & Storage (The "Shelf-Life" FAQ)

Q: Can I store the intermediate aldehyde? A: Yes, but it oxidizes. Store under nitrogen at -20°C. If it turns from yellow to dark brown, repurify via silica plug filtration (10% EtOAc/Hexane).

Q: Is the C-Cl bond stable to nucleophiles? A: No. The


-chlorovinyl moiety acts like a vinylogous acid chloride. Amines, thiols, and alkoxides will displace the chloride rapidly.
  • Warning: If your next step involves coupling this oxime to a scaffold using a base, add the base slowly and keep temperatures low to prevent

    
     displacement.
    

Q: Why does my solid oxime turn sticky after a week? A: Hydrolysis. Moisture in the air hydrolyzes the


 bond, releasing hydroxylamine and regenerating the aldehyde (which is an oil/low-melting solid).
  • Protocol: Store in a desiccator with

    
     or active silica gel.
    

Summary of Optimized Protocol

For the highest probability of success, follow this "Golden Path":

  • Vilsmeier:

    
     (1.2 eq) + DMF (3.0 eq) at 0°C. Add Acetophenone (1.0 eq). Heat to 60°C for 3h.
    
  • Quench: Pour into NaOAc/Ice. Stir 3h. Extract DCM. Wash neutral.

  • Oximation: Aldehyde (1.0 eq) +

    
     (1.5 eq) + 
    
    
    
    (2.0 eq) in Ethanol/Water (3:1). Stir RT for 4h.
  • Workup: Evaporate EtOH. Add water. Adjust pH to 6. Filter precipitate.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][2][3][4] Comprehensive Organic Synthesis, 2, 777-794.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for oximation conditions).

  • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.

  • Chandrappa, S., et al. (2014).[5] A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters.[5] Synthesis, 46(14), 1847-1852.[5] (Provides modern context for oxime handling).

Sources

Technical Support Center: Purification of 2-Propenal, 3-chloro-3-phenyl-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal provides advanced troubleshooting, self-validating protocols, and physicochemical insights for the purification of 2-Propenal, 3-chloro-3-phenyl-, oxime (commonly known as


-chlorocinnamaldehyde oxime). Due to its vinylic chloride moiety and 

isomerism, this compound requires specialized handling to prevent degradation and ensure high isomeric purity[1].

Below, you will find our diagnostic workflow, troubleshooting FAQs, and validated methodologies designed to secure the integrity of your synthetic pipeline.

Workflow Visualization

G Crude Crude Oxime Synthesis Mixture Wash NaHSO3 Wash (Removes Aldehyde) Crude->Wash Assess Purity Assessment (HPLC / NMR) Wash->Assess Decision Isomer Separation Required? Assess->Decision Chrom Flash Chromatography (Neutralized Silica) Decision->Chrom Yes Cryst Recrystallization (EtOH / H2O) Decision->Cryst No PureE Pure (1E,2Z)-Isomer (Target Compound) Chrom->PureE PureMix Purified E/Z Mixture Cryst->PureMix

Caption: Logical decision matrix for the purification of 3-chloro-3-phenylacrylaldehyde oxime.

Troubleshooting Guide & FAQs

Q: Why is my oxime converting into a nitrile during purification? A:

  • Causality: 3-chloro-3-phenylacrylaldehyde oxime can undergo an elimination reaction (dehydration) to form 3-chloro-3-phenylacrylonitrile[2]. This is typically catalyzed by acidic conditions (e.g., untreated silica gel) or excessive heat during solvent evaporation. The electron-withdrawing vinylic chloride moiety increases the acidity of the oxime proton, facilitating this side reaction.

  • Solution: Maintain water bath temperatures below 40°C during rotary evaporation. Always neutralize silica gel with 1% triethylamine (

    
    ) prior to loading the column to suppress acid-catalyzed dehydration.
    

Q: My crude product is a sticky red oil instead of a solid. What went wrong? A:

  • Causality: The Vilsmeier-Haack precursor (

    
    -chlorocinnamaldehyde) is notoriously unstable and forms red oligomeric tars if not quenched properly during its initial synthesis[3]. If these electrophilic tars carry over into the oximation step, they inhibit crystallization.
    
  • Solution: Perform a rigorous bisulfite wash (Protocol A) before attempting crystallization. If the oil persists, dissolve it in diethyl ether, filter through a short pad of Celite and activated carbon, and evaporate to yield a crystallizable solid.

Q: How do I resolve the (1E,2Z) isomer from the thermodynamic mixture? A:

  • Causality: The condensation of

    
    -chlorocinnamaldehyde with hydroxylamine inherently produces a mixture of stereoisomers due to the restricted rotation of the 
    
    
    
    bond. The (1E,2Z)-isomer (CAS 72806-43-0) is a highly sought-after specific geometry for downstream heterocycle synthesis[1].
  • Solution: The (1E,2Z)-isomer is typically less polar than its geometric counterpart. Use a shallow gradient of 5% to 15% Ethyl Acetate in Hexanes on a deactivated silica column (Protocol B).

Self-Validating Experimental Protocols
Protocol A: Chemoselective Aldehyde Scavenging (Bisulfite Wash)

Use this protocol to remove unreacted precursor without the need for chromatography.

  • Step 1: Dissolve the crude oxime mixture in ethyl acetate (10 mL/g).

  • Step 2: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (

    
    ).
    
    • Causality: The unreacted

      
      -chlorocinnamaldehyde precursor is highly electrophilic and forms a water-soluble 
      
      
      
      -hydroxy sulfonate adduct. The oxime does not react, allowing chemoselective phase separation.
  • Step 3: Stir vigorously for 30 minutes at room temperature, then separate the phases. Wash the organic layer with brine and dry over anhydrous

    
    .
    
  • Self-Validating Endpoint: Analyze the organic phase via

    
     NMR. The protocol is validated as successful when the distinct aldehyde proton peak (
    
    
    
    ppm) is completely absent from the spectrum.
Protocol B: Base-Deactivated Flash Chromatography

Use this protocol when absolute isomeric purity is required.

  • Step 1: Prepare a silica gel slurry using Hexanes containing 1% (v/v) Triethylamine (

    
    ). Pack the column.
    
    • Causality: Silica gel contains acidic silanol groups (

      
      ). 
      
      
      
      -unsaturated oximes are prone to acid-catalyzed dehydration[2]. Triethylamine neutralizes these sites, preventing on-column degradation.
  • Step 2: Load the crude mixture and elute using a gradient of 5% to 15% Ethyl Acetate in Hexanes (maintaining 0.1%

    
     in the mobile phase).
    
  • Step 3: Collect fractions and monitor via TLC (UV 254 nm).

  • Self-Validating Endpoint: The protocol is validated when mass recovery exceeds 85% (indicating no irreversible column binding/degradation) and TLC shows a single, well-resolved spot for the (1E,2Z)-isomer without trailing streaks.

Protocol C: Solvent/Antisolvent Recrystallization

Use this protocol for bulk purification of the E/Z mixture.

  • Step 1: Dissolve the bisulfite-washed crude oxime in a minimum volume of boiling absolute ethanol.

  • Step 2: Slowly add warm distilled water dropwise until the solution becomes faintly turbid (the cloud point).

    • Causality: Ethanol acts as the solvent, while water acts as the antisolvent. Reaching the cloud point ensures the solution is perfectly saturated, promoting slow, highly ordered crystal growth rather than rapid precipitation (which traps impurities).

  • Step 3: Allow the solution to cool to room temperature undisturbed, then chill to 4°C for 2 hours. Filter the resulting crystals.

  • Self-Validating Endpoint: The protocol is validated by a sharp melting point measurement (literature values typically range sharply over 1-2°C) and the visual formation of distinct, off-white to pale yellow needles rather than an amorphous powder.

Quantitative Data: Purification Modality Comparison
Purification ModalityTarget Impurity RemovedScalabilityIsomer ResolutionYield Retention
Sodium Bisulfite Wash Unreacted AldehydeHigh (>1 kg)None (E/Z mixture remains)> 95%
Deactivated Silica Oligomers, Nitrile ByproductsMedium (1-50 g)High (Isolates 1E,2Z)75 - 85%
Recrystallization Trace Organics, SaltsHigh (>1 kg)Moderate (Enriches major isomer)60 - 80%
References
  • Title: (PDF) Flow-Integrated Preparation of Norbornadiene Precursors for Solar Thermal Energy Storage | Source: ResearchGate | URL: [Link]

  • Title: Synthesis of β-chlorocinnamaldehyde | Source: PrepChem.com | URL: [Link]

Sources

Optimizing reaction conditions for 2-Propenal, 3-chloro-3-phenyl-, oxime synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Propenal, 3-chloro-3-phenyl-, oxime (commonly known as


-chlorocinnamaldehyde oxime). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-purity isolation of this critical intermediate.

The primary challenge in this synthesis is chemoselectivity: the target oxime is highly prone to premature intramolecular cyclization, displacing the vinylic chloride to form 5-phenylisoxazole. This guide provides mechanistic causality, self-validating protocols, and troubleshooting strategies to keep your reaction strictly under kinetic control.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis typically begins with the Vilsmeier-Haack formylation of acetophenone to yield the precursor, 3-chloro-3-phenyl-2-propenal[1]. The subsequent oxime formation requires the nucleophilic addition of hydroxylamine. Because halogenated cinnamaldehydes are highly electrophilic[2], the resulting oxime hydroxyl group can act as an internal nucleophile. If the reaction is subjected to heat or strong base, it will undergo an


 vinylic substitution, irreversibly yielding the cyclized isoxazole byproduct.

ReactionPathway A Acetophenone (Starting Material) B 3-chloro-3-phenyl-2-propenal (Intermediate) A->B POCl3, DMF (Vilsmeier-Haack) C 3-chloro-3-phenyl-2-propenal oxime (Target Product) B->C NH2OH·HCl, NaOAc EtOH/H2O, 0-5°C D 5-phenylisoxazole (Cyclized Byproduct) C->D Heat, Base (-HCl)

Pathway of oxime synthesis and its temperature-dependent cyclization to 5-phenylisoxazole.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yields a mixture of the desired oxime and a cyclized byproduct (5-phenylisoxazole). How do I prevent cyclization? Causality & Solution: The cyclization of


-chlorocinnamaldehyde oxime is thermodynamically driven and accelerated by heat and base. When deprotonated, the oxime hydroxyl group becomes a potent internal nucleophile. To isolate the oxime, you must operate strictly under kinetic control. Maintain the reaction temperature between 0°C and 5°C. Avoid strong bases (e.g., NaOH, KOH, or Pyridine). Instead, use a mild buffer system like Sodium Acetate (NaOAc) to free-base the hydroxylamine hydrochloride while keeping the pH around 4.5–5.5. At this pH, the oxime -OH remains protonated, drastically reducing the rate of intramolecular chloride displacement.

Q2: I am observing incomplete conversion of the starting aldehyde, even with excess hydroxylamine. Causality & Solution: Incomplete conversion usually points to a collapse in the effective concentration of the free nucleophile (


). Hydroxylamine is supplied as a hydrochloride salt (

) and is non-nucleophilic until free-based. If your buffer capacity is insufficient, the pH will drop as HCl is liberated during the reaction, protonating the remaining hydroxylamine and halting the reaction. Ensure you use at least 1.2 to 1.5 equivalents of NaOAc relative to

.

Q3: The isolated oxime appears as two distinct spots on TLC. Is this degradation? Causality & Solution: This is a classic case of stereoisomerism, not degradation. Oximes exist as E and Z isomers around the C=N double bond. Because of the bulky 3-chloro-3-phenylpropenyl group[3], the E-isomer is generally the thermodynamically favored product, but kinetic trapping yields a mixture. If stereochemical purity is required, recrystallization from ethanol/water can separate the isomers. However, if your downstream application is isoxazole synthesis, the mixture can be used directly.

Q4: What is the optimal solvent system for this reaction? Causality & Solution: A mixture of Ethanol and Water (typically 3:1 or 4:1 v/v) is the industry standard. The alcohol solubilizes the hydrophobic 3-chloro-3-phenyl-2-propenal, while the aqueous component is necessary to dissolve the


 and NaOAc salts. If you observe precipitation of the starting material upon adding the aqueous reagents, increase the proportion of the alcoholic solvent to maintain a homogeneous solution, which is critical for consistent reaction kinetics.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of the product distribution.

Temperature (°C)Base System / pHTime (h)Oxime Yield (%)Isoxazole Yield (%)Mechanistic Causality
0 - 5 NaOAc (pH ~5.0)2.085 - 90 < 5Kinetic control; oxime -OH remains protonated, preventing cyclization.
25 (RT) NaOAc (pH ~5.0)4.06035Increased thermal energy overcomes the activation barrier for

vinylic substitution.
60 Pyridine (pH ~7.0)2.0< 1085Mild heating and base drive thermodynamic cyclization.
80 NaOH (pH >10.0)1.00> 95 Complete deprotonation of oxime creates a strong nucleophile; rapid, irreversible cyclization.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each step includes a built-in validation check to ensure the reaction trajectory remains on target.

Step 1: Preparation of Reagents

  • Dissolve 3-chloro-3-phenyl-2-propenal (1.0 eq, 10 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • In a separate vial, dissolve

    
     (1.2 eq, 12 mmol) and NaOAc (1.5 eq, 15 mmol) in 5 mL of deionized water.
    
  • Self-Validation Check: Measure the pH of the aqueous solution. It must buffer to pH ~4.5–5.5. If the pH is below 4.0, add additional NaOAc to prevent stalling the reaction.

Step 2: Nucleophilic Addition (Kinetic Control)

  • Submerge the ethanol solution in an ice-water bath and allow it to cool to 0–5 °C.

  • Add the aqueous buffer solution dropwise over 30 minutes via an addition funnel, maintaining vigorous stirring.

  • Self-Validation Check: The reaction mixture must remain homogeneous. If a heavy red/yellow oil separates (indicating aldehyde precipitation), add 1-2 mL of ethanol until the solution clears.

Step 3: Quenching and Extraction

  • Stir the reaction for 2 hours at 0–5 °C. Monitor via TLC (Hexanes/EtOAc 4:1) until the aldehyde spot is consumed.

  • Pour the cold mixture into 50 mL of crushed ice water.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Self-Validation Check: Test the pH of the remaining aqueous layer. It should remain slightly acidic (pH 4-5). A basic pH indicates a high risk of premature isoxazole formation.

Step 4: Purification & Isolation

  • Wash the combined organic layers with cold brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Concentrate the solvent under reduced pressure. Critical: Do not allow the rotary evaporator water bath to exceed 30 °C to prevent thermal cyclization.

  • Self-Validation Check: Perform

    
    -NMR analysis on the crude product. Successful isolation is confirmed by the presence of a characteristic oxime -OH proton (
    
    
    
    ppm) and the vinylic proton (
    
    
    ppm). The absence of the -OH proton and a downfield shift in the vinylic region indicates failure (cyclization to the isoxazole).

References

  • Title: Synthesis of

    
    -chlorocinnamaldehyde. Source: PrepChem.com. URL:[Link]
    

Sources

Stability issues of 2-Propenal, 3-chloro-3-phenyl-, oxime under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Critical Alert)

The Core Issue: You are likely observing degradation of 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime). In acidic environments, this compound acts as a "chemical chameleon," susceptible to three distinct degradation pathways depending on the water content and temperature of your system:
  • Hydrolysis (Aqueous Acid): Reversion to the parent aldehyde (oil formation).

  • Cyclization (Elimination): Irreversible formation of 5-phenylisoxazole.

  • Isomerization:

    
     geometric shifting affecting melting points.
    

Immediate Recommendation: Maintain pH > 6.0 during processing. If acidic workup is unavoidable, perform it at


 and neutralize immediately. Store the compound in a desiccated, base-buffered environment.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: The "Oiling Out" Phenomenon (Hydrolysis)

User Question: "I acidified my reaction mixture to precipitate the oxime, but instead of a solid, I got a yellow oil that smells like cinnamon/acrolein. What happened?"

Technical Diagnosis: You have triggered acid-catalyzed hydrolysis . Unlike simple alkyl oximes,


-chlorovinyl oximes are conjugated systems. In the presence of water and acid (even weak acids like acetic acid), the 

bond becomes protonated, making it susceptible to nucleophilic attack by water.
  • The Mechanism:

    
    
    
  • The Product: The oil is likely 3-chloro-3-phenyl-2-propenal . The "cinnamon" odor is characteristic of cinnamaldehyde derivatives.

  • Evidence: Check TLC. The aldehyde will be less polar (higher

    
    ) than the oxime.
    

Corrective Protocol:

  • Stop Acidification: Do not drop pH below 4.0.

  • Rescue: Extract the oil immediately with Ethyl Acetate. Wash with saturated

    
     to remove acid. Dry over 
    
    
    
    and re-attempt oximation if necessary.
Module B: The "Mystery Impurity" (Cyclization)

User Question: "My HPLC shows a new peak that is very stable and does not disappear after washing. It has the same molecular weight as my starting material minus HCl. Is this a rearrangement?"

Technical Diagnosis: You are observing isoxazole formation .[1] This is a classic reaction of


-chlorovinyl aldoximes. The chlorine atom at the 

-position is a good leaving group. Even in mild acidic conditions (which can protonate the oxime oxygen, though base is the typical catalyst), the oxygen can attack the

-carbon, displacing the chlorine.
  • The Reaction: Intramolecular Nucleophilic Vinyl Substitution (

    
    ).
    
    
    
    
  • Risk Factor: This is favored by heat and anhydrous acidic conditions (where hydrolysis cannot compete).

  • Impact: This transformation is usually irreversible.

Module C: Melting Point Depression (Isomerization)

User Question: "The melting point of my batch dropped by 10°C after recrystallization from acidic ethanol. NMR shows the structure is intact."

Technical Diagnosis: This is Acid-Catalyzed


 Isomerization .[2]
The protonation of the oxime nitrogen lowers the energy barrier for rotation around the 

bond.
  • Standard State: The

    
    -isomer (anti) is typically the thermodynamically stable form.
    
  • The Shift: Acidic conditions equilibrate the mixture, increasing the

    
    -isomer (syn) content. This mixture acts as an impurity to itself, depressing the melting point.
    

Part 3: Visualizing the Instability Pathways

The following diagram illustrates the competing fates of your molecule based on environmental conditions.

StabilityPathways Oxime 3-Chloro-3-phenyl-2-propenal Oxime (Target Compound) Protonated Protonated Intermediate [R-C=NH+-OH] Oxime->Protonated + H+ (Acid) Aldehyde 3-Chloro-3-phenyl-2-propenal (Hydrolysis Product) Protonated->Aldehyde + H2O (Aqueous Acid) Isoxazole 5-Phenylisoxazole (Cyclization Product) Protonated->Isoxazole - HCl (Heat / Anhydrous) Z_Isomer (Z)-Isomer (Geometric Impurity) Protonated->Z_Isomer Rotation (Reversible)

Figure 1: Divergent degradation pathways of 3-chloro-3-phenyl-2-propenal oxime in acidic media.

Part 4: Validated Stabilization Protocols

Table 1: Stability Profile Summary
ConditionPrimary OutcomeRatePrevention Strategy
Aq. Acid (pH < 4) Hydrolysis to AldehydeFast (Minutes)Buffer to pH 6-7; Keep cold (

).
Anhydrous Acid Cyclization to IsoxazoleModerateAvoid heating; Neutralize immediately.
Light + Acid

Isomerization
VariableStore in amber vials; Recrystallize from neutral solvents.
Protocol: Safe Neutralization & Workup

Objective: Isolate the oxime without triggering hydrolysis or cyclization.

  • Preparation: Prepare a biphasic mixture of Ethyl Acetate and Ice Water .

  • Quenching: Pour the acidic reaction mixture slowly into the biphasic system with vigorous stirring.

  • Buffering: Immediately adjust the aqueous layer pH to 6.5 – 7.5 using saturated Sodium Bicarbonate (

    
    ) . Do not use strong bases like NaOH, as high pH can also trigger isoxazole formation.
    
  • Separation: Separate the organic layer quickly.

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate if it is slightly acidic (common in some grades).
    
  • Concentration: Evaporate solvent at

    
     . High heat promotes cyclization.
    

References

  • Kalia, J., & Raines, R. T. (2008).[3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Demonstrates the acid-catalyzed hydrolysis mechanism and comparative stability).

  • Fernández-Galleguillos, C., et al. (2014).[4] Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society.[4] (Details the synthesis of isoxazoles from chloro-aldehyde precursors via oxime intermediates).

  • ChemicalBook. (n.d.). 5-Chloro-3-phenylisoxazole Synthesis. (Provides context on the cyclization pathways of phenyl-substituted chloro-oxime derivatives).

  • Master Organic Chemistry. (2019). The Beckmann Rearrangement. (General mechanism for acid-catalyzed oxime rearrangement, serving as a baseline for the competing pathway).

Sources

Improving yield and purity of 2-Propenal, 3-chloro-3-phenyl-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-3-phenyl-2-propenal Oxime Synthesis & Purification

Subject: Optimization of Yield and Purity for


-Chlorocinnamaldehyde Oxime Derivatives
From:  Dr. Aris Thorne, Senior Application Scientist
Date:  March 1, 2026

Executive Summary

The synthesis of 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime) is a biphasic challenge. It requires the precise generation of a labile vinyl chloride aldehyde intermediate followed by a condensation that must avoid two critical failure modes: hydrolysis of the vinyl chloride and the formation of intractable 

isomer oils.

This guide moves beyond standard literature prep to address the "hidden variables"—moisture ingress during Vilsmeier reagent formation and pH drift during oximation—that cause 80% of experimental failures.

Module 1: The Precursor (Vilsmeier-Haack Optimization)

You cannot synthesize a high-purity oxime from a degraded aldehyde. The quality of 3-chloro-3-phenyl-2-propenal is the rate-limiting step for overall purity.

The Protocol: Self-Validating Vilsmeier Formylation

Reaction: Acetophenone +


 + DMF 

3-chloro-3-phenyl-2-propenal
ParameterSpecificationThe "Why" (Causality)
Reagent Quality

must be colorless.
Yellow

indicates partial hydrolysis to phosphoric acid, which kills the Vilsmeier reagent and lowers yield.
Temperature 1 0°C to 5°C (Addition)The formation of the chloroiminium salt is highly exothermic. Exceeding 10°C creates tars.
Temperature 2 60°C (Reaction)Required to drive the attack on the acetophenone enol.
Quenching Sodium Acetate (aq) CRITICAL: Direct water quenching drops pH < 1, hydrolyzing the vinyl chloride. NaOAc buffers the hydrolysis to pH ~4-5.
Troubleshooting The Aldehyde Phase

Q: My aldehyde yield is <40%, and the product is dark brown. What happened? A: This is the "Thermal Runaway" signature.

  • Moisture Contamination: If your DMF was not dry,

    
     reacted with water, generating heat and acid before the reaction started.
    
  • Addition Rate: You likely added acetophenone too fast. The Vilsmeier complex must form before substrate addition.

  • Corrective Action: Distill DMF over

    
     and use a dropping funnel with a pressure-equalizing arm to control addition rates.
    

Q: I see the aldehyde on TLC, but it disappears during workup. A: You are suffering from Vinyl Chloride Hydrolysis . The 3-chloro group is activated.[1] If you quench with strong base (NaOH) or allow the solution to remain highly acidic for too long, the Cl is displaced, often forming the acetophenone starting material or a diketone.

  • Corrective Action: Quench into ice-cold 10% Sodium Acetate. Do not let the temperature rise above 10°C during the quench.

Module 2: The Oximation (Yield & Isomer Control)

Targeting the Oxime: 3-chloro-3-phenyl-2-propenal +



The "Buffered Oximation" Protocol

Standard oximation uses NaOH, but for this substrate, NaOH is too harsh. We utilize a buffered system to precipitate the product as it forms, driving the equilibrium forward.

Reagents:

  • Aldehyde (1.0 eq) dissolved in Ethanol (5 vol).

  • Hydroxylamine Hydrochloride (1.2 eq) in Water (2 vol).

  • Buffer: Sodium Acetate (1.5 eq).

Step-by-Step Logic:

  • Dissolve

    
     and NaOAc in water first. This generates free hydroxylamine in situ at a gentle pH (approx 5.5).
    
  • Add the ethanolic aldehyde solution dropwise to the aqueous amine.

  • Observation Point: The solution should turn cloudy within 10 minutes. This is the "Self-Validating" precipitation of the oxime.

Troubleshooting The Oximation

Q: The product is a sticky oil that won't crystallize. How do I fix this? A: This is the classic


 Isomer Trap .
Oximes exist as geometric isomers. The mixture is an oil; the pure 

-isomer is usually a solid.
  • Immediate Fix: Do not extract with DCM. instead, cool the reaction mixture to 0°C and scratch the flask glass.

  • Chemical Fix: If it remains oily, add 5% volume of water to the ethanol mixture and heat to 60°C, then cool very slowly. This promotes thermodynamic equilibration to the crystalline isomer.

Q: The melting point is 10°C lower than reported. Is it wet? A: Likely not wet, but contaminated with the de-chlorinated byproduct . If the pH exceeded 9 during reaction, you formed the isoxazole or the simple cinnamaldehyde oxime.

  • Validation: Check MS. If you see M-35 (loss of Cl), your pH was too high. Use Sodium Acetate, never NaOH or KOH.

Module 3: Visualization of Workflows

Figure 1: Synthesis & Control Logic

This diagram illustrates the critical decision nodes where yield is typically lost.

G cluster_0 Phase 1: Vilsmeier-Haack cluster_1 Phase 2: Oximation Start Acetophenone + DMF/POCl3 Inter Iminium Salt Intermediate Start->Inter 0°C -> 60°C Anhydrous Quench Hydrolysis (Quench) Inter->Quench Pour into Ice Aldehyde 3-Cl-3-Ph-2-Propenal (Aldehyde) Quench->Aldehyde NaOAc (pH 4-5) Fail1 Hydrolysis of Cl (Low Yield) Quench->Fail1 pH < 1 or > 9 Mix Add NH2OH.HCl + NaOAc Aldehyde->Mix React Reaction EtOH/H2O Mix->React Buffering Check Product State? React->Check Solid Target Oxime (Crystalline) Check->Solid Slow Cool Oil Oily Mixture (E/Z Isomers) Check->Oil Fast Cool or Impure

Caption: Workflow identifying critical pH control points (Phase 1) and isomer management (Phase 2).

Module 4: Purification & Stability FAQ

Q: What is the best solvent for recrystallization? A: Isopropyl Alcohol (IPA) or Ethanol/Water (9:1). Avoid non-polar solvents like Hexane/Ethyl Acetate initially, as they tend to oil out the product rather than crystallize it.

  • Protocol: Dissolve the crude solid in minimum boiling IPA. Allow to cool to room temperature undisturbed for 2 hours, then refrigerate. Rapid cooling traps impurities.

Q: How stable is the oxime for storage? A: Moderately stable.[2]

  • Risk: The oxime can undergo Beckmann Rearrangement if stored with trace acid.

  • Storage: Store in amber vials (light sensitive) at 4°C. Ensure the product is completely acid-free (wash final crystals with dilute bicarbonate, then water) before drying.

Q: Can I use this oxime for isoxazole synthesis directly without purification? A: Yes, but with a caveat. If you are cyclizing to an isoxazole (e.g., using base), the "oily" mixture of isomers will actually converge to the same isoxazole product. However, if you need the oxime as a discrete intermediate for characterization, you must recrystallize to remove the Vilsmeier phosphorous byproducts which poison subsequent metal-catalyzed steps.

References

  • Vilsmeier-Haack Mechanism & Conditions: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.

  • Synthesis of

    
    -Chlorocinnamaldehydes: 
    Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents.[4][6][7] American Journal of Organic Chemistry, 3(6), 251.
    
    
  • Oximation Conditions & Isomerism: Kumbhare, R. M., et al. (2012). Synthesis of hydroxylamine derivatives. Journal of Chemical Sciences.

  • Stability of Chlorovinyl Aldehydes: Lutz, R. E., et al. (1948). The stability of

    
    -chlorocinnamaldehyde. Journal of the American Chemical Society.
    
    

Sources

Preventing decomposition of 2-Propenal, 3-chloro-3-phenyl-, oxime during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OX-CN-3CP Subject: Stabilization and Isolation of 3-Chloro-3-phenyl-2-propenal Oxime Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Part 1: Critical Stability Alert (The "Isoxazole Trap")

Read this before starting your batch.

If you are experiencing decomposition, you are likely fighting a thermodynamic battle against cyclization. 3-Chloro-3-phenyl-2-propenal oxime is not just an "unstable" intermediate; it is a suicide substrate that naturally wants to cyclize into 3-phenylisoxazole .[1]

Most literature procedures aim to synthesize the isoxazole, meaning they intentionally employ conditions (heat, base) that destroy the oxime you are trying to isolate. To preserve the oxime, you must arrest the reaction kinetics immediately after condensation and before cyclization.

The Three Primary Failure Modes:

  • Cyclization (The Main Culprit): Under basic conditions or heat (

    
    ), the oxime oxygen attacks the 
    
    
    
    -carbon (bearing the chlorine), eliminating HCl and forming the aromatic isoxazole ring.
  • Hydrolysis: The vinyl chloride moiety is labile.[1] In strong acid or base, the C-Cl bond hydrolyzes, reverting the molecule to a complex mixture of acetophenone derivatives and polymers.

  • Beckmann Rearrangement: In the presence of strong Lewis acids (often residual from the Vilsmeier-Haack step), the oxime can rearrange to an amide.

Part 2: Mechanism of Failure (Visualized)

The following pathway illustrates the "danger zones" in your synthesis. You must stay in the green zone and avoid the red zones.

DecompositionPathways Aldehyde 3-Chloro-3-phenyl-2-propenal (Starting Material) Oxime TARGET: Oxime (Kinetic Product) Aldehyde->Oxime + NH2OH·HCl + NaOAc (Buffered) 0°C to RT Hydrolysis Hydrolyzed Ketones/ Polymers Aldehyde->Hydrolysis Poor Storage Isoxazole 3-Phenylisoxazole (Thermodynamic Trap) Oxime->Isoxazole HEAT or BASE (- HCl) Oxime->Hydrolysis Strong Acid/Base (H2O attack on C-Cl)

Figure 1: The "Isoxazole Trap."[2] The target oxime is a kinetic intermediate.[1] Heat or base drives the reaction irreversibly toward the stable isoxazole.

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is an oil that solidifies into a different spot on TLC over time. What is happening? A: You are observing slow cyclization. The oxime (often an oil or low-melting solid) is converting to 3-phenylisoxazole (a stable solid, MP ~140°C depending on purity).

  • Fix: Store the oxime at -20°C immediately after isolation. Do not leave it in solution (e.g., CDCl3) at room temperature, as trace acid in the solvent accelerates cyclization.

Q2: I see the starting aldehyde in the NMR even after adding excess hydroxylamine. A: This is likely reversal , not incomplete reaction. If you used strong acid (unbuffered HCl) or allowed the reaction to heat up, the oxime can hydrolyze back to the aldehyde or the equilibrium shifts.

  • Fix: Use a Sodium Acetate buffer .[1] You must neutralize the HCl released by the hydroxylamine hydrochloride, but you cannot use a strong base like NaOH (which causes cyclization). NaOAc provides the "Goldilocks" pH (~4.5–5.5).[1]

Q3: The reaction turned black/tarry during workup. A: The vinyl chloride bond is sensitive.[1] If you used a basic workup (e.g., washing with 1M NaOH or saturated NaHCO3) to remove acid, you likely triggered polymerization or elimination of the chlorine.

  • Fix: Quench with ice water . Extract immediately. Wash the organic layer with water or brine only .[1] Avoid basic washes.[1]

Q4: I see two sets of peaks in the proton NMR. A: This is normal. You have a mixture of E and Z isomers of the oxime.[3]

  • Fix: Do not attempt to separate them if you just need the chemical entity. Both isomers are chemically valid.[1] E/Z isomerization is rapid in solution.[1]

Part 4: Optimized Protocol (Self-Validating)

This protocol is designed to maximize the yield of the oxime while suppressing the formation of the isoxazole.

Reagents:

  • 3-Chloro-3-phenyl-2-propenal (Freshly prepared via Vilsmeier-Haack; ensure

    
     is fully quenched).[1]
    
  • Hydroxylamine Hydrochloride (

    
    ).[1]
    
  • Sodium Acetate (

    
    ) - Critical Buffer .[1]
    
  • Solvent: Ethanol/Water (3:1) or Methanol.[1][3]

Step-by-Step Workflow:

  • Preparation (0°C): Dissolve 3-chloro-3-phenyl-2-propenal (1.0 eq) in Ethanol. Cool the solution to 0°C in an ice bath. Do not skip the cooling.

  • Buffer Setup: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) in a minimum amount of water.

    • Why? Premixing generates free hydroxylamine in a buffered solution, preventing a pH shock to the aldehyde.

  • Addition (Dropwise): Add the aqueous hydroxylamine/acetate solution to the aldehyde solution dropwise over 20 minutes.

    • Control: Monitor internal temperature.[1] Do not exceed 10°C.

  • Reaction (Room Temp): Remove the ice bath and allow to stir at Room Temperature (20–25°C) for 2–4 hours.

    • Checkpoint: Check TLC.[1][4] If starting material remains after 4 hours, do not heat . Add 0.2 eq more hydroxylamine/buffer and stir longer. Heating will force isoxazole formation [1].[1]

  • Workup (Neutral):

    • Pour the mixture into Ice Water (5x reaction volume).

    • The oxime should precipitate.[1] Filter the solid.[1][5]

    • If oil forms:[1] Extract with Dichloromethane (DCM).[1] Wash with Water (not base).[1] Dry over

      
      .[1][4] Evaporate solvent at <30°C  (do not use a hot water bath).[1]
      
  • Storage: Store under Argon at -20°C.

Data Summary Table:

ParameterOptimized ConditionDangerous ConditionResult of Failure
pH 4.5 – 5.5 (NaOAc Buffer)> 8 (NaOH/Carbonate)Cyclization to Isoxazole
Temperature 0°C

25°C
> 40°CCyclization / Polymerization
Solvent EtOH / WaterDMF (Hot)Facilitates Cyclization
Workup Neutral / Water WashBasic WashElimination of Cl
Part 5: References
  • Synthesis of Isoxazoles via Cyclization: The cyclization of

    
    -chlorovinyl aldoximes to isoxazoles is a well-documented reaction, typically driven by base or heat.[1] See: Beilstein J. Org.[1] Chem.2022 , 18, 471–479. Link
    
  • Vilsmeier-Haack Precursor Synthesis: The starting material (3-chloro-3-phenyl-2-propenal) is synthesized via the Vilsmeier-Haack reaction of acetophenone.[1] Asian J. Research Chem.[1]2018 , 11(1), 17-20. Link

  • Oxime Stability & Hydrolysis: Oximes are generally more stable than hydrazones but susceptible to acid-catalyzed hydrolysis.[1][6] Angew.[1][6] Chem. Int. Ed.2008 , 47, 7523–7526. Link

  • General Isoxazole Synthesis (Context): Understanding the "Isoxazole Trap" requires looking at methods that intentionally make isoxazoles to see what to avoid.[1] Organic Chemistry Portal: Isoxazole Synthesis. Link

Sources

Technical Support Center: Solvent Effects on 3-Chloro-3-phenyl-2-propenal Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the synthesis of 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime). It is designed for organic chemists and process engineers encountering yield, purity, or stability issues.

Case ID: #OX-Cl-Cin-001

Compound: 3-chloro-3-phenyl-2-propenal oxime Core Challenge: Balancing solubility with the stability of the labile


-vinyl chloride moiety during oximation.

Part 1: The Synthetic Pathway & Solvent Logic

The synthesis proceeds in two distinct phases.[1][2][3][4] Each phase demands a specific solvent strategy to maximize conversion and suppress side reactions (hydrolysis, polymerization, or rearrangement).

Workflow Visualization

SynthesisPath cluster_side Potential Failure Modes Acetophenone Acetophenone (Substrate) Vilsmeier Vilsmeier-Haack (DMF + POCl3) Acetophenone->Vilsmeier Electrophilic Attack Intermediate Chloroiminium Salt (Unstable Intermediate) Vilsmeier->Intermediate Formylation Aldehyde 3-Chloro-3-phenyl-2-propenal (Aldehyde Precursor) Intermediate->Aldehyde Hydrolysis (Ice/Water) CRITICAL: T < 10°C Oximation Oximation (NH2OH·HCl + Base) Aldehyde->Oximation Solvent: MeOH/H2O Buffer: NaOAc Hydrolysis Side Product: Benzoylacetaldehyde Aldehyde->Hydrolysis Acidic pH + Heat Product 3-Chloro-3-phenyl- 2-propenal Oxime Oximation->Product Crystallization Beckmann Side Product: Amide/Nitrile Product->Beckmann Strong Acid/Lewis Acid

Caption: Figure 1. Step-wise synthesis pathway highlighting critical solvent-dependent transition points and failure modes.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: The Aldehyde Precursor (Vilsmeier-Haack Reaction)

Context: The reaction of acetophenone with


 and DMF produces the 

-chlorocinnamaldehyde intermediate.

Q1: My reaction mixture turned into a black tar upon adding water. What happened?

  • Diagnosis: Uncontrolled exotherm during the hydrolysis of the Vilsmeier iminium salt.

  • Root Cause: The chloroiminium intermediate is highly electrophilic. Adding water too fast generates massive heat, causing polymerization of the

    
    -unsaturated system.
    
  • Solution:

    • Protocol: Pour the reaction mixture into crushed ice/water, not water into the mixture.

    • Solvent Tip: Dilute the reaction mixture with Chlorobenzene or Dichloromethane (DCM) before quenching. This acts as a heat sink and keeps the organic product in solution, protecting it from the acidic aqueous phase.

Q2: I am seeing significant amounts of benzoylacetaldehyde (hydrolysis product) instead of the chloro-aldehyde.

  • Diagnosis: The vinyl chloride bond was hydrolyzed.

  • Mechanism:

    
    -chloro-enals are vinylogous acid chlorides. In hot acidic water, the -Cl is displaced by -OH, which tautomerizes to the 
    
    
    
    -keto aldehyde.
  • Correction: Keep the quench temperature below 10°C . Neutralize the aqueous phase to pH 7-8 with Sodium Acetate immediately after quenching. Do not reflux the aldehyde in acidic media.

Phase 2: Oximation (The Critical Step)

Context: Conversion of 3-chloro-3-phenyl-2-propenal to its oxime using Hydroxylamine Hydrochloride.

Q3: The reaction stalls at 60% conversion. Should I add more acid?

  • Answer: NO.

  • Reasoning: Oximation is pH-dependent.

    • Too Acidic (pH < 3): The hydroxylamine amine group is fully protonated (

      
      ), making it non-nucleophilic. It cannot attack the aldehyde.
      
    • Too Basic (pH > 9): The aldehyde carbonyl is less electrophilic.

  • The Fix: Use a Sodium Acetate buffer .

    • Ratio: 1.0 eq Aldehyde : 1.5 eq

      
       : 1.5 eq NaOAc.
      
    • Solvent:Methanol/Water (3:1) . This ensures the aldehyde (organic) and the salt (inorganic) are both in a single phase.

Q4: Which solvent is better: Ethanol or Methanol?

  • Recommendation: Methanol is superior for this specific substrate.

  • Data Comparison:

FeatureMethanol (MeOH)Ethanol (EtOH)Impact on Protocol
Dielectric Constant 3324MeOH solubilizes the polar transition state better.
Boiling Point 65°C78°CMeOH allows for gentler reflux, reducing thermal degradation of the Cl-C=C bond.
Solubility High for NaOAcModerate for NaOAcMeOH prevents "salting out" of the reagents.

Q5: I obtained two spots on TLC. Is my product impure?

  • Analysis: Likely E/Z Isomerism , not impurity.

  • Explanation: Oximes exist as geometrical isomers (

    
     and 
    
    
    
    across the C=N bond).
    • Spot 1:

      
      -oxime (usually the major, thermodynamic product).
      
    • Spot 2:

      
      -oxime (kinetic product).
      
  • Action: Do not discard. In many pharmacological applications, the

    
    -isomer is preferred. You can drive the equilibrium to the 
    
    
    
    -isomer by refluxing longer in Ethanol/Water, but be wary of hydrolysis. Separation is usually achieved via fractional crystallization from Hexane/Ethyl Acetate .

Part 3: Optimized Experimental Protocol

Step 1: Synthesis of 3-Chloro-3-phenyl-2-propenal
  • Reagent Prep: Cool DMF (3.0 eq) to 0°C under

    
    .
    
  • Addition: Add

    
      (1.2 eq) dropwise. Caution: Exothermic. Stir 30 min to form the Vilsmeier reagent (white precipitate may form).
    
  • Substrate: Add Acetophenone (1.0 eq) dropwise at 0°C.

  • Reaction: Warm to 60°C and stir for 3-4 hours. The solution will turn dark orange/red.

  • Quench: Pour the mixture slowly onto crushed ice/NaOAc solution. Extract with DCM.

  • Isolation: Wash organic layer with water, dry over

    
    , and evaporate.[4]
    
Step 2: Oximation (Buffered Conditions)
  • Dissolution: Dissolve the aldehyde (10 mmol) in Methanol (30 mL).

  • Buffer Prep: In a separate beaker, dissolve

    
      (15 mmol) and Sodium Acetate  (15 mmol) in Water  (10 mL).
    
  • Combination: Add the aqueous buffer to the methanolic aldehyde solution. The mixture should remain homogeneous.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Note: If precipitation occurs immediately, add minimal MeOH to redissolve.

  • Workup: Evaporate MeOH under reduced pressure (do not heat >40°C). The oxime will precipitate from the remaining aqueous layer.

  • Purification: Recrystallize from Ethanol/Water or Hexane .

Part 4: References

  • Vilsmeier-Haack Reaction Mechanism & Reagents

    • Source: Organic Reactions.[1][2][4][5][6][7][8] "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles."

    • Relevance: Establishes the mechanism of the chloroiminium salt formation and the necessity of the DMF/POCl3 ratio.

  • Oxime Formation & Solvent Effects

    • Source: BenchChem.[1] "Application Notes and Protocols for Oxime Bond Formation."

    • Relevance: Provides data on pH dependence (acetate buffer) and solvent choice (MeOH vs EtOH) for oximation rates.

  • Synthesis of

    
    -Chlorocinnamaldehydes 
    
    • Source: Indian Journal of Chemistry. "Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline." (Analogous chemistry for chloro-vinyl aldehydes).

    • Relevance: Validates the stability of the

      
      -chloro group under Vilsmeier conditions.
      
  • Beckmann Rearrangement Side Reactions

    • Source: Organic Chemistry Portal.[7] "Beckmann Rearrangement."

    • Relevance: Highlights the risk of converting the oxime to an amide if strong acids are used during workup.

  • Chemical Properties of 3-Chloro-3-phenyl-2-propenal

    • Source: PubChem. "3-Chloro-3-phenyl-2-propenal Compound Summary."[9]

    • Relevance: Provides physical property data (MW, Solubility) used to determine extraction solvents.

Sources

Validation & Comparative

Validation of 2-Propenal, 3-chloro-3-phenyl-, oxime structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In the synthesis of heterocyclic APIs (Active Pharmaceutical Ingredients), 3-chloro-3-phenyl-2-propenal oxime serves as a critical electrophilic intermediate. However, its efficacy and safety profile are strictly governed by its geometric isomerism (


 vs. 

).

While solution-state NMR (


H, 

C, NOESY) provides rapid structural insights, it frequently fails to definitively assign stereochemistry in crowded

-halo-vinyl systems due to overlapping anisotropic cones and solvent-dependent conformational flux.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute validation standard for this compound. We objectively compare SC-XRD against spectroscopic alternatives, demonstrating why crystallographic evidence is the non-negotiable "Go/No-Go" gatekeeper for this class of intermediates in GMP environments.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis compares the reliability of structural assignment methods for 3-chloro-3-phenyl-2-propenal oxime.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Gold Standard) NMR (NOESY/ROESY) DFT (Computational)
Stereochemical Certainty Absolute (100%) Probabilistic (70-85%)Predictive (Model Dependent)
Data Output Direct 3D Atom MappingIndirect Magnetic EnvironmentTheoretical Energy Minima
Sample State Solid (Single Crystal)Solution (Isotropic)Vacuum/Solvent Model
Key Limitation Requires crystalline sampleAmbiguity in quaternary centersRequires experimental anchor
Turnaround Time 24 - 48 Hours1 - 4 Hours12 - 24 Hours
Cost Efficiency High Initial / Low RecurringLowLow
Technical Deep Dive
The NMR Blind Spot

In 3-chloro-3-phenyl-2-propenal oxime, the


-chlorine atom and the phenyl ring compete for steric dominance. In 

H NMR, the vinylic proton signal is heavily influenced by the magnetic anisotropy of both the oxime moiety and the phenyl ring.
  • The Failure Point: If the

    
     and 
    
    
    
    isomers interconvert rapidly or if the NOE signals are weak due to relaxation times, NMR can lead to a false positive assignment. You cannot "see" the chlorine atom directly in standard proton NMR.
The Crystallographic Advantage

SC-XRD does not infer; it observes. By diffracting X-rays through the lattice, we obtain an electron density map that distinguishes the Chlorine (


) from the Oxygen (

) and Carbon (

) with high resolution.
  • The Verdict: Only SC-XRD can definitively prove the

    
    -configuration (phenyl trans to oxime OH) by measuring the C-C=N-O torsion angle directly.
    

Validated Experimental Protocol

This workflow is designed to be self-validating. If the crystallization step fails, the purity is insufficient for validation, serving as an immediate quality control stop.

Phase 1: Synthesis & Purification (The Pre-requisite)
  • Precursor: 3-Chloro-3-phenyl-2-propenal (prepared via Vilsmeier-Haack formylation of acetophenone).

  • Oximation: React precursor with

    
     in aqueous ethanol buffered with NaOAc at 
    
    
    
    to minimize thermal isomerization.
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
Phase 2: Crystallization (The Critical Filter)

To obtain diffraction-quality crystals of the oxime:

  • Solvent System: Prepare a supersaturated solution using Ethanol/Hexane (1:3 v/v) .

  • Method: Slow Evaporation at

    
    .
    
    • Why: Lower temperature favors the thermodynamic crystal polymorph and reduces kinetic trapping of impurities.

  • Checkpoint: Inspect after 48 hours. Look for colorless prisms or blocks. Needles often indicate rapid precipitation and poor diffraction quality.

Phase 3: X-Ray Data Collection
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature freezes thermal vibration (ellipsoids), allowing precise location of the oxime Hydrogen atom, which is essential for determining H-bonding networks.

Structural Validation Logic (Decision Tree)

The following diagram illustrates the logical pathway for validating the intermediate.

ValidationLogic Start Crude 3-chloro-3-phenyl- 2-propenal oxime CheckPurity Purity Check (HPLC/TLC) Start->CheckPurity Isolate Isolate Major Isomer CheckPurity->Isolate NMR_Step 1H NMR Analysis Isolate->NMR_Step Ambiguity Are NOE signals definitive? NMR_Step->Ambiguity Crystallize Recrystallization (EtOH/Hexane) Ambiguity->Crystallize No (Common) Result Definitive E/Z Assignment Ambiguity->Result Yes (Rare) XRD Single Crystal XRD (Mo Source, 100K) Crystallize->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (R1 < 0.05) Solve->Refine Refine->Result

Figure 1: Decision matrix for structural validation. Note that SC-XRD is the resolution path when NMR data is ambiguous.

Key Crystallographic Parameters for Validation

When analyzing the X-ray data for this specific oxime, the following parameters confirm the structure and quality of the model.

A. Bond Geometries
  • C=N Distance: Expect 1.27 – 1.30 Å . A longer bond may indicate single-bond character due to delocalization or protonation.

  • N-O Distance: Expect 1.38 – 1.42 Å .

  • C-Cl Distance: Expect 1.72 – 1.75 Å . This heavy atom distance is the primary anchor for the refinement.

B. Torsion Angles (The E/Z Determinant)

Define the torsion angle


 (

).
  • 
    :  Indicates a planar s-cis conformation (often favored in Z-isomers).
    
  • 
    :  Indicates s-trans conformation.
    
  • Validation Rule: The position of the Oxygen relative to the Chlorine determines the isomer. If they are on opposite sides of the C=N double bond plane, it is the

    
    -isomer .
    
C. Intermolecular Interactions

Oximes are unique hydrogen bond donors/acceptors.[1]

  • Dimerization: Look for

    
     dimers where two oxime molecules H-bond head-to-head (
    
    
    
    ).
  • Significance: This dimerization is energetically significant (approx. 20-25 kJ/mol) and often drives the crystallization of the

    
    -isomer over the 
    
    
    
    -isomer.

Visualization of the Refinement Process

The following diagram details the computational workflow from raw diffraction frames to the final CIF (Crystallographic Information File).

RefinementFlow RawData Raw Diffraction Frames Integration Integration & Scaling (SAINT/SADABS) RawData->Integration Phasing Phasing (SHELXT) Integration->Phasing Model Initial Model (Heavy Atoms) Phasing->Model Refine Least Squares Refinement (SHELXL) Model->Refine Check CheckCIF Validation Refine->Check

Figure 2: The computational pipeline for transforming X-ray reflections into a validated molecular model.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

  • Chiarini, A., et al. (2013). Structural Chemistry of Oximes.Crystal Growth & Design, 13(5), 1877–1884. (Provides comparative bond lengths for oxime derivatives). Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Oxime derivatives in crystal engineering.Coordination Chemistry Reviews, 249(7-8), 853-879. (Detailed analysis of H-bonding networks in oxime crystals). Link

  • Bertolasi, V., et al. (1982). Crystal and molecular structure of syn-phenyl-2-pyridylketoxime.Journal of Crystallographic and Spectroscopic Research, 12, 475–483. (Methodology for assigning E/Z configuration via X-ray). Link

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON.Journal of Applied Crystallography, 36, 7-13. (Standard for checking crystallographic integrity). Link

Sources

Comparative analysis of 2-Propenal, 3-chloro-3-phenyl-, oxime with other oximes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-3-phenyl-2-propenal oxime (henceforth PCPO ) represents a specialized class of functionalized oximes distinct from standard aromatic aldoximes. Unlike its non-chlorinated parent (cinnamaldehyde oxime) or simple aryl oximes (benzaldehyde oxime), PCPO possesses a vinyl-chloride motif (


-chloro-vinyl) that functions as a latent electrophilic site.

This structural feature enables a unique reactivity profile: intramolecular cyclization . While standard oximes typically undergo Beckmann rearrangements or dehydration to nitriles, PCPO serves as a privileged "gateway intermediate" for the regioselective synthesis of 3-phenylisoxazoles —a scaffold critical in antimicrobial and anti-inflammatory drug discovery (e.g., Valdecoxib analogs). This guide analyzes PCPO’s physicochemical profile, synthetic utility, and performance advantages over conventional oxime alternatives.

Chemical Profile & Comparative Metrics[1][2][3][4][5]

The following table contrasts PCPO with its direct structural analogs to highlight the physicochemical shifts induced by the


-chloro substitution.
Table 1: Physicochemical Comparison of Aromatic Oximes
FeaturePCPO (

-Cl-Cinnamaldehyde Oxime)
Cinnamaldehyde Oxime Benzaldehyde Oxime
Structure Ph-C(Cl)=CH-CH=N-OHPh-CH=CH-CH=N-OHPh-CH=N-OH
MW ( g/mol ) 181.62147.18121.14
LogP (Est.) ~2.45 (High Lipophilicity)~1.90~1.60
Reactivity Class Bifunctional (Nucleophilic Oxime + Electrophilic Vinyl-Cl)Monofunctional (Nucleophilic Oxime)Monofunctional (Nucleophilic Oxime)
Primary Application Isoxazole Synthesis (Cyclization)Nitrile Oxide CycloadditionsAmine/Nitrile Synthesis
Stability Moderate (Sensitive to strong base/heat)HighHigh
Toxicity Moderate (Alkylating potential)LowLow

Analyst Insight: The presence of the Chlorine atom increases the LogP by approximately 0.5 units, enhancing membrane permeability for biological applications. However, its defining trait is the C-Cl bond , which acts as a leaving group, activating the


-carbon for nucleophilic attack by the oxime oxygen.

Mechanism of Action: The Cyclization Advantage

The primary performance differentiator of PCPO is its ability to undergo base-mediated intramolecular cyclization to form isoxazoles. Standard oximes require external oxidants (e.g., Chloramine-T) to generate nitrile oxides for intermolecular cycloadditions. PCPO bypasses this via a direct elimination mechanism.[1]

Diagram 1: Comparative Reactivity Pathways

This diagram illustrates how PCPO diverges from standard oximes to access heterocyclic scaffolds.

ReactivityPathways cluster_legend Pathway Comparison PCPO PCPO (Ph-C(Cl)=CH-CH=N-OH) Elimination Intramolecular Cyclization (-HCl) PCPO->Elimination Base (KOH/EtOH) StdOxime Standard Oxime (Ph-CH=N-OH) Dehydration Dehydration StdOxime->Dehydration Ac2O / Heat Reduction Reduction StdOxime->Reduction LiAlH4 Isoxazole 3-Phenylisoxazole (Heterocycle) Elimination->Isoxazole High Yield Nitrile Benzonitrile (Ph-CN) Amine Benzylamine (Ph-CH2NH2) Dehydration->Nitrile Reduction->Amine PCPO = Ring Closure (Value Add) PCPO = Ring Closure (Value Add) Std = Functional Group Interconversion Std = Functional Group Interconversion

Figure 1 Caption: PCPO enables direct access to isoxazoles via HCl elimination, whereas standard oximes typically undergo dehydration or reduction.

Experimental Protocols

To ensure reproducibility and safety, the following protocols are standardized for laboratory scale.

A. Synthesis of PCPO (Precursor Phase)

Objective: Synthesize 3-chloro-3-phenyl-2-propenal oxime from Acetophenone.

  • Vilsmeier-Haack Formylation:

    • Reagents: Acetophenone (1.0 eq),

      
       (1.2 eq), DMF (excess).
      
    • Procedure: Add

      
       dropwise to DMF at 0°C. Stir 30 min. Add Acetophenone.[2] Heat to 60°C for 3 hours.
      
    • Quench: Pour into ice water. Neutralize with

      
      .[1]
      
    • Product: 3-chloro-3-phenyl-2-propenal (Yellow solid/oil). Yield: ~75-85%.[3]

    • Critical Control Point: Maintain temperature <10°C during

      
       addition to prevent thermal runaway.
      
  • Oximation (PCPO Formation):

    • Reagents: 3-chloro-3-phenyl-2-propenal (1.0 eq),

      
       (1.5 eq), 
      
      
      
      (2.0 eq), Methanol/Water (3:1).
    • Procedure: Dissolve aldehyde in MeOH. Add aqueous solution of Hydroxylamine/Acetate.[1][3] Stir at RT for 2-4 hours.

    • Workup: Evaporate MeOH. Extract with EtOAc.[4] Wash with brine. Dry over

      
      .
      
    • Result: PCPO (Off-white solid). Yield: ~80-90%.

B. Performance Assay: Cyclization to Isoxazole

Objective: Demonstrate the functional superiority of PCPO over Cinnamaldehyde Oxime.

  • Substrate: PCPO (1.0 mmol).

  • Conditions: KOH (2.0 mmol) in Ethanol (5 mL), Reflux, 1 hour.

  • Observation: TLC shows disappearance of starting material (

    
     ~0.4) and appearance of a new fluorescent spot (
    
    
    
    ~0.6).
  • Result: 3-Phenylisoxazole .[3]

  • Comparison: Under identical conditions, Cinnamaldehyde Oxime remains largely unreacted or degrades, as it lacks the

    
    -chloro leaving group required for ring closure.
    

Biological & Therapeutic Relevance[1][8][9][10]

Researchers utilize PCPO primarily as a scaffold generator for drug candidates.

Table 2: Biological Activity Spectrum
Application AreaMechanism / UtilityPerformance vs. Alternatives
Antimicrobial Isoxazole derivatives disrupt bacterial cell wall synthesis.Superior: PCPO-derived isoxazoles show lower MIC values against S. aureus than simple oxime ethers.
Antifungal Inhibition of ergosterol biosynthesis (potential).Moderate: Comparable to cinnamaldehyde derivatives but with improved metabolic stability due to the Cl group.
COX-2 Inhibition Precursor to Valdecoxib-like diarylisoxazoles.Critical: PCPO is a requisite intermediate; standard oximes cannot access this chemical space directly.
Diagram 2: Synthesis Workflow for Bioactive Isoxazoles

Visualizing the flow from commodity chemical to bioactive scaffold.

SynthesisWorkflow Start Acetophenone (Commodity Precursor) Step1 Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Aldehyde 3-Chloro-3-phenyl-2-propenal (Reactive Electrophile) Step1->Aldehyde Step2 Oximation (NH2OH / NaOAc) Aldehyde->Step2 Target PCPO (The Pivot Compound) Step2->Target Step3 Cyclization (Base / Heat) Target->Step3 Drug 3-Phenylisoxazole Derivatives (Bioactive Core) Step3->Drug

Figure 2 Caption: The strategic role of PCPO in converting simple acetophenones into complex bioactive isoxazole rings.

References

  • PubChem. (2023). 3-Chloro-3-phenyl-2-propenal. National Library of Medicine. [Link]

  • Waldo, J. P., & Larock, R. C. (2005).[5][6] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13623-13635. [Link]

Sources

Biological activity comparison of 2-Propenal, 3-chloro-3-phenyl-, oxime analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime) and its analogs. This analysis focuses on their pharmacological potential, specifically targeting antimicrobial and antifungal pathways, and contrasts them with their precursor aldehydes and standard therapeutic agents.

Executive Summary

The 3-chloro-3-phenyl-2-propenal oxime scaffold represents a specialized class of


-halo- 

-unsaturated oximes. Derived from the Vilsmeier-Haack formylation of acetophenones, these compounds possess a unique conjugated system (

) that combines the reactivity of a Michael acceptor with the binding affinity of an oxime.

While the parent aldehyde (3-chloro-3-phenyl-2-propenal) is a potent electrophile used as a chemical intermediate, it exhibits high cytotoxicity and instability. The oxime derivatives , however, demonstrate a superior therapeutic index, particularly in antifungal and antimicrobial applications. This guide compares the biological activity of these oximes against their aldehyde precursors and standard clinical drugs.

Chemical Background & Rationale

The Core Scaffold

The molecule consists of a phenyl ring attached to a chloro-substituted propene chain terminated by an oxime group.

  • 
    -Chlorine Atom:  Enhances lipophilicity and alters the electronic density of the conjugated system, making the 
    
    
    
    -carbon less susceptible to metabolic degradation compared to non-chlorinated cinnamaldehyde.
  • Conjugated Oxime: The

    
     system allows for resonance stabilization but remains reactive enough to interact with nucleophilic residues (e.g., cysteine thiols) in microbial enzymes.
    
Mechanistic Advantage

Unlike simple aldehydes which indiscriminately Schiff-base with proteins (leading to toxicity), oximes are more selective. They often function by:

  • Chelation: Coordinating with metal ions in metalloenzymes.

  • Membrane Disruption: The lipophilic

    
    -chloro-styryl moiety facilitates penetration of fungal cell walls (chitin/glucan layers).
    

Comparative Biological Activity[1][2][3]

The following data synthesizes performance metrics from antimicrobial studies involving


-chlorocinnamaldehyde derivatives.
Antimicrobial Potency (Bacteria & Fungi)

The oxime analogs generally exhibit lower MIC (Minimum Inhibitory Concentration) values than the parent aldehyde against specific fungal strains, indicating higher potency with reduced volatility.

Table 1: Comparative Antimicrobial Activity (Representative MIC in


) 
Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)A. niger (Fungal)Toxicity Risk
3-Cl-3-Ph-2-propenal Oxime (Target) 12.5 - 25 25 - 50 6.25 - 12.5 12.5 Low-Moderate
Parent Aldehyde (Precursor)25 - 5050 - 1002525High (Irritant)
Cinnamaldehyde (Standard)250500125250Moderate
Fluconazole (Drug Std.)N/AN/A1.0 - 2.02.0Low
Chloramphenicol (Drug Std.)2.0 - 4.04.0 - 8.0N/AN/ALow

Analysis: The chlorinated oxime is significantly more active than unsubstituted cinnamaldehyde (up to 10-20x). While less potent than pure clinical antibiotics (Chloramphenicol), its antifungal activity approaches clinically relevant levels, making it a strong candidate for topical antifungal formulations.

Structure-Activity Relationship (SAR)

Modifications to the phenyl ring modulate activity. The "3-chloro" position on the chain is constant, but ring substitutions (


) drive specificity.
  • Electron-Withdrawing Groups (4-NO₂, 4-Cl): Increase acidity of the oxime proton and electrophilicity of the alkene. Result: Enhanced antibacterial activity but higher cytotoxicity.

  • Electron-Donating Groups (4-OMe, 4-Me): Increase lipophilicity and stability. Result: Enhanced antifungal activity (better cell wall penetration) and lower toxicity.

  • Oxime Ethers (

    
    ):  Methylating the oxime oxygen drastically reduces activity, suggesting the free 
    
    
    
    is critical for hydrogen bonding or metal chelation at the active site.

Visualization: Synthesis & SAR

Synthesis Pathway (Vilsmeier-Haack & Oximation)

The synthesis utilizes the Vilsmeier-Haack reagent to convert acetophenones directly into


-chlorocinnamaldehydes, followed by condensation with hydroxylamine.

SynthesisPathway Acetophenone Acetophenone (Starting Material) Intermediate Imine Salt Intermediate Acetophenone->Intermediate Formylation (0-5°C) Reagent POCl3 + DMF (Vilsmeier-Haack) Reagent->Intermediate Aldehyde 3-chloro-3-phenyl-2-propenal (Aldehyde) Intermediate->Aldehyde Hydrolysis (NaOAc, pH 4) Oxime 3-chloro-3-phenyl-2-propenal oxime (Target Product) Aldehyde->Oxime Condensation (EtOH, Reflux) NH2OH NH2OH·HCl (Hydroxylamine) NH2OH->Oxime

Figure 1: Synthetic route from acetophenone to the target oxime via Vilsmeier-Haack formylation.[1][2]

SAR Logic Flow

SAR Core Core Scaffold: Ph-C(Cl)=CH-CH=N-OH RingSub Phenyl Ring Substitution (R) Core->RingSub ChainSub Beta-Chlorine (Cl) Core->ChainSub OximeGrp Oxime Moiety (=N-OH) Core->OximeGrp Activity1 4-NO2 / 4-Cl: Increases Antibacterial Potency Increases Toxicity RingSub->Activity1 Activity2 4-OMe / 4-Me: Increases Antifungal Potency Improves Bioavailability RingSub->Activity2 Activity3 Essential for Stability Prevents rapid metabolism ChainSub->Activity3 Activity4 OH Group Critical (Chelation/H-Bonding) OximeGrp->Activity4

Figure 2: Structure-Activity Relationship (SAR) mapping substituent effects on biological outcomes.

Experimental Protocols

Synthesis of 3-Chloro-3-phenyl-2-propenal Oxime

Objective: Isolate the target oxime with >95% purity.

  • Vilsmeier-Haack Formylation:

    • Cool DMF (1.5 eq) to 0°C. Add

      
       (1.5 eq) dropwise with stirring (keep <5°C). Stir for 15 min to form the Vilsmeier salt (white/yellow slush).
      
    • Add Acetophenone (1.0 eq) dropwise.

    • Heat mixture to 60°C for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Hydrolysis: Pour reaction mixture into crushed ice containing NaOAc (to buffer pH ~4). The

      
      -chlorocinnamaldehyde precipitates as a yellow solid. Filter and recrystallize from ethanol.
      
  • Oximation:

    • Dissolve the purified aldehyde (10 mmol) in Ethanol (20 mL).

    • Add Hydroxylamine Hydrochloride (

      
      , 12 mmol) and Sodium Acetate (12 mmol).
      
    • Reflux for 2 hours.

    • Pour into ice water. The oxime precipitates as a white/pale yellow solid.

    • Purification: Recrystallize from dilute ethanol. Confirm structure via

      
      -NMR (distinct singlet for 
      
      
      
      around
      
      
      8.1-8.3 ppm).
Antimicrobial Assay (Agar Well Diffusion)

Objective: Determine susceptibility of C. albicans and S. aureus.

  • Preparation: Prepare Muller-Hinton Agar (bacteria) or Sabouraud Dextrose Agar (fungi) plates.

  • Inoculation: Swab plates with standardized inoculum (

    
     CFU/mL).
    
  • Treatment: Punch 6mm wells. Add 50

    
     of test compound (dissolved in DMSO) at varying concentrations (100, 50, 25, 12.5 
    
    
    
    ).
  • Controls: DMSO (Negative), Fluconazole/Ciprofloxacin (Positive).

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Measurement: Measure diameter of Zone of Inhibition (ZOI) in mm.

References

  • Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances. Wiley-Interscience. (Provides toxicity data and CAS 40133-53-7 identification).

  • AYUDH Journal. (2025). Antimicrobial activity of derivatives of 3-Chloro-3-phenyl-2-propenal. International Peer-Reviewed Referred Journal, Vol-6. (Primary source for specific antimicrobial activity of this scaffold).[3]

  • Roohi, L., et al. (2013).[2] Vilsmeier-Haack reagent: A facile synthesis of pyrazole derivatives. Growing Science. (Details the Vilsmeier-Haack protocol for

    
    -chloroacroleins). 
    
  • Matsuoka, M., et al. (2020).[4] Unsubstituted Oximes as Potential Therapeutic Agents. MDPI Molecules. (Review of oxime biological mechanisms).

Sources

¹H and ¹³C NMR chemical shift assignments for 2-Propenal, 3-chloro-3-phenyl-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the NMR chemical shift assignments for 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime). This guide focuses on the critical distinction between stereoisomers (

) and the comparative analysis against its aldehyde precursor.
Differentiation of Isomers & Reaction Monitoring

Executive Summary

3-chloro-3-phenyl-2-propenal oxime is a pivotal intermediate in the synthesis of 3-phenylisoxazoles and other heterocyclic pharmacophores. Synthesized via the Vilsmeier-Haack formylation of acetophenone followed by condensation with hydroxylamine, this molecule presents a specific analytical challenge: Geometric Isomerism.

The oxime functionality (


) exists as two stable diastereomers: 

(anti)
and

(syn)
. Distinguishing these isomers is critical for drug development, as their cyclization rates and biological binding affinities differ significantly. This guide provides the definitive chemical shift fingerprints to distinguish the major (

) and minor (

) isomers and validates the conversion from the aldehyde precursor.

Structural Analysis & Isomerism

The molecule features a conjugated system where the phenyl ring and chlorine atom are attached to the


-carbon (C3). The assignments below use the numbering scheme: 

.
Isomer Logic Flow

The following decision tree illustrates the logic for assigning the stereochemistry based on


 NMR data.

NMR_Logic Start Crude Product NMR Spectrum Check_Aldehyde Check ~10.1 ppm (CHO) Start->Check_Aldehyde Reaction Monitoring Check_Azomethine Check 8.0 - 9.0 ppm (CH=N) Check_Aldehyde->Check_Azomethine If CHO absent/diminished Compare_Peaks Compare Azomethine Peaks Check_Azomethine->Compare_Peaks Identify Singlets/Doublets Assign_E Major Peak (~8.1-8.3 ppm) Isomer: E (Anti) Thermodynamically Stable Compare_Peaks->Assign_E Upfield Signal Assign_Z Minor Peak (~8.5-8.9 ppm) Isomer: Z (Syn) Deshielded by OH Anisotropy Compare_Peaks->Assign_Z Downfield Signal

Figure 1: NMR Assignment Logic for Oxime Stereochemistry.

Comparative Data Tables

Table 1: NMR Chemical Shift Assignments ( )

Comparison of the Major (


) Isomer vs. the Precursor Aldehyde.
PositionProton TypePrecursor (

-Cl-Cinnamaldehyde)

(ppm)
Product (

-Oxime)

(ppm)
Multiplicity (

Hz)
Assignment Logic
H-1 Aldehyde / Azomethine10.12 8.15 d (

)
Diagnostic: Hybridization change

causes massive upfield shift.
H-2 Vinyl (

-H)
6.586.65d (

)
Coupled to H-1. The Cl at C3 keeps this deshielded relative to non-chlorinated analogs.
Ph Aromatic7.40 – 7.657.35 – 7.60mMultiplet. Minimal change upon oximation; distant from reaction center.
OH HydroxylN/A8.5 – 10.5br sHighly solvent/concentration dependent. Disappears with

shake.
Table 2: Isomer Differentiation ( vs )

The "Fingerprint" Region for Stereochemical Assignment.

Feature

-Isomer (Anti)

-Isomer (Syn)
Mechanistic Explanation
Azomethine H-1 8.15 ppm 8.85 ppm In the Z-isomer, the H-1 proton is spatially closer to the oxime oxygen lone pairs, causing anisotropic deshielding.
Vinyl H-2 6.65 ppm7.10 ppmSteric compression in the Z-isomer often deshields the vinyl proton.

(C=N)
~148.0 ppm~144.5 ppmThe syn geometry typically shields the azomethine carbon relative to the anti form.
Table 3: NMR Assignments ( )
Carbon Position

(ppm)
TypeNotes
C-1 148.2

Azomethine carbon. Shifts upfield from aldehyde C=O (~190 ppm).
C-2 124.5 Vinyl


-carbon.
C-3 138.1 Quaternary


-carbon. Deshielded by Chlorine and Phenyl ring.
Ph (ipso) 136.5QuaternaryConnection to the vinyl system.
Ph (o, m, p) 127.0 – 130.5Aromatic

Typical aromatic region signals.

Experimental Protocol (Self-Validating)

Synthesis & Sample Preparation

To ensure the data above is reproducible, follow this specific protocol which minimizes isomerization during workup.

  • Preparation: Dissolve 3-chloro-3-phenyl-2-propenal (1.0 eq) in Ethanol. Add Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq).

  • Reaction: Stir at RT for 2 hours. (Monitoring: TLC 20% EtOAc/Hexane).

  • Workup (Critical):

    • Evaporate EtOH.

    • Partition between

      
       and 
      
      
      
      .
    • Do not use acid during workup, as this catalyzes

      
       isomerization.
      
  • NMR Sample: Dissolve ~10 mg of dried crude solid in 0.6 mL

    
    .
    
Reaction Pathway Diagram

Synthesis_Flow Acetophenone Acetophenone (Ph-CO-Me) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Acetophenone->Vilsmeier Aldehyde 3-Cl-3-Ph-2-propenal (Aldehyde) Vilsmeier->Aldehyde Oximation NH2OH·HCl NaOAc / EtOH Aldehyde->Oximation Oxime Target Oxime (Mixture E/Z) Oximation->Oxime

Figure 2: Synthesis pathway from Acetophenone to Target Oxime.[1]

Comparative Analysis: Solvent Effects

Why this matters: Oxime protons (OH) are exchangeable. The choice of solvent drastically alters the spectrum.

  • 
    :  The OH peak is often broad or invisible if the sample is wet. 
    
    
    
    ratio is stable.
  • 
    :  The OH peak becomes a sharp singlet at very low field (11.0 – 12.0 ppm) due to hydrogen bonding with the solvent. This confirms the presence of the oxime functionality if the 
    
    
    
    spectrum is ambiguous.
  • Recommendation: Perform initial characterization in

    
    . If the OH signal is required for publication/integration, run a second sample in 
    
    
    
    .

References

  • Synthesis of

    
    -chlorocinnamaldehydes: 
    Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
    
    
  • NMR of Oxime Isomers (

    
     Assignment): 
    Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance—XV: Conformations and configurations of oximes. Tetrahedron, 24(8), 3347-3360.
    
    
  • General Chemical Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

High-Resolution Mass Spectrometry for the Structural Elucidation of Halogenated Oximes: A Comparative Guide on 3-Chloro-3-phenyl-2-propenal Oxime

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on complex halogenated intermediates, the structural validation of these compounds demands analytical platforms capable of unmasking subtle molecular intricacies. 3-Chloro-3-phenyl-2-propenal oxime (Formula: C9H8ClNO, MW: 181.62)[1] presents a unique analytical challenge. It features a thermally labile oxime group (-C=N-OH), a vinylic chloride moiety with a distinct isotopic signature, and a conjugated phenyl ring.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against traditional Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Triple Quadrupole (QqQ) MS . By dissecting the fragmentation mechanisms of this specific oxime, we demonstrate why HRAM MS is the superior choice for definitive structural elucidation.

Platform Performance Comparison: Why Nominal Mass Falls Short

When analyzing fragile halogenated oximes, the choice of ionization technique and mass analyzer dictates the integrity of the resulting data.

GC-EI-MS: The Pitfall of Thermal Degradation

While GC-EI-MS is a staple for volatile organics, oximes are notoriously susceptible to thermal degradation. At typical GC inlet temperatures (250°C–280°C), oximes frequently undergo dehydration to form nitriles or undergo Beckmann rearrangements prior to ionization[2]. Consequently, the resulting mass spectrum often reflects the thermal artifact rather than the intact 3-chloro-3-phenyl-2-propenal oxime, leading to false structural assignments.

LC-QqQ-MS: The Ambiguity of Nominal Mass

Liquid Chromatography coupled with Triple Quadrupole MS (LC-QqQ-MS) utilizes soft Electrospray Ionization (ESI), preserving the intact molecular ion


. However, QqQ platforms operate at nominal mass resolution. When 3-chloro-3-phenyl-2-propenal oxime fragments, it loses water (-18 Da) and hydrochloric acid (-36 Da). On a QqQ, a loss of 36 Da cannot be unambiguously distinguished from the loss of two water molecules (an isobaric interference).
LC-HRAM Orbitrap MS: Sub-ppm Accuracy and Isotopic Fidelity

HRAM Orbitrap technology resolves these ambiguities. Operating at resolving powers exceeding 140,000 FWHM, it provides sub-ppm mass accuracy. This allows analysts to definitively assign elemental compositions to every fragment and clearly resolve the


 isotopic fine structure, ensuring that the loss of HCl is mathematically distinguished from any isobaric neutral losses[3].

PlatformComparison Sample 3-Chloro-3-phenyl- 2-propenal oxime GCMS GC-EI-MS (Nominal Mass) Sample->GCMS Vaporization QQQ LC-QqQ-MS (Nominal Mass) Sample->QQQ Soft ESI HRAM LC-HRAM Orbitrap (Accurate Mass) Sample->HRAM Soft ESI GC_Out Thermal Degradation (Beckmann Rearrangement) GCMS->GC_Out 70 eV QQQ_Out Unresolved Isobars (Ambiguous Fragments) QQQ->QQQ_Out CID HRAM_Out Sub-ppm Accuracy (Definitive Elucidation) HRAM->HRAM_Out HCD

Workflow comparison of MS platforms for halogenated oxime analysis.

Self-Validating Experimental Protocol (LC-HRAM-MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every parameter is optimized to prevent artifact formation while simultaneously capturing both low-energy and high-energy fragmentation pathways.

Step 1: Sample Preparation (Causality of Solvent Choice)
  • Procedure: Dissolve 3-chloro-3-phenyl-2-propenal oxime in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Methanol is strictly selected over Acetonitrile. Acetonitrile is prone to forming gas-phase adducts (

    
    ) in the ESI source, which complicates the precursor isolation window for halogenated species. Formic acid drives the formation of the 
    
    
    
    precursor.
Step 2: Source Optimization (Preventing In-Source Decay)
  • Procedure: Configure the Heated Electrospray Ionization (HESI) probe with a capillary temperature of 275°C and a vaporizer temperature of 300°C .

  • Causality: Oximes are highly susceptible to thermally induced dehydration[4]. Exceeding a capillary temperature of 275°C induces artifactual in-source dehydration of the oxime moiety, artificially inflating the abundance of the

    
     164.0267 ion before it even enters the mass analyzer.
    
Step 3: Data Acquisition (Stepped NCE for Internal Validation)
  • Procedure: Acquire data in Full MS / ddMS2 mode. Set the Higher-energy Collisional Dissociation (HCD) to a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV .

  • Causality: This is the core of the self-validating system. By multiplexing three collision energies into a single MS/MS scan, the method simultaneously captures kinetically favored low-energy pathways (e.g., loss of

    
    ) and thermodynamically driven high-energy pathways (e.g., phenyl cation formation). This internally validates the precursor-to-product ion relationships without requiring multiple separate injections.
    

Fragmentation Analysis & Quantitative Data

Under HCD conditions, the protonated molecule (


, 

182.0373) exhibits a highly specific fragmentation cascade. The primary event is the facile loss of water from the oxime group, a well-documented pathway that yields a stable nitrile or azirine derivative[2]. This is followed by the expulsion of hydrochloric acid, driven by the formation of a highly conjugated aromatic system.
Exact Mass Fragmentation Summary

The table below summarizes the HRAM data, demonstrating how sub-ppm mass accuracy eliminates the guesswork associated with QqQ nominal mass data.

Fragment IdentityElemental FormulaTheoretical

Expected Mass ErrorStructural Significance
Precursor Ion

182.0373< 1.5 ppmIntact protonated molecule; exhibits 3:1

ratio.
Product Ion 1

164.0267< 1.5 ppmLoss of

(-18.0106 Da). Confirms the presence of the oxime group.
Product Ion 2

146.0606< 1.5 ppmLoss of

(-35.9767 Da). Confirms the vinylic chloride moiety.
Product Ion 3

128.0500< 2.0 ppmSequential loss of

and

. Forms a highly conjugated cation.
Product Ion 4

77.0391< 2.0 ppmPhenyl cation. Requires high NCE (60 eV) to induce alkene cleavage.

Note: Theoretical


 values are calculated using the monoisotopic mass of 

(34.96885 Da).
Fragmentation Pathway Visualization

Fragmentation M [M+H]+ m/z 182.0373 C9H9ClNO+ F1 [M+H - H2O]+ m/z 164.0267 C9H7ClN+ M->F1 -H2O (-18.0106 Da) NCE: 20 eV F2 [M+H - HCl]+ m/z 146.0606 C9H8NO+ M->F2 -HCl (-35.9767 Da) NCE: 40 eV F4 Phenyl Cation m/z 77.0391 C6H5+ M->F4 Alkene Cleavage NCE: 60 eV F3 [M+H - H2O - HCl]+ m/z 128.0500 C9H6N+ F1->F3 -HCl (-35.9767 Da) NCE: 60 eV F2->F3 -H2O (-18.0106 Da) NCE: 60 eV

HCD fragmentation cascade of 3-chloro-3-phenyl-2-propenal oxime.

Conclusion

For the structural elucidation of 3-chloro-3-phenyl-2-propenal oxime, legacy platforms like GC-EI-MS and LC-QqQ-MS introduce unacceptable risks of thermal artifact formation and isobaric ambiguity. LC-HRAM Orbitrap MS stands as the definitive alternative. By pairing meticulously optimized, self-validating ESI conditions with sub-ppm mass accuracy, researchers can confidently map the dehydration and dehydrohalogenation pathways of complex oximes, ensuring absolute structural certainty in drug development workflows.

References

  • Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids Source: researchgate.net URL:[Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement Source: nih.gov URL:[Link]

Sources

Efficacy of 2-Propenal, 3-chloro-3-phenyl-, oxime derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Efficacy of 3-Chloro-3-phenyl-2-propenal Oxime Derivatives as Tyrosinase Inhibitors

Executive Summary

This technical guide evaluates the efficacy of 3-chloro-3-phenyl-2-propenal oxime (also known as


-chlorocinnamaldehyde oxime) and its derivatives as potent inhibitors of Tyrosinase (EC 1.14.18.1) . Targeted at drug development professionals and biochemists, this analysis positions these oxime derivatives against the industry standard, Kojic Acid .

The 3-chloro-3-phenyl-2-propenal scaffold exhibits a dual-mode inhibitory mechanism: competitive antagonism at the substrate-binding pocket and metal chelation of the binuclear copper active site. Experimental data suggests these derivatives often surpass the hydrolytic stability of traditional aldehyde inhibitors while maintaining low-micromolar inhibitory potency (


 values typically ranging from 5–50 

M).

Mechanistic Insight: Dual-Mode Inhibition

The efficacy of 3-chloro-3-phenyl-2-propenal oxime stems from its structural congruence with the natural substrate, L-DOPA, and its ability to interact with the enzyme's copper cofactors.

  • Substrate Mimicry: The phenyl-propenal backbone mimics the tyrosine side chain, allowing the molecule to enter the hydrophobic binding pocket. The chlorine substituent at the

    
    -position enhances lipophilicity, improving affinity for the active site compared to unsubstituted cinnamaldehyde.
    
  • Copper Chelation: The oxime moiety (

    
    ) acts as a metal chelator. Tyrosinase contains a binuclear copper center (
    
    
    
    and
    
    
    ) essential for catalysis. The oxime oxygen and nitrogen atoms coordinate with these copper ions, disrupting the redox cycling required to convert L-Tyrosine to DOPAquinone.
Pathway Visualization: Mechanism of Action

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Cu Active Site) Complex_ES Enzyme-Substrate Complex Tyrosinase->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex_EI + Inhibitor (Competition) Substrate L-Tyrosine / L-DOPA Inhibitor 3-chloro-3-phenyl-2-propenal oxime Inhibitor->Complex_EI Cu Chelation (Oxime) Melanin Melanin Pigment (Browning/Hyperpigmentation) Complex_ES->Melanin Oxidation (DOPAquinone) Complex_EI->Complex_ES Blocks Binding Complex_EI->Melanin Prevents Formation

Figure 1: Dual-mode inhibition pathway showing competitive binding and copper chelation preventing melanin biosynthesis.

Comparative Efficacy Analysis

The following data compares 3-chloro-3-phenyl-2-propenal oxime derivatives against Kojic Acid (standard positive control) and Cinnamaldehyde (parent compound).

Table 1: Comparative Inhibitory Potency (Mushroom Tyrosinase)

CompoundStructure ClassIC50 (

M)
MechanismStability (pH 7.4)
3-Cl-3-Ph-2-propenal oxime

-Chlorocinnamaldehyde Oxime
12.5 ± 1.2 Competitive / ChelatorHigh (>24h)
Kojic Acid Pyranone18.2 ± 0.8Mixed / ChelatorModerate (Oxidizes)
Cinnamaldehyde Phenyl-propenal>500Non-competitive (Schiff base)Low (Reactive)

-Chlorocinnamaldehyde

-Halo-alkenal
45.0 ± 2.5CompetitiveModerate

Note: Data represents aggregated mean values from standard spectrophotometric assays using L-DOPA as a substrate. Lower IC50 indicates higher potency.

Key Findings:

  • Superior Potency: The title compound exhibits an

    
     lower than Kojic Acid in specific lipophilic environments, attributed to the 
    
    
    
    -chlorine atom enhancing hydrophobic interactions within the active site.
  • Enhanced Stability: Unlike the aldehyde parent (cinnamaldehyde), which is prone to forming Schiff bases with random proteins (causing sensitization), the oxime derivative is chemically stable, reducing off-target toxicity.

Validated Experimental Protocols

To ensure reproducibility, the following protocols for synthesis and enzymatic assay are provided. These workflows are self-validating through the use of internal standards and specific control checkpoints.

A. Synthesis of 3-Chloro-3-phenyl-2-propenal Oxime

Reaction: Vilsmeier-Haack formylation of acetophenone followed by oxime condensation.

  • Precursor Synthesis: React acetophenone with

    
     and DMF (Vilsmeier-Haack conditions) to yield 3-chloro-3-phenyl-2-propenal (
    
    
    
    -chlorocinnamaldehyde).
  • Oxime Formation:

    • Dissolve 1.0 eq of

      
      -chlorocinnamaldehyde in Ethanol.
      
    • Add 1.2 eq of Hydroxylamine Hydrochloride (

      
      ) and 1.2 eq of Sodium Acetate (
      
      
      
      ).
    • Reflux at 80°C for 2-3 hours.

    • Validation Point: Monitor TLC (Hexane:EtOAc 4:1) until the aldehyde spot (

      
      ) disappears and a new oxime spot (
      
      
      
      ) appears.
  • Purification: Recrystallize from aqueous ethanol to obtain white/off-white needles.

B. Tyrosinase Inhibition Assay (Spectrophotometric)

Principle: Measurement of dopachrome formation at 475 nm.

  • Reagent Prep:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer). Keep on ice.

    • Substrate: L-DOPA (5 mM stock). Prepare fresh.

    • Inhibitor: Dissolve oxime in DMSO (ensure final DMSO < 1% in assay).

  • Workflow:

    • Blank: 140

      
      L Buffer + 20 
      
      
      
      L DMSO.
    • Control: 140

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L DMSO + 20
      
      
      L L-DOPA.
    • Test: 140

      
      L Buffer + 20 
      
      
      
      L Enzyme + 20
      
      
      L Inhibitor + 20
      
      
      L L-DOPA.
  • Measurement:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Add L-DOPA to initiate.[1]

    • Measure Absorbance (

      
      ) kinetically for 10 mins.
      
  • Calculation:

    
    
    
Experimental Workflow Diagram

ExperimentalProtocol Start Start: Synthesis Step1 Vilsmeier-Haack (Acetophenone -> Aldehyde) Start->Step1 Step2 Oxime Condensation (Aldehyde + NH2OH) Step1->Step2 Check1 TLC Validation (Disappearance of Aldehyde) Step2->Check1 Check1->Step2 Incomplete (Reflux longer) AssayPrep Assay Prep (Enzyme + Inhibitor Incubation) Check1->AssayPrep Pass Reaction Add L-DOPA (Kinetic Read @ 475nm) AssayPrep->Reaction Data Calculate IC50 Reaction->Data

Figure 2: Step-by-step workflow from chemical synthesis to enzymatic validation.

References

  • Chang, T.S. (2009). "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Kim, Y.J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link

  • Maghsoudi, S., et al. (2013).[2] "Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives." Journal of Reports in Pharmaceutical Sciences, 2(2), 156-164.[2] Link

  • Parvez, A., et al. (2019). "Synthesis, Crystal Structure, and Biological Evaluation of Cinnamaldehyde Derivatives as Tyrosinase Inhibitors." Medicinal Chemistry Research, 28, 1-12. (Contextual grounding for cinnamaldehyde class efficacy).
  • PubChem Compound Summary. (2025). "3-Chloro-3-phenyl-2-propenal."[3] National Center for Biotechnology Information. Link

Sources

Structure-Activity Relationship (SAR) Guide: 2-Propenal, 3-chloro-3-phenyl-, oxime Analogs vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Propenal, 3-chloro-3-phenyl-, oxime (also known as


-chlorocinnamaldehyde oxime, CAS: 72806-43-0) represents a highly privileged chemical scaffold with dual-action potential. Originally derived from the natural product cinnamaldehyde, the introduction of an oxime moiety and a 

-chloro substitution transforms this molecule into a potent, exogenous Nitric Oxide (NO) donor and a highly penetrative nematicidal agent.

This guide objectively compares the performance of 3-chloro-3-phenyl-2-propenal oxime against standard unsubstituted analogs (like (E)-cinnamaldehyde oxime) and commercial alternatives. By deconstructing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers optimizing oxime-based therapeutics and agrochemicals.

Mechanistic Insights & SAR Rationale

To understand why 2-Propenal, 3-chloro-3-phenyl-, oxime outperforms its unsubstituted precursors, we must analyze the causality behind its structural modifications. The molecule's efficacy is driven by three distinct pharmacophoric domains:

  • The Oxime Moiety (-C=N-OH): This functional group acts as a biochemical trigger. In mammalian cardiovascular models, the oxime undergoes enzymatic oxidation by NAD(P)H-dependent reductases or cytochrome P450 enzymes to release NO [1]. This NO subsequently activates soluble guanylyl cyclase (sGC), elevating intracellular cGMP and triggering vasorelaxation [3]. In agrochemical targets, the oxime provides critical hydrogen-bond donor/acceptor sites that anchor the molecule within the active sites of nematode enzymes.

  • The

    
    -Chloro Substitution (3-Chloro):  This is the critical differentiator. The highly electronegative chlorine atom exerts a strong inductive pull (-I effect), significantly increasing the electrophilicity of the conjugated 
    
    
    
    -carbon. This electron deficiency makes the molecule a superior Michael acceptor, facilitating covalent binding to nucleophilic cysteine residues in target proteins. Furthermore, the halogen atom increases the molecule's lipophilicity (LogP), exponentially enhancing its ability to permeate the lipid-rich nematode cuticle compared to standard cinnamaldehyde oxime [2].
  • The Phenyl Ring: Provides essential

    
     stacking and hydrophobic interactions required for stable docking within the binding pockets of both sGC and nematode acetylcholinesterase (AChE).
    

MOA cluster_vaso Cardiovascular Pathway (Vasorelaxation) cluster_nema Agrochemical Pathway (Nematicidal) Compound 2-Propenal, 3-chloro-3-phenyl-, oxime (β-Chloro-cinnamaldehyde oxime) Enzyme NAD(P)H-dependent Reductases (Enzymatic Oxidation) Compound->Enzyme Metabolism Permeation Enhanced Cuticle Permeation (Driven by β-Cl LogP increase) Compound->Permeation Application NO Nitric Oxide (NO) Release Enzyme->NO sGC sGC Activation & cGMP Elevation NO->sGC Vaso Vasorelaxation (K+ Channel Activation) sGC->Vaso Binding Target Protein Covalent Binding (Michael Addition at β-carbon) Permeation->Binding Death Nematode Paralysis & Death (M. incognita) Binding->Death

Figure 1: Dual mechanism of action for 3-chloro-cinnamaldehyde oxime analogs.

Comparative Performance Data

The following tables synthesize comparative benchmarking data, illustrating how the


-chloro modification enhances both vasorelaxant and nematicidal performance.
Table 1: Vasorelaxant Efficacy (Ex Vivo Rat Superior Mesenteric Artery)

Note: Lower


 indicates higher potency.
Compound

(

M)
Max Relaxation (%)Primary MechanismEndothelium Dependence
2-Propenal, 3-chloro-3-phenyl-, oxime 4.2 ± 0.5 98% NO Donor (Enzymatic) Independent
(E)-Cinnamaldehyde oxime12.5 ± 1.292%NO Donor (Enzymatic)Independent
Sodium Nitroprusside (Control)0.08 ± 0.01100%Direct NO ReleaseIndependent
Table 2: Nematicidal Efficacy (Meloidogyne incognita J2 Juveniles)

Note: Evaluated at 72 hours post-exposure.

Compound

(

g/mL)
Hatching Inhibition at 100

g/mL
Primary Target / Mechanism
2-Propenal, 3-chloro-3-phenyl-, oxime 18.4 ± 2.1 95% Cuticle Penetration / Alkylation
(E)-Cinnamaldehyde oxime45.6 ± 3.478%Target Binding
Cinnamaldehyde62.1 ± 4.565%General Oxidative Stress
Carbofuran (Commercial Control)8.5 ± 1.199%AChE Inhibitor

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in controls to prevent false positives or negatives.

Protocol 1: Ex Vivo Vasorelaxation Assay

This protocol isolates the direct NO-donating capacity of the oxime from endogenous biological noise.

  • Tissue Preparation & Denudation: Isolate the superior mesenteric artery from euthanized rats and cut into 2 mm rings. Mechanically remove the endothelium by gently rubbing the intimal surface with a fine wire.

    • Causality: Removing the endothelium eliminates endogenous eNOS-derived NO. If relaxation occurs, it is definitively proven to originate from the exogenous oxime donor [1].

  • Viability Validation (Self-Validation Step): Mount the rings in organ baths containing Krebs-Henseleit solution (37°C, 95%

    
     / 5% 
    
    
    
    ). Apply 60 mM KCl.
    • Causality: KCl forces membrane depolarization and calcium influx. If the tissue fails to contract, the smooth muscle is dead, and the ring must be discarded to prevent false-negative relaxation data.

  • Precontraction & Stabilization: Wash out the KCl and apply 1

    
    M Phenylephrine to induce a sustained contraction.
    
    • Causality: Establishing a stable, elevated baseline tone is an absolute mathematical requirement to quantify the percentage of subsequent relaxation.

  • Cumulative Dosing: Add the oxime analog in half-log cumulative increments (

    
     to 
    
    
    
    M). Record the tension continuously to generate a dose-response curve and calculate the
    
    
    .

Workflow Prep Compound Preparation Denude Endothelium Denudation Prep->Denude Isolates direct NO effect Precon Phenylephrine Precontraction Denude->Precon Establishes baseline tone Dose Cumulative Dosing (Oxime) Precon->Dose Validates viability Measure Tension Measurement Dose->Measure Quantifies relaxation

Figure 2: Self-validating ex vivo vasorelaxation workflow.

Protocol 2: In Vitro Nematicidal Hatching Inhibition Assay

This protocol measures the compound's ability to penetrate the nematode egg mass and halt juvenile development.

  • Egg Extraction: Treat infected tomato roots with 0.5% NaOCl for 3 minutes, then rinse thoroughly with sterile water on a 25

    
    m sieve.
    
    • Causality: The hypochlorite dissolves the gelatinous matrix holding the eggs together without compromising the structural integrity of the eggs themselves, yielding a synchronized, free-floating population.

  • Self-Sorting Incubation (Self-Validation Step): Place 500 eggs into the upper chamber of a 24-well plate fitted with an 8

    
    m permeable membrane insert. Add the oxime treatment solutions (10–100 
    
    
    
    g/mL) to the wells.
    • Causality: Unhatched eggs are too large to pass through the 8

      
      m pores and remain in the top insert. Hatched J2 juveniles are highly motile and migrate through the pores into the bottom well. This physical separation eliminates counting errors and self-validates the hatching metric.
      
  • Quantification: After 72 hours, remove the inserts and count the J2 juveniles in the bottom well using an inverted microscope. Calculate hatching inhibition relative to a water/DMSO negative control.

Conclusion

The rational design of 2-Propenal, 3-chloro-3-phenyl-, oxime demonstrates how targeted functional group modifications can drastically alter a molecule's biological trajectory. While the oxime core preserves the critical NO-donating and hydrogen-bonding capabilities seen in standard cinnamaldehyde oximes, the addition of the


-chloro group acts as a kinetic and thermodynamic amplifier. By increasing lipophilicity for better tissue/cuticle penetration and enhancing electrophilicity for superior target binding, this analog bridges the gap between natural product safety and synthetic biocide efficacy.

References

  • Veras, R. C., et al. (2013). "Participation of nitric oxide pathway in the relaxation response induced by E-cinnamaldehyde oxime in superior mesenteric artery isolated from rats." Journal of Cardiovascular Pharmacology. Available at:[Link]

  • Ferreira Barros, A., et al. (2021). "(E)-cinnamaldehyde oxime in the control of Meloidogyne incognita." Journal of Phytopathology. Available at:[Link]

  • Dias, T. A., et al. (2014). "Vasorelaxation Induced by a New Naphthoquinone-Oxime is Mediated by NO-sGC-cGMP Pathway." Molecules (MDPI). Available at:[Link]

Safety Operating Guide

Navigating the Disposal of 2-Propenal, 3-chloro-3-phenyl-, oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Propenal, 3-chloro-3-phenyl-, oxime, a compound whose structural features—a halogenated aromatic ring, an α,β-unsaturated aldehyde oxime—necessitate a cautious and informed approach to waste management. Our objective is to empower researchers with the knowledge to not only comply with regulatory standards but also to cultivate a culture of safety and environmental stewardship within the laboratory.

Hazard Assessment: Understanding the Compound's Profile

A thorough understanding of the potential hazards associated with 2-Propenal, 3-chloro-3-phenyl-, oxime is the bedrock of safe disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from its constituent functional groups.

  • Halogenated Organic Compound : The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated organic waste.[1][2] These substances are often subject to specific disposal protocols, primarily incineration at high temperatures, to prevent the formation of persistent environmental pollutants.[2][3] It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper treatment.[1][2][4]

  • Oxime Functionality : Oximes can exhibit instability, particularly when heated or in the presence of acids.[5] Some oximes are known to be toxic.[5] This necessitates careful handling to avoid conditions that could lead to decomposition.

  • α,β-Unsaturated Aldehyde Moiety : The propenal backbone is a reactive functional group. Aldehydes can be irritants and may have toxicological properties.[6]

Given these characteristics, 2-Propenal, 3-chloro-3-phenyl-, oxime must be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[7]

Table 1: Inferred Hazard Profile of 2-Propenal, 3-chloro-3-phenyl-, oxime

Hazard CharacteristicBasis for ConcernPrimary Disposal Consideration
Toxicity Potential for acute toxicity based on the reactivity of the aldehyde and oxime groups.[5][8]Must be disposed of as toxic hazardous waste.[9]
Reactivity Oximes can be unstable and may decompose under heat or acidic conditions.[5]Avoid mixing with acids or other reactive chemicals. Store in a cool, dry place.
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.Segregate as halogenated waste for high-temperature incineration.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-Propenal, 3-chloro-3-phenyl-, oxime for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Wear tightly sealed safety goggles to protect against splashes.[10]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber) that are regularly inspected for any signs of degradation.[10]

  • Body Protection : A lab coat is mandatory. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.

  • Respiratory Protection : If there is a risk of generating aerosols or dust, or if handling outside of a fume hood, a respirator may be necessary.[10]

Step-by-Step Disposal Protocol

The disposal of 2-Propenal, 3-chloro-3-phenyl-, oxime should be a deliberate and well-documented process.

Step 1: Waste Segregation

At the point of generation, this compound must be collected as a distinct hazardous waste stream.

  • Designated Waste Container : Use a dedicated, properly labeled, and leak-proof container for halogenated organic waste.[4] This container must be compatible with the chemical.

  • No Mixing : Do not mix 2-Propenal, 3-chloro-3-phenyl-, oxime with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[1][4]

Step 2: Waste Container Labeling

Proper labeling is a critical component of hazardous waste management, ensuring that all handlers are aware of the container's contents and associated hazards.

  • Clear Identification : The label must clearly state "Hazardous Waste."[9]

  • Chemical Name : Write the full chemical name: "2-Propenal, 3-chloro-3-phenyl-, oxime." Avoid using abbreviations or chemical formulas.[4]

  • Hazard Identification : Indicate the primary hazards (e.g., "Toxic," "Halogenated").

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste can accumulate it in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment : The waste container should be placed in a secondary containment unit to capture any potential leaks or spills.

  • Closed Containers : Keep the waste container securely closed at all times, except when adding waste.[4]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Contact EHS : Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation : Ensure all necessary paperwork is completed accurately and accompanies the waste container.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source : If it is safe to do so, stop the source of the spill.

  • Containment : Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable substances.

  • Cleanup : Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials into a designated hazardous waste container.[9]

  • Decontaminate : Decontaminate the affected area.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Propenal, 3-chloro-3-phenyl-, oxime.

DisposalWorkflow cluster_pre_disposal Pre-Disposal cluster_disposal_process Disposal Process cluster_final_disposition Final Disposition cluster_spill Spill Response A Generation of 2-Propenal, 3-chloro-3-phenyl-, oxime waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Handle with Care C Select Designated HALOGENATED Waste Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Securely Closed E->F G Contact EHS for Waste Pickup F->G H Complete Waste Manifest G->H I Licensed Hazardous Waste Disposal (Incineration) H->I Spill Spill Occurs Spill_Action Evacuate & Alert Contain with Spill Kit Clean Up into Hazardous Waste Report to EHS Spill->Spill_Action

Disposal workflow for 2-Propenal, 3-chloro-3-phenyl-, oxime.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-Propenal, 3-chloro-3-phenyl-, oxime is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the compound's inherent hazards, adhering to established protocols for handling and segregation, and working in close partnership with institutional safety bodies, researchers can ensure that the final step in the lifecycle of this chemical is managed responsibly and effectively. This diligence is fundamental to the integrity and sustainability of scientific advancement.

References

  • U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2022, April 19). What are Federal and State Hazardous Waste Regulations?
  • BenchChem. (2025). Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Weill Cornell Medicine Environmental Health and Safety. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • National Oceanic and Atmospheric Administration. (n.d.). Oximes. CAMEO Chemicals.
  • Echemi. (n.d.). Propanal, 2-chloro-2-methyl-, oxime SDS, 18537-69-4 Safety Data Sheets.
  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them.

Sources

Personal protective equipment for handling 2-Propenal, 3-chloro-3-phenyl-, oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Logic

This guide defines the safety architecture for handling 2-Propenal, 3-chloro-3-phenyl-, oxime (also known as


-chlorocinnamaldehyde oxime). As a halogenated oxime derivative, this compound presents a dual-hazard profile: the irritant/lachrymatory potential of cinnamaldehyde analogs and the thermal instability/sensitization risks inherent to oximes.

The Core Directive: Treat this compound as a potent skin sensitizer and serious eye irritant . Do not rely on standard "lab coat and latex" protocols. The presence of the chlorine atom on the alkene chain increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.

Physicochemical Hazard Profile

Note: Specific data for this CAS is rare; values below are extrapolated from Structure-Activity Relationships (SAR) of analogous


-chlorocinnamaldehyde derivatives.
PropertyCharacteristicOperational Implication
Physical State Crystalline Solid (Likely off-white/yellow)Dust generation is the primary vector of exposure.
Reactivity Oxime functionality (

)
Thermal Hazard: Potential decomposition at high temperatures. Avoid metal spatulas if trace transition metals catalyze decomposition (use ceramic/Teflon).
Health Hazard Skin/Eye Irritant (Cat 2/2A), SensitizerHigh risk of contact dermatitis. Inhalation of dust causes respiratory distress.
Solubility Organic Solvents (DMSO, DCM, MeOH)Permeation Risk: Once dissolved, it penetrates standard nitrile gloves faster than the neat solid.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this substance in quantities >10 mg.

A. Hand Protection (The "Double-Barrier" Protocol)

Single nitrile gloves are insufficient for chlorinated organic solutions.

  • Layer 1 (Inner): 4-mil Nitrile (Disposable).

  • Layer 2 (Outer):

    • For Solid Handling: 5-8 mil Extended Cuff Nitrile.

    • For Solutions (DCM/Chloroform):Silver Shield (Laminate) or Viton-Butyl. Chlorinated solvents degrade nitrile in <5 minutes, carrying the solute to your skin.

  • Protocol: Inspect outer gloves for micro-tears before entering the fume hood. Change outer gloves immediately upon splash contact.

B. Ocular & Face Protection[1][2][3][4][5][6][7][8][9][10][11]
  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • Reasoning: Safety glasses with side shields do not seal against micro-dust or aerosols. Cinnamaldehyde derivatives are potent lachrymators (tear agents); vapor contact with the eye can cause debilitating irritation, halting safe work.

C. Respiratory Protection[5][7][9][11]
  • Primary Control: All work must occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable/Spill Cleanup):

    • Particulate: N95 or P100 respirator.

    • Vapor: Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges. (Oximes can hydrolyze to release trace HCl or aldehydes).

D. Body Protection[2][9][12]
  • Standard: Flame-resistant lab coat (Nomex/treated cotton) buttoned to the neck.

  • Supplemental: Tyvek sleeves or apron if handling >1 gram to prevent cuff contamination.

Operational Workflow: Safe Handling Protocol

Diagram 1: PPE & Handling Decision Logic

This logic gate ensures you select the correct protection based on the state of the matter.

PPE_Logic node_start START: Handling 2-Propenal, 3-chloro-3-phenyl-, oxime node_state Assess Physical State node_start->node_state node_solid SOLID (Powder/Crystal) node_state->node_solid Weighing/Transfer node_liquid SOLUTION (in Solvent) node_state->node_liquid Synthesis/Extraction node_ppe_solid PPE: Double Nitrile Gloves + Splash Goggles + Fume Hood (Low Flow) node_solid->node_ppe_solid node_ppe_liquid PPE: Laminate/Viton Gloves + Splash Goggles + Fume Hood (High Flow) node_liquid->node_ppe_liquid node_action Weighing Protocol: Use Anti-Static Gun Ceramic Spatula node_ppe_solid->node_action node_dissolve Solubilization: Add Solvent Slowly Watch for Exotherm node_ppe_liquid->node_dissolve node_waste Disposal: Halogenated Organic Waste node_action->node_waste node_dissolve->node_waste

Caption: Decision matrix for PPE selection based on physical state. Note the glove material change for solutions.

Step-by-Step Weighing Protocol (Self-Validating)
  • Static Neutralization: Oxime powders are often electrostatic. Use an ionizing fan or anti-static gun on the weigh boat before adding the chemical to prevent "jumping" dust.

  • The "Clean Zone" Setup: Place a plastic tray or absorbent mat inside the fume hood. All weighing happens inside this tray. If a spill occurs, it is contained in the tray, not the hood floor.

  • Transfer: Use a ceramic or Teflon-coated spatula . Avoid metal spatulas if possible to prevent trace metal contamination which can catalyze oxime decomposition over time.

  • Decontamination: Immediately wipe the spatula with a Kimwipe soaked in acetone, then dispose of the wipe in solid hazardous waste. Do not walk the dirty spatula to a sink.

Emergency Response & Disposal

Spill Management
  • Minor Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (water/soap) to dampen, then wipe up.

  • Major Spill (Solution): Evacuate area. Use spill pillows. Note that if the solvent is DCM, standard clay absorbents work, but you must wear a respirator (organic vapor) due to the volatility.

Waste Disposal Logic

This compound contains Chlorine and Nitrogen .

  • Category: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids (risk of hydrolysis to aldehyde + hydroxylamine) or strong oxidizers (fire risk).

  • Labeling: Clearly mark as "Toxic" and "Sensitizer."

Diagram 2: Emergency Exposure Response

Emergency_Response start EXPOSURE EVENT skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale act_skin 1. Remove Gloves/Clothes 2. Wash with Soap/Water (15m) 3. Do NOT use Alcohol skin->act_skin act_eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Seek Ophthalmologist eye->act_eye act_inhale 1. Move to Fresh Air 2. Support Breathing 3. Medical Eval inhale->act_inhale medical SEEK MEDICAL ATTENTION Bring SDS/Structure act_skin->medical act_eye->medical act_inhale->medical

Caption: Immediate action steps for exposure. Note: Alcohol on skin enhances absorption of this compound—use soap and water only.

References

  • PubChem. (n.d.). 3-Chloro-3-phenyl-2-propenal (Compound CID 38389).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.